Gambogic Acid
Beschreibung
RN given refers to (1R-(1alpha,1(Z),3abeta,5alpha,11beta,14aS*))-isome
Eigenschaften
IUPAC Name |
(Z)-4-[(1S,2S,8R,17S,19R)-12-hydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H44O8/c1-20(2)10-9-15-36(8)16-14-24-29(39)28-30(40)26-18-23-19-27-35(6,7)46-37(33(23)41,17-13-22(5)34(42)43)38(26,27)45-32(28)25(31(24)44-36)12-11-21(3)4/h10-11,13-14,16,18,23,27,39H,9,12,15,17,19H2,1-8H3,(H,42,43)/b22-13-/t23-,27+,36-,37+,38-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZHEQNLKAOMCA-RRZNCOCZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC1(C=CC2=C(C3=C(C(=C2O1)CC=C(C)C)OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)CC=C(C)C(=O)O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC[C@@]1(C=CC2=C(C3=C(C(=C2O1)CC=C(C)C)O[C@@]45[C@H]6C[C@@H](C=C4C3=O)C(=O)[C@@]5(OC6(C)C)C/C=C(/C)\C(=O)O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H44O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101029723 | |
| Record name | Gambogic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101029723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
628.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2752-65-0 | |
| Record name | Gambogic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2752-65-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gambogic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002752650 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gambogic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101029723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Gambogic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GAMBOGIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8N585K83U2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
gambogic acid origin and natural source
An In-depth Technical Guide to the Origin and Natural Source of Gambogic Acid
Introduction
This compound (GA) is a prominent bioactive caged xanthonoid compound isolated from gamboge, the brownish-orange resin secreted by trees of the Garcinia genus.[1][2] Historically, gamboge has been utilized in traditional medicine in Southeast Asia for its perceived anti-inflammatory, anti-parasitic, and hemostatic properties.[3][4] In addition to its medicinal uses, it has served as a vibrant pigment for dyeing cloth and in food preparations.[3] Modern pharmacological research has identified this compound as the principal active ingredient, demonstrating a spectrum of biological activities, most notably potent antitumor effects against various cancer types. This has positioned this compound as a compound of significant interest for drug development professionals.
This technical guide provides a comprehensive overview of the natural origin of this compound, quantitative data regarding its isolation, detailed experimental protocols for its extraction and analysis, and a visualization of its key biological signaling pathways.
Natural Source and Origin
The primary natural source of this compound is the gamboge resin, a dried latex exuded from the ** Garcinia hanburyi ** tree. This species is a small to medium-sized evergreen tree, reaching up to 15 meters in height, and is characterized by smooth, grey bark.
Geographical Distribution: Garcinia hanburyi is native to the Indochina region of Southeast Asia. Its natural habitat includes:
-
Cambodia
-
Southern Vietnam
-
Thailand
-
Southern China
While G. hanburyi is the most cited source, other species such as Garcinia morella also produce gamboge resin containing this compound and related xanthonoids. The resin is harvested by making incisions in the bark of the tree.
The crude resin contains a mixture of related compounds, with this compound being a major constituent. A common impurity or related compound found alongside this compound is its C-2 epimer, epi-gambogic acid. Over 40 different xanthones have been isolated from G. hanburyi, including gambogenic acid, isothis compound, and morellin.
Quantitative Data
The isolation and quantification of this compound have been well-documented. The following tables summarize key quantitative data derived from experimental studies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₈H₄₄O₈ | |
| Molecular Weight | 628.75 g/mol | |
| Appearance | Amorphous orange solid | |
| CAS Number | 2752-65-0 |
Table 2: Extraction and Isolation Yields from Gamboge Resin
| Parameter | Value | Notes | Reference |
| Crude Organic Extract Yield | ~70% | From 100 g of raw gamboge resin using methanol extraction. | |
| Composition of Crude Extract | ~30% this compound | Remainder includes ~25% epi-gambogic acid and 45% other compounds. | |
| Final Yield of Pure GA | ~13% | From 100 g of raw gamboge resin after purification. | |
| Purity of Final Product | >97% | Diastereomeric purity after crystallization as pyridinium salt. |
Table 3: High-Performance Liquid Chromatography (HPLC) Parameters for Quantification
| Parameter | Value | Reference |
| Column | C18 (150 x 4.6 mm, 5 µm) | |
| Mobile Phase | Acetonitrile and 0.1% orthophosphoric acid (85:15 v/v) | |
| Flow Rate | 1.5 mL/min | |
| Detection Wavelength | 360 nm | |
| Retention Time | ~9 min | |
| Linearity Range | 5 to 120 µg/mL (r² > 0.999) | |
| Limit of Detection (LOD) | 2.069 µg/mL | |
| Limit of Quantification (LOQ) | 6.271 µg/mL |
Experimental Protocols
Protocol for Multi-Gram Scale Isolation of this compound
This protocol is adapted from a reported efficient method for isolating large quantities of high-purity this compound from commercial gamboge resin.
Step 1: Crude Extraction
-
Grind 100 g of commercial gamboge resin into a fine powder.
-
Add the powder to 500 mL of methanol in a large flask.
-
Stir the suspension vigorously at room temperature for 10-15 minutes.
-
Filter the mixture rapidly through a Büchner funnel under reduced pressure to separate the methanol-soluble fraction from insoluble materials (e.g., plant debris, polysaccharides).
-
Concentrate the filtrate to dryness using a rotary evaporator to yield approximately 70 g of a solid, referred to as crude this compound extract.
Step 2: Purification via Pyridinium Salt Crystallization
-
Dissolve the 70 g of crude extract in 125 mL of a pyridine/water (85:15 v/v) mixture.
-
Heat the solution to 60°C with stirring until all solids are completely dissolved (approx. 10 minutes).
-
Allow the solution to cool to room temperature and leave it undisturbed for 16-24 hours to allow for crystallization.
-
Collect the resulting orange crystals by filtration and dry them. This yields the pyridinium salt of this compound (GBA•pyr), which is enriched in this compound over its epimer.
-
For higher purity, this recrystallization step can be repeated.
Step 3: Liberation of Free this compound
-
Suspend the purified GBA•pyr crystals in a suitable solvent such as ethyl acetate.
-
Acidify the mixture by adding 1 M hydrochloric acid (HCl) and stir until the salt is fully converted to the free acid. The progress can be monitored by TLC.
-
Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction. Separate the organic layer.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure to yield pure this compound (>97% diastereomeric purity).
References
- 1. This compound: A shining natural compound to nanomedicine for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibits Gastric Cancer Cell Proliferation through Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
Gambogic Acid: A Deep Dive into its Anticancer Mechanism of Action
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Gambogic acid (GA), a caged xanthone derived from the resin of the Garcinia hanburyi tree, has emerged as a potent anti-cancer agent with a multifaceted mechanism of action.[1] This natural compound has demonstrated significant efficacy against a broad spectrum of cancers by inducing apoptosis, autophagy, and cell cycle arrest, while simultaneously inhibiting angiogenesis and metastasis.[2] Its ability to modulate multiple critical signaling pathways makes it a compelling candidate for further drug development and clinical investigation. This technical guide provides an in-depth overview of the core mechanisms of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.
Data Presentation: The Potency of this compound Across Cancer Types
The cytotoxic and anti-proliferative effects of this compound have been quantified across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized below. Additionally, in vivo studies have demonstrated significant tumor growth inhibition in various xenograft models.
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (h) | Reference |
| Breast Cancer | MCF-7 | 1.46 | Not Specified | [1] |
| MDA-MB-231 | Not Specified | Not Specified | [1] | |
| Gastrointestinal Cancer | BGC-823 | Not Specified | 48 | [3] |
| MKN-28 | Not Specified | 48 | ||
| LOVO | Not Specified | 48 | ||
| SW-116 | Not Specified | 48 | ||
| MGC-803 | 0.96 µg/mL (~1.53 µM) | 48 | ||
| Hepatocellular Carcinoma | HepG2 | 0.94 | Not Specified | |
| SMMC-7721 | 1.59 | Not Specified | ||
| Bel-7402 | 0.59 | Not Specified | ||
| Bel-7404 | 1.99 | Not Specified | ||
| QGY-7701 | 0.41 | Not Specified | ||
| Hep3B (p53 deletion) | 1.8 | Not Specified | ||
| Huh7 (p53 mutation) | 2.2 | Not Specified | ||
| Lung Cancer | A549 | Not Specified | Not Specified | |
| NCI-H460 | Not Specified | Not Specified | ||
| NCI-H1299 | Not Specified | Not Specified | ||
| Malignant Melanoma | A375 | 1.57 ± 0.05 µg/mL (~2.50 µM) | 24 | |
| 1.31 ± 0.20 µg/mL (~2.08 µM) | 36 | |||
| 1.12 ± 0.19 µg/mL (~1.78 µM) | 48 | |||
| Pancreatic Cancer | BxPC-3, MIA PaCa-2, PANC-1, SW1990 | < 8.3, < 3.8, < 1.7 | 12, 24, 48 | |
| Prostate Cancer | PC3 | > 0.4 (to inhibit proliferation by 50%) | Not Specified | |
| Endothelial Cells | HUVEC | 0.08 (to inhibit proliferation by 50%) | Not Specified |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Type | Animal Model | Cell Line | Dosage | Treatment Duration | Tumor Growth Inhibition | Reference |
| Hepatocellular Carcinoma | Nude Mice | SMMC-7721 | 2, 4, 8 mg/kg | Not Specified | 33.1%, 50.3%, 64.2% | |
| Prostate Cancer | Nude Mice | PC3 | Not Specified | 15 days | Tumor size reduced from 1144 ± 169 mm³ to 169.1 ± 25.6 mm³ | |
| Ovarian Cancer | Nude Mice | SKOV3 | 3.2 µM (intraperitoneally every 2 days) | 60 days | Significantly smaller tumors compared to control | |
| Lung Cancer | Nude Mice | NCI-H1993 | 20, 30 mg/kg (i.p. daily) | 21 days | Marked to almost complete inhibition | |
| Malignant Melanoma | Mice | A375 | 100 mg/kg (intraperitoneal) | Not Specified | Up to 40% reduction in tumor burden |
Core Mechanisms of Action
This compound exerts its anti-cancer effects through a variety of interconnected mechanisms, primarily revolving around the induction of programmed cell death, inhibition of cell proliferation and survival pathways, and suppression of tumor-supportive processes like angiogenesis and metastasis.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a primary mechanism by which GA eliminates cancer cells. It achieves this through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
-
Intrinsic Pathway: GA directly targets the mitochondria, leading to the depolarization of the mitochondrial membrane. This results in the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, which orchestrate the dismantling of the cell. A key regulatory step in this pathway is the modulation of the Bcl-2 family of proteins. GA has been shown to downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax, thereby shifting the balance towards apoptosis.
-
Extrinsic Pathway: GA can also initiate apoptosis through the extrinsic pathway by upregulating the expression of death receptors like Fas and their ligands (FasL). This engagement leads to the activation of caspase-8, which can then directly activate caspase-3 or cleave Bid to tBid, further amplifying the mitochondrial apoptotic pathway.
| Cell Line | Treatment | Effect | Fold Change / % Change | Reference |
| A375 | 2.5-7.5 µg/mL GA for 36h | Increase in early apoptotic cells | 27.6% to 41.9% | |
| JeKo-1 | GA (dose-dependent) | Decrease in Bcl-2/Bax ratio | Significant decrease | |
| HCT116, CT26 | GA | Increase in Bax/Bcl-2 ratio | Dose-dependent increase | |
| KKU-M213 | 0.5, 1.0, 2.5 µM GA | Increase in Sub G1 phase cells | 4.7%, 9.3%, 27.9% | |
| RPMI-8226 | GA (dose-dependent) | Activation of caspase-3 | Dose-dependent increase |
Apoptosis Signaling Pathway Induced by this compound
Caption: this compound induces apoptosis via both extrinsic and intrinsic pathways.
Inhibition of Pro-Survival Signaling Pathways
GA's pro-apoptotic effects are complemented by its ability to inhibit key signaling pathways that promote cancer cell survival and proliferation.
-
NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is constitutively active in many cancers and promotes the expression of anti-apoptotic and pro-proliferative genes. GA has been shown to suppress NF-κB activation by inhibiting the phosphorylation and degradation of its inhibitor, IκBα. This prevents the nuclear translocation of the p65 subunit of NF-κB, thereby blocking its transcriptional activity.
-
PI3K/Akt/mTOR Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival. GA has been demonstrated to inhibit this pathway by downregulating the levels of PI3K, phosphorylated Akt (p-Akt), and phosphorylated mTOR (p-mTOR).
Inhibition of NF-κB and PI3K/Akt/mTOR Pathways by this compound
Caption: this compound inhibits pro-survival NF-κB and PI3K/Akt/mTOR signaling.
Anti-Angiogenic Effects
Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. GA exhibits potent anti-angiogenic properties by targeting vascular endothelial growth factor (VEGF) signaling.
-
VEGFR2 Inhibition: GA directly inhibits the activity of VEGF Receptor 2 (VEGFR2), a key receptor tyrosine kinase in the VEGF signaling pathway. It has been shown to inhibit the VEGF-induced phosphorylation of VEGFR2 with an IC50 of 12 pM. This blockade prevents the activation of downstream signaling molecules such as c-Src, FAK, and Akt, which are critical for endothelial cell proliferation, migration, and tube formation.
Anti-Angiogenic Mechanism of this compound
Caption: this compound inhibits angiogenesis by targeting the VEGFR2 signaling pathway.
Anti-Metastatic Effects
Metastasis is the primary cause of cancer-related mortality. GA has been shown to inhibit cancer cell migration and invasion, key steps in the metastatic cascade.
-
MMP Inhibition: Matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9, are enzymes that degrade the extracellular matrix, facilitating cancer cell invasion. GA has been shown to downregulate the expression of both MMP-2 and MMP-9 at both the protein and mRNA levels.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's mechanism of action.
MTT Cell Viability Assay
This assay is used to assess the cytotoxic effects of this compound on cancer cells.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect changes in the expression of proteins involved in apoptosis, such as Bcl-2, Bax, and caspases.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated and control cells with RIPA buffer on ice.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using ECL reagent and a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the loading control (e.g., β-actin).
In Vivo Xenograft Tumor Model
This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line of interest
-
This compound formulation for injection
-
Calipers
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomly assign the mice to treatment and control groups.
-
Administer this compound (e.g., via intraperitoneal injection) at the desired dose and schedule. The control group receives the vehicle.
-
Measure the tumor volume with calipers every few days using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, immunohistochemistry).
Conclusion and Future Directions
This compound is a promising natural product with a well-defined, multi-targeted anti-cancer mechanism of action. Its ability to induce apoptosis, inhibit critical survival pathways, and suppress angiogenesis and metastasis underscores its therapeutic potential. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the clinical utility of this compound. Future research should focus on optimizing its delivery through nanoformulations to improve bioavailability and reduce potential toxicity, as well as exploring its efficacy in combination with other chemotherapeutic agents to overcome drug resistance. The continued investigation of this remarkable compound holds great promise for the future of cancer therapy.
References
- 1. This compound: A shining natural compound to nanomedicine for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits angiogenesis and prostate tumor growth by suppressing VEGFR2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound as a Candidate for Cancer Therapy: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Gambogic Acid: A Deep Dive into Apoptosis Induction Pathways
For Researchers, Scientists, and Drug Development Professionals
Gambogic acid (GA), a xanthone extracted from the resin of the Garcinia hanburyi tree, has emerged as a potent anti-cancer agent with a multifaceted mechanism of action.[1] A primary driver of its therapeutic potential lies in its robust ability to induce programmed cell death, or apoptosis, in a wide array of cancer cell types. This technical guide provides an in-depth exploration of the core signaling pathways modulated by this compound to trigger this critical cellular self-destruction program.
Core Mechanisms of this compound-Induced Apoptosis
This compound orchestrates apoptosis through the activation of the two primary apoptotic pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Furthermore, it leverages endoplasmic reticulum (ER) stress and modulates key survival signaling cascades to ensure the commitment of cancer cells to apoptosis.
The Intrinsic (Mitochondrial) Pathway
The intrinsic pathway is a central target of this compound's pro-apoptotic activity.[2][3][4][5] This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which consists of both anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic (e.g., Bax, Bak, Bid) members.
This compound disrupts the delicate balance between these proteins in several ways:
-
Direct Inhibition of Anti-Apoptotic Bcl-2 Family Proteins : this compound has been identified as a direct antagonist of all six human anti-apoptotic Bcl-2 family proteins, with particularly potent inhibition of Mcl-1 and Bcl-B. It competitively binds to these proteins, displacing pro-apoptotic BH3-only proteins and neutralizing their protective function.
-
Modulation of Bcl-2 and Bax Expression : GA treatment leads to a significant downregulation of the anti-apoptotic protein Bcl-2 and an upregulation of the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio is a critical determinant in initiating the mitochondrial apoptotic cascade.
This disruption of the Bcl-2 family equilibrium leads to mitochondrial outer membrane permeabilization (MOMP). This event triggers the release of key apoptogenic factors from the mitochondrial intermembrane space into the cytosol, including:
-
Cytochrome c : Once in the cytosol, cytochrome c binds to Apoptotic protease-activating factor 1 (Apaf-1), which, in the presence of dATP, forms the apoptosome. This complex then recruits and activates pro-caspase-9, the initiator caspase of the intrinsic pathway.
-
Smac/DIABLO and AIF : The release of Second mitochondria-derived activator of caspases (Smac/DIABLO) and Apoptosis-Inducing Factor (AIF) further promotes apoptosis. Smac/DIABLO functions by inhibiting the activity of Inhibitor of Apoptosis Proteins (IAPs), thereby allowing caspases to function unimpeded. AIF translocates to the nucleus and induces chromatin condensation and large-scale DNA fragmentation in a caspase-independent manner.
Activated caspase-9 proceeds to cleave and activate effector caspases, such as caspase-3, which then execute the final stages of apoptosis by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
The Extrinsic (Death Receptor) Pathway
This compound also initiates apoptosis through the extrinsic pathway, which is triggered by the activation of death receptors on the cell surface. Studies have shown that GA treatment increases the expression of Fas (also known as CD95 or APO-1) and its ligand, FasL.
The binding of FasL to the Fas receptor leads to the recruitment of the adaptor protein Fas-Associated Death Domain (FADD). FADD, in turn, recruits pro-caspase-8, leading to its dimerization and auto-activation. Activated caspase-8, an initiator caspase, can then directly cleave and activate effector caspases like caspase-3, thereby converging with the intrinsic pathway to execute apoptosis.
Furthermore, activated caspase-8 can cleave the BH3-only protein Bid into its truncated form, tBid. tBid then translocates to the mitochondria, where it activates Bax and Bak, thus amplifying the apoptotic signal through the intrinsic pathway.
Endoplasmic Reticulum (ER) Stress Pathway
The endoplasmic reticulum plays a crucial role in protein folding and calcium homeostasis. The accumulation of unfolded or misfolded proteins in the ER lumen leads to ER stress and the activation of the unfolded protein response (UPR). This compound has been shown to induce ER stress, contributing to its pro-apoptotic effects.
GA-induced ER stress activates several key signaling molecules:
-
JNK Activation : ER stress leads to the activation of the c-Jun N-terminal kinase (JNK) pathway. Activated JNK can phosphorylate and inhibit anti-apoptotic Bcl-2 proteins and/or activate pro-apoptotic BH3-only proteins, thereby promoting apoptosis.
-
Caspase Activation : The ER stress response can also lead to the activation of caspase cascades, ultimately resulting in apoptosis.
The induction of ER stress by GA represents another important mechanism by which it can trigger cancer cell death.
Modulation of Key Survival Signaling Pathways
In addition to directly activating the core apoptotic machinery, this compound also suppresses key pro-survival signaling pathways that are often constitutively active in cancer cells, thereby lowering the threshold for apoptosis.
Inhibition of the NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, immunity, cell proliferation, and survival. In many cancers, the NF-κB pathway is aberrantly activated, leading to the expression of genes that inhibit apoptosis (e.g., Bcl-2, Bcl-xL, XIAP, survivin) and promote cell proliferation.
This compound is a potent inhibitor of the NF-κB pathway. It has been shown to:
-
Inhibit IKK activation : GA suppresses the activation of the IκB kinase (IKK) complex, which is responsible for phosphorylating the inhibitory protein IκBα.
-
Prevent IκBα degradation : By inhibiting IKK, GA prevents the phosphorylation and subsequent degradation of IκBα. This keeps NF-κB sequestered in the cytoplasm in an inactive state.
-
Suppress p65 phosphorylation and nuclear translocation : GA inhibits the phosphorylation and nuclear translocation of the p65 subunit of NF-κB, preventing it from binding to DNA and activating the transcription of its target genes.
By shutting down this critical pro-survival pathway, this compound sensitizes cancer cells to apoptosis and can even reverse chemoresistance.
Downregulation of the PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is another crucial signaling cascade that promotes cell growth, proliferation, and survival. This pathway is frequently hyperactivated in cancer.
This compound has been demonstrated to inhibit the PI3K/Akt/mTOR pathway. Treatment with GA leads to a dose-dependent decrease in the phosphorylation of Akt and mTOR. This inhibition is associated with an increase in the expression of the tumor suppressor PTEN, a negative regulator of the PI3K/Akt pathway. By inactivating this pathway, GA further diminishes the survival signals within cancer cells, making them more susceptible to apoptosis.
Modulation of the MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a complex signaling network that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The MAPK family includes the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs.
The effect of this compound on the MAPK pathway appears to be context-dependent. As mentioned earlier, GA can activate the pro-apoptotic JNK and p38 MAPK pathways, often as a consequence of ROS generation and ER stress. Conversely, in some contexts, it can inhibit the pro-survival ERK pathway. This differential modulation of MAPK signaling further contributes to the pro-apoptotic milieu created by this compound.
Quantitative Data on this compound-Induced Apoptosis
The pro-apoptotic effects of this compound are both dose- and time-dependent. The following tables summarize key quantitative data from various studies.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| 143B | Osteosarcoma | 0.37 ± 0.02 | |
| U2Os | Osteosarcoma | 0.32 ± 0.06 | |
| MG63 | Osteosarcoma | 0.51 ± 0.02 | |
| HOS | Osteosarcoma | 0.60 ± 0.11 | |
| SNU-16 | Gastric Cancer | 0.655 |
Table 2: Dose-Dependent Induction of Apoptosis by this compound
| Cell Line | GA Concentration (µmol/L) | Treatment Time (h) | Apoptosis Rate (%) | Citation |
| HT-29 | 0.00 | 48 | 1.4 ± 0.3 | |
| 1.25 | 48 | 9.8 ± 1.2 | ||
| 2.50 | 48 | 25.7 ± 3.3 | ||
| 5.00 | 48 | 49.3 ± 5.8 |
Table 3: Effect of this compound on Apoptosis-Related Protein Expression
| Cell Line | GA Treatment | Protein | Change in Expression | Citation |
| HT-29 | Dose-dependent | Fas, FasL, FADD, Cytochrome c, Apaf-1 | Increased | |
| Pro-caspase-8, -9, -3 | Decreased | |||
| JeKo-1 | Dose-dependent | Bcl-2 | Decreased | |
| Bax | Increased | |||
| Activated Caspase-3, -8, -9 | Increased | |||
| T98G | Dose-dependent | Bax, AIF | Increased | |
| Bcl-2 | Decreased | |||
| Cleaved Caspase-3, -8, -9, PARP | Increased | |||
| ESCC TE-1 | Dose-dependent | p-AKT, NF-κB | Decreased |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to elucidate the pro-apoptotic effects of this compound.
Cell Viability and Proliferation Assays
-
MTT Assay : This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability. Cells are seeded in 96-well plates, treated with various concentrations of this compound for specified time periods. Subsequently, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The formazan is then solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm) to determine the percentage of viable cells relative to an untreated control.
Apoptosis Detection and Quantification
-
Annexin V/Propidium Iodide (PI) Staining with Flow Cytometry : This is a widely used method to detect and quantify apoptosis. In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic or necrotic cells where membrane integrity is lost. By analyzing the stained cells using flow cytometry, one can distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Hoechst 33342/33258 Staining : These cell-permeable DNA stains are used to visualize nuclear morphology changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation. Cells are treated with this compound, stained with Hoechst, and then observed under a fluorescence microscope.
-
TUNEL Assay : The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis. The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with labeled dUTPs. The labeled DNA can then be visualized by fluorescence microscopy or quantified by flow cytometry.
Analysis of Protein Expression and Activity
-
Western Blotting : This technique is used to detect and quantify the expression levels of specific proteins. Cells are treated with this compound, and total protein is extracted. The proteins are separated by size using SDS-PAGE and then transferred to a membrane. The membrane is then incubated with primary antibodies specific to the proteins of interest (e.g., Bcl-2, Bax, caspases, p-Akt), followed by incubation with secondary antibodies conjugated to an enzyme (e.g., HRP). The protein bands are visualized using a chemiluminescent substrate and quantified by densitometry.
-
Caspase Activity Assays : The activity of specific caspases (e.g., caspase-3, -8, -9) can be measured using colorimetric or fluorometric assays. These assays utilize specific peptide substrates for each caspase that are conjugated to a chromophore or a fluorophore. When the caspase cleaves the substrate, the chromophore or fluorophore is released, and the resulting signal is measured, which is proportional to the caspase activity.
Conclusion
This compound employs a sophisticated and multi-pronged strategy to induce apoptosis in cancer cells. By simultaneously activating the intrinsic and extrinsic apoptotic pathways, inducing ER stress, and suppressing critical pro-survival signaling cascades like NF-κB and PI3K/Akt/mTOR, GA effectively dismantles the cellular machinery that promotes cancer cell survival and proliferation. This in-depth understanding of its molecular mechanisms is crucial for the ongoing development of this compound and its derivatives as promising therapeutic agents in the fight against cancer. Further research will continue to unravel the intricate details of its interactions within the complex signaling networks of the cell, paving the way for its rational application in clinical settings.
References
- 1. This compound as a Candidate for Cancer Therapy: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces apoptosis and inhibits colorectal tumor growth via mitochondrial pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induces mitochondria-dependent apoptosis by modulation of Bcl-2 and Bax in mantle cell lymphoma JeKo-1 cells - Chinese Journal of Cancer Research [cjcrcn.org]
- 4. This compound induces apoptosis and inhibits colorectal tumor growth via mitochondrial pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound induces mitochondria-dependent apoptosis by modulation of Bcl-2 and Bax in mantle cell lymphoma JeKo-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Gambogic Acid's Role in Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gambogic acid (GA), a xanthonoid isolated from the resin of the Garcinia hanburyi tree, has demonstrated significant antitumor activities across a spectrum of cancer cell lines. A primary mechanism underpinning its efficacy is the induction of cell cycle arrest, a critical process for controlling cell proliferation. This document provides a comprehensive technical overview of the molecular mechanisms by which this compound modulates cell cycle progression. It consolidates quantitative data, details key experimental protocols, and visualizes the complex signaling pathways involved, serving as a vital resource for professionals in oncology research and drug development.
Introduction to this compound and the Cell Cycle
This compound is a potent natural compound recognized for its pro-apoptotic and anti-proliferative effects.[1][2] Its ability to halt the cell division cycle at specific checkpoints—primarily the G1/G0 and G2/M phases—makes it a compound of high interest for cancer therapeutics.[1][3] The cell cycle is a tightly regulated series of events leading to cell division and replication. It consists of four main phases: Gap 1 (G1), Synthesis (S), Gap 2 (G2), and Mitosis (M). Progression through these phases is driven by the sequential activation of cyclin-dependent kinases (CDKs) in complex with their regulatory cyclin partners. Dysregulation of this machinery is a hallmark of cancer, leading to uncontrolled proliferation. This compound intervenes in this process by targeting key regulatory proteins and signaling pathways.
Quantitative Data Summary
The efficacy of this compound in inducing cell cycle arrest is both dose- and time-dependent and varies across different cancer cell types. The following tables summarize key quantitative findings from various studies.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| BGC-823 | Human Gastric Carcinoma | 2.30 ± 0.26 | 24 | [4] |
| 1.41 ± 0.15 | 48 | |||
| 1.02 ± 0.05 | 72 | |||
| K562 | Human Chronic Myelogenous Leukemia | Not specified, but effective | Not specified | |
| SH-SY5Y | Human Neuroblastoma | 1.28 | 6 | |
| MCF-7 | Human Breast Carcinoma | 1.46 | Not specified | |
| Hep3B | Human Hepatocellular Carcinoma (p53 deletion) | 1.8 | Not specified | |
| Huh7 | Human Hepatocellular Carcinoma (p53 mutation) | 2.2 | Not specified | |
| Ishikawa | Endometrial Cancer | 0.35 ± 0.02 | 24 | |
| ECC-1 | Endometrial Cancer | 0.26 ± 0.03 | 24 | |
| HepG2 | Human Hepatocellular Carcinoma | 0.24 | Not specified |
Table 2: Effect of this compound on Cell Cycle Distribution
Flow cytometry analysis reveals the percentage of cells in each phase of the cell cycle following treatment with this compound.
| Cell Line | GA Concentration (µM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Reference |
| BGC-823 | 1.5 | Significant increase | Not specified | Irreversible arrest | |
| K562 | Not specified | Significant increase | Not specified | Not specified | |
| Rat Aortic VSMCs | 0.25 - 2.0 | G0/G1 phase arrest | Not specified | Not specified | |
| KKU-M213 (CCA) | 0.5 - 2.5 | G1 arrest, Sub-G1 increase | Not specified | Not specified | |
| SW620 (Colon) | 10-100 µg/ml | Dose-dependent increase | Not specified | Not specified | |
| A549, A549/DDP, A549/Taxol | Low-dose | Not specified | Not specified | Significant increase |
Mechanisms of Cell Cycle Arrest
This compound employs multiple mechanisms to halt cell cycle progression, primarily by targeting the G1 and G2/M checkpoints.
G0/G1 Phase Arrest
In several cell lines, including leukemia, endometrial, and vascular smooth muscle cells, this compound induces arrest at the G0/G1 checkpoint. This is achieved by modulating key G1 regulatory proteins and their upstream signaling pathways.
-
Inhibition of Cyclin/CDK Complexes: GA treatment leads to the suppression of Cyclin D1, Cyclin E, CDK2, and CDK4 expression. These proteins are essential for progression through the G1 phase.
-
Upregulation of CDK Inhibitors (CKIs): this compound can increase the expression of CDK inhibitors like p16, p21, and p27. These proteins bind to and inactivate Cyclin/CDK complexes, effectively halting the cell cycle.
-
Modulation of Upstream Signaling: GA has been shown to inactivate the Akt signaling pathway. The PI3K/Akt pathway is a crucial regulator of cell proliferation and survival, and its inhibition can lead to G1 arrest. In K562 leukemia cells, GA downregulates Steroid Receptor Coactivator-3 (SRC-3), which in turn inhibits Akt activity.
The following diagram illustrates the proposed mechanism of GA-induced G1 phase arrest.
Caption: this compound induces G1 arrest by inhibiting SRC-3 and Akt signaling pathways.
G2/M Phase Arrest
This compound also potently induces G2/M phase arrest, particularly in gastric and non-small cell lung cancer cells. This arrest prevents cells from entering mitosis.
-
Inhibition of the CDK7/Cyclin H Complex: A key mechanism is the inhibition of CDK-activating kinase (CAK) activity, specifically the CDK7/Cyclin H complex. This inhibition reduces the production of CDK7 mRNA and protein.
-
Inactivation of CDC2/CDK1: The master regulator of G2/M transition is the CDC2 (also known as CDK1)/Cyclin B1 complex. Its activation requires phosphorylation at Threonine 161 (Thr161) by CDK7 and dephosphorylation at Tyrosine 15 (Tyr15). This compound disrupts this process by:
-
Decreasing the activating phosphorylation at Thr161 due to CDK7 inhibition.
-
Causing an accumulation of the inactive, Tyr15-phosphorylated form of CDC2.
-
-
Downregulation of Cyclin B1: Some studies show that GA can inhibit the expression of Cyclin B1, further preventing the formation of the active mitotic-promoting factor.
The diagram below outlines the signaling cascade leading to GA-induced G2/M arrest.
Caption: this compound causes G2/M arrest by inhibiting CDK7 and CDC2/CDK1 activation.
Detailed Experimental Protocols
Reproducible and rigorous experimental design is paramount. The following sections detail standard protocols for assays used to investigate this compound's effect on the cell cycle.
Cell Viability and IC50 Determination (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells (e.g., BGC-823) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 0.1 to 10 µM) and a vehicle control (DMSO). Incubate for desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Calculate cell viability as (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting viability against log concentration and fitting to a dose-response curve.
Caption: Standard experimental workflow for determining cell viability via MTT assay.
Cell Cycle Analysis by Flow Cytometry
This technique quantifies DNA content to determine the distribution of a cell population in the different phases of the cell cycle.
-
Cell Culture and Treatment: Plate cells (1x10⁶ cells/dish) in 60 mm dishes, allow to attach, and treat with desired concentrations of this compound for 24-48 hours.
-
Harvesting: Collect both adherent and floating cells. Wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 0.5 mL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (can be stored for weeks).
-
Staining: Centrifuge the fixed cells (300 x g, 5 min) and decant the ethanol. Wash the pellet with PBS. Resuspend the pellet in 1 mL of Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS).
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the samples on a flow cytometer (e.g., FACSCalibur). Excite PI at 488 nm and detect emission in the FL2 or FL3 channel (~617 nm).
-
Data Interpretation: Analyze the resulting DNA content histograms using cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in G0/G1, S, and G2/M phases.
Western Blotting for Cell Cycle Proteins
This method detects and quantifies specific proteins in a cell lysate.
-
Lysate Preparation: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on a polyacrylamide gel (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., Cyclin D1, CDK4, p21, CDC2, Cyclin B1, phospho-CDC2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity using densitometry software (e.g., ImageJ). Normalize to a loading control like β-actin or GAPDH.
Conclusion and Future Directions
This compound is a potent inducer of cell cycle arrest in a variety of cancer models, acting through distinct mechanisms at both the G1 and G2/M checkpoints. Its ability to modulate multiple critical signaling pathways, including the PI3K/Akt axis and the core CDK machinery, highlights its potential as a multi-targeted anticancer agent. Future research should focus on elucidating the precise molecular targets of this compound, exploring its efficacy in combination therapies to overcome drug resistance, and advancing its development through preclinical and clinical trials. The detailed protocols and pathway visualizations provided in this guide serve as a foundational resource for furthering these research and development efforts.
References
- 1. This compound induces G0/G1 arrest and apoptosis involving inhibition of SRC-3 and inactivation of Akt pathway in K562 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. This compound-induced G2/M phase cell-cycle arrest via disturbing CDK7-mediated phosphorylation of CDC2/p34 in human gastric carcinoma BGC-823 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
The Anti-Angiogenic Potential of Gambogic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Gambogic acid (GA), a polyprenylated xanthone derived from the resin of the Garcinia hanburyi tree, has emerged as a potent anti-cancer agent with significant anti-angiogenic properties.[1][2][3] This technical guide provides an in-depth overview of the mechanisms, experimental validation, and quantitative data supporting the role of this compound as an inhibitor of angiogenesis, tailored for professionals in the field of cancer research and drug development.
Core Mechanism of Action: Inhibition of VEGFR2 Signaling
The primary anti-angiogenic activity of this compound stems from its ability to suppress the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway, a critical mediator of angiogenesis.[1][4] GA has been identified as a novel and potent inhibitor of VEGFR2. By directly blocking the phosphorylation and activation of VEGFR2, this compound effectively halts downstream signaling cascades crucial for endothelial cell function.
Key molecular events in the anti-angiogenic action of this compound include:
-
Inhibition of Downstream Kinases: this compound significantly inhibits the activation of several key protein kinases downstream of VEGFR2, including c-Src, Focal Adhesion Kinase (FAK), and Akt. The inhibition of these kinases disrupts cell migration, proliferation, and survival signals within endothelial cells.
-
Suppression of Proliferation and Migration: By targeting the VEGFR2 pathway, this compound effectively inhibits human umbilical vein endothelial cell (HUVEC) proliferation, migration, and invasion at nanomolar concentrations.
-
Disruption of Tube Formation: A hallmark of angiogenesis, the formation of tube-like structures by endothelial cells, is potently inhibited by this compound.
Below is a diagram illustrating the inhibitory effect of this compound on the VEGFR2 signaling pathway.
Modulation of Other Key Angiogenic Pathways
Beyond VEGFR2, this compound exerts its anti-angiogenic effects through the modulation of other critical signaling pathways, including the Hypoxia-Inducible Factor-1α (HIF-1α) and Nuclear Factor-kappa B (NF-κB) pathways.
-
HIF-1α Suppression: In the hypoxic tumor microenvironment, HIF-1α is a master regulator of angiogenesis, primarily by upregulating the expression of VEGF. This compound has been shown to downregulate HIF-1α and subsequent VEGF expression under hypoxic conditions. This inhibition is mediated through the suppression of the PI3K/Akt/mTOR signaling pathway.
-
NF-κB Inhibition: The NF-κB signaling pathway is also implicated in promoting angiogenesis. This compound is a known inhibitor of the NF-κB pathway, which contributes to its overall anti-angiogenic and anti-cancer effects.
The diagram below depicts the inhibitory action of this compound on the HIF-1α pathway.
Quantitative Data on Anti-Angiogenic Effects
The following tables summarize the quantitative data from various in vitro and in vivo studies, demonstrating the potent anti-angiogenic effects of this compound.
Table 1: In Vitro Anti-Angiogenic Activity of this compound
| Assay | Cell Line | Parameter | Concentration | Result | Reference |
| Cell Proliferation | HUVEC | IC50 | 80 nM | 50% inhibition of cell proliferation | |
| Tube Formation | HUVEC | IC50 | ~50 nM | 50% inhibition of tube formation | |
| Tube Formation | HUVEC | - | 100 nM | Complete inhibition of tube formation | |
| Cell Migration | HUVEC | - | 10 nM | Strong inhibition of VEGF-dependent migration | |
| Cell Invasion | HUVEC | - | 40 nM | Almost complete inhibition of invasion | |
| Cell Proliferation | HUVEC | IC50 | 0.1269 µM | - | |
| Cell Proliferation | NhEC | IC50 | 0.1740 µM | - |
Table 2: In Vivo Anti-Angiogenic and Anti-Tumor Activity of this compound
| Model | Tumor Type | Treatment | Result | Reference |
| Xenograft Mouse Model | Prostate Cancer (PC3) | Metronomic chemotherapy with GA | Significant inhibition of tumor angiogenesis and growth | |
| Chick Chorioallantoic Membrane (CAM) Assay | - | 62.8 ng GA-amide | Reduced number of capillaries from 56 to 20.3 | |
| Xenograft Mouse Model | Multiple Myeloma (U266) | Intravenous injection of GA | Suppressed tumor volumes by anti-angiogenic activity | |
| Xenograft Mouse Model | Glioblastoma (C6) | Intravenous injection of GA | Significantly reduced tumor volumes via anti-angiogenesis |
Detailed Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments used to assess the anti-angiogenic properties of this compound.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures in vitro.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (ECGM)
-
Matrigel (BD Biosciences)
-
Pre-chilled 24-well plates
-
This compound (various concentrations)
-
Inverted microscope
Protocol:
-
Thaw Matrigel at 4°C overnight.
-
Coat each well of a pre-chilled 24-well plate with 100 µL of Matrigel.
-
Incubate the plate at 37°C for 45 minutes to allow the Matrigel to solidify.
-
Harvest HUVECs and resuspend them in ECGM.
-
Seed 4 x 10^4 HUVECs per well in 1 mL of ECGM containing various concentrations of this compound or vehicle control.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 12-16 hours.
-
Assess the formation of tube-like structures using an inverted microscope.
-
Quantify the tubular structures by counting them in several low-power fields (e.g., 25x magnification).
-
Calculate the percentage of inhibition relative to the untreated control wells.
Wound-Healing Migration Assay
This assay measures the migration of a sheet of cells to close a "wound" created in the cell monolayer.
Materials:
-
HUVECs
-
ECGM
-
6-well plates
-
Mitomycin C (to inactivate cells and prevent proliferation)
-
Pipette tip or cell scraper
-
Microscope with a camera
Protocol:
-
Seed HUVECs in 6-well plates and grow to confluence.
-
Inactivate the cells by incubating with 10 µg/mL mitomycin C.
-
Create a linear scratch (wound) in the cell monolayer using a sterile pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add ECGM containing different concentrations of this compound or vehicle control.
-
Capture images of the wound at time 0 and after a specific time interval (e.g., 4 hours).
-
Measure the width of the wound at different points and calculate the migration distance or the percentage of wound closure.
Transwell Invasion Assay
This assay evaluates the ability of cells to invade through a basement membrane matrix.
Materials:
-
HUVECs
-
ECGM
-
Transwell inserts with a porous membrane (e.g., 8 µm pore size)
-
Matrigel
-
24-well plates
-
This compound (various concentrations)
-
Cotton swabs
-
Staining solution (e.g., Crystal Violet)
-
Microscope
Protocol:
-
Coat the upper surface of the Transwell insert membrane with a thin layer of Matrigel and allow it to solidify.
-
Seed HUVECs in the upper chamber in serum-free medium containing different concentrations of this compound.
-
Add ECGM with a chemoattractant (e.g., VEGF) to the lower chamber.
-
Incubate for a specified period (e.g., 4 hours) to allow for invasion.
-
Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the membrane.
-
Count the number of stained cells in several fields under a microscope.
-
Calculate the percentage of inhibition of invasion compared to the control.
The following diagram provides a generalized workflow for assessing the anti-angiogenic properties of a compound like this compound.
Conclusion
This compound demonstrates robust anti-angiogenic properties through a multi-targeted mechanism, with the inhibition of the VEGFR2 signaling pathway at its core. The quantitative data from both in vitro and in vivo studies strongly support its potential as a therapeutic agent for diseases driven by pathological angiogenesis, particularly cancer. The detailed experimental protocols provided herein offer a foundation for further research and validation of this compound and its derivatives in the drug development pipeline. This comprehensive overview underscores the promise of this compound as a valuable molecule in the arsenal against cancer.
References
- 1. This compound inhibits angiogenesis and prostate tumor growth by suppressing VEGFR2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a novel anti-cancer agent that inhibits cell proliferation, angiogenesis and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound inhibits angiogenesis and prostate tumor growth by suppressing vascular endothelial growth factor receptor 2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Discovery, Isolation, and Core Mechanisms of Gambogic Acid
Introduction
This compound (GA) is a prominent bioactive caged xanthone derived from the brownish-orange gamboge resin of the Garcinia hanburyi tree, found primarily in Southeast Asia.[1][2] With a rich history in traditional medicine, modern scientific inquiry has identified GA as a molecule with significant therapeutic potential, particularly in oncology.[3][4] Its complex chemical structure and multifaceted mechanism of action, involving the modulation of numerous critical signaling pathways, have made it a subject of intense research.[5] This document provides a comprehensive technical overview of the discovery, structural elucidation, isolation, and key biological mechanisms of this compound, tailored for professionals in the field of drug discovery and development.
Discovery and Structural Elucidation
The scientific journey of this compound began with its isolation from the resin of Garcinia hanburyi in 1949. However, its planar structure was not fully established until 1965 through chemical reactions and NMR spectroscopy. This initial structural hypothesis was later confirmed by single-crystal X-ray diffraction analysis in 2001.
This compound (Chemical Formula: C₃₈H₄₄O₈, Molecular Weight: 628.75 g/mol ) is a polyprenylated xanthone featuring a unique cage-like motif. The absolute configuration of its stereocenters was definitively determined as 5R, 7S, 10aS, 13R, and 27S by comparing its physical and spectroscopic data with its analogue, (−)-morellic acid. Structure-activity relationship (SAR) studies have been crucial in understanding its bioactivity, revealing that the α,β-unsaturated ketone moiety, specifically the 9,10 carbon-carbon double bond, is critical for its biological effects. In contrast, the 6-hydroxy and 30-carboxy groups can undergo various modifications without a complete loss of activity, making them attractive sites for developing derivatives with improved pharmacological properties.
Isolation and Purification
The primary challenge in obtaining pure this compound is its separation from its C2 epimer, epi-gambogic acid, which is a common contaminant in crude gamboge resin. An efficient, multi-gram scale isolation protocol has been developed to achieve high diastereomeric purity.
Experimental Protocol: Multi-Gram Scale Isolation
This protocol is adapted from methodologies that reliably yield approximately 13 grams of this compound with >97% purity from 100 grams of gamboge resin.
Step 1: Crude Extraction
-
Combine 100 g of commercially available gamboge resin with 250 mL of methanol.
-
Stir the mixture vigorously for 10-15 minutes at room temperature.
-
Perform rapid filtration of the mixture under reduced pressure to separate the methanol-soluble components from insoluble resin material.
-
Concentrate the filtrate to dryness using a rotary evaporator to yield a solid, crude extract (typically ~70 g). This crude solid contains this compound, epi-gambogic acid, and other products.
Step 2: Separation via Pyridinium Salt Crystallization
-
Dissolve the 70 g of crude extract in 125 mL of a pyridine/water (85:15 v/v) solution.
-
Heat the solution to 60°C with stirring until all solid material is completely dissolved (approx. 10 minutes).
-
Allow the solution to cool slowly to room temperature and leave it undisturbed for 16-24 hours to facilitate the formation of orange crystals of the pyridinium salt of this compound (GBA•pyr).
-
Filter the mixture to collect the crystals. The initial crystalline solid will be a mixture of GBA•pyr and epi-GBA•pyr.
-
Perform a series of two to three recrystallization steps using the same pyridine/water (85:15 v/v) solvent system and crystallization conditions to progressively enrich the GBA•pyr salt, achieving a diastereomeric purity of over 97%.
Step 3: Liberation of Free this compound
-
Dissolve the final, purified GBA•pyr crystals (approx. 14.9 g) in 200 mL of diethyl ether.
-
Transfer the solution to a separatory funnel and extract it with 200 mL of 15% aqueous hydrochloric acid (HCl) to neutralize the pyridinium salt.
-
Separate the aqueous and organic layers. The free this compound will remain in the diethyl ether layer.
-
Collect the ether layer and concentrate it to dryness under reduced pressure to yield a pure, orange solid of this compound (>97% purity).
Analytical Characterization: High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for determining the purity and quantity of this compound in samples.
Protocol: HPLC Analysis
-
Chromatographic System : C18 column (150 mm × 4.6 mm, 5 µm particle size).
-
Mobile Phase : A mixture of acetonitrile and 0.1% orthophosphoric acid in water (85:15 v/v).
-
Flow Rate : 1.5 mL/min.
-
Column Temperature : Ambient (e.g., 25°C).
-
Detection Wavelength : 360 nm.
-
Injection Volume : 20 µL.
-
Retention Time : Approximately 9 minutes for this compound under these conditions.
Biological Activity and Mechanism of Action
This compound exhibits potent anticancer activity through a variety of mechanisms, including the induction of apoptosis, inhibition of angiogenesis, and cell cycle arrest. It interacts with multiple molecular targets and signaling pathways.
Induction of Apoptosis
GA is a powerful inducer of apoptosis in a wide range of cancer cells. Its primary mechanism involves the direct inhibition of anti-apoptotic Bcl-2 family proteins and the subsequent activation of the caspase cascade.
-
Bcl-2 Family Inhibition : GA competitively inhibits multiple anti-apoptotic proteins, including Bcl-2, Bcl-XL, and Mcl-1. This disrupts the mitochondrial outer membrane integrity.
-
Caspase Activation : By inhibiting Bcl-2 proteins, GA promotes the release of cytochrome c from the mitochondria, which activates a caspase cascade (Caspase-9, Caspase-3), leading to programmed cell death. GA treatment leads to increased levels of cleaved Caspase-3, cleaved Caspase-9, and cleaved-PARP1. It also upregulates the pro-apoptotic protein Bax, increasing the Bax/Bcl-2 ratio.
References
- 1. This compound: A shining natural compound to nanomedicine for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unravelling the Therapeutic Potential of this compound: Deciphering Its Molecular Mechanism of Action and Emerging Role as an Anticancer Xanthone [gavinpublishers.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound as a Candidate for Cancer Therapy: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for In Vitro Assays Using Gambogic Acid
Introduction
Gambogic acid (GA) is a caged xanthone derived from the brownish resin of the Garcinia hanburyi tree.[1][2] It has garnered significant attention in cancer research due to its potent antitumor activities, including the induction of apoptosis, autophagy, and cell cycle arrest, as well as the inhibition of cancer cell proliferation, invasion, and metastasis.[1][3] This document provides detailed protocols for in vitro cell culture assays to investigate the effects of this compound and summarizes its impact on various cancer cell lines and associated signaling pathways.
Mechanism of Action
This compound exerts its anticancer effects through a complex mechanism involving multiple molecular targets and signaling pathways.[4] It is known to induce apoptosis through both intrinsic and extrinsic pathways by modulating the expression of key regulatory proteins. GA can upregulate pro-apoptotic genes like Bax and p53, while downregulating anti-apoptotic genes such as Bcl-2 and survivin. Furthermore, this compound has been shown to inhibit several critical pro-survival signaling pathways that are often dysregulated in cancer, including:
-
PI3K/Akt/mTOR Pathway: This pathway is frequently downregulated by this compound treatment, leading to decreased cell survival and proliferation.
-
NF-κB Signaling Pathway: GA can inhibit the activation of the NF-κB pathway, which plays a crucial role in inflammation, cell survival, and proliferation.
-
STAT3 Signaling Pathway: It has been demonstrated to inhibit the phosphorylation of STAT3, a key transcription factor involved in cell proliferation and survival.
-
VEGFR2 Signaling: this compound can act as a VEGFR2 inhibitor, thereby suppressing angiogenesis.
The multifaceted mechanism of action of this compound makes it a promising candidate for cancer therapy.
Data Presentation: In Vitro Efficacy of this compound
The cytotoxic and anti-proliferative effects of this compound have been documented across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and the duration of treatment.
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (hours) | Reference |
| Breast Cancer | ||||
| MCF-7 | Breast Adenocarcinoma | 1.46 | Not Specified | |
| MB-231 | Breast Adenocarcinoma | 1.09 | Not Specified | |
| Gastrointestinal Cancers | ||||
| BGC-823 | Gastric Cancer | 0.67 | Not Specified | |
| SMMC-7721 | Hepatocellular Carcinoma | 3.20 | Not Specified | |
| HepG2 | Hepatocellular Carcinoma | 2.4 | Not Specified | |
| Bel-7402 | Hepatocellular Carcinoma | 0.59 | Not Specified | |
| HT-29 | Colorectal Adenocarcinoma | ≥ 0.62 | 24, 48, 72 | |
| LOVO | Colorectal Adenocarcinoma | 1.21 ± 0.11 | Not Specified | |
| SW-116 | Colorectal Cancer | Not Specified | Not Specified | |
| Lung Cancer | ||||
| A549 | Lung Carcinoma | 0.74 | Not Specified | |
| Pancreatic Cancer | ||||
| BxPC-3, MIA PaCa-2, PANC-1, SW1990 | Pancreatic Cancer Cell Lines | < 8.3, < 3.8, < 1.7 | 12, 24, 48 | |
| Osteosarcoma | ||||
| 143B | Osteosarcoma | 0.37 ± 0.02 | 48 | |
| U2Os | Osteosarcoma | 0.32 ± 0.06 | 48 | |
| MG63 | Osteosarcoma | 0.51 ± 0.02 | 48 | |
| HOS | Osteosarcoma | 0.60 ± 0.11 | 48 | |
| Neuroblastoma | ||||
| SH-SY5Y | Neuroblastoma | 1.28 | 6 | |
| Other Cancers | ||||
| U251 | Glioblastoma | 1.02 | Not Specified |
Experimental Protocols
Preparation of this compound Stock Solution
This compound has poor aqueous solubility and should be dissolved in an organic solvent to prepare a concentrated stock solution.
-
Solvent Selection: Use 100% Dimethyl Sulfoxide (DMSO) for preparing a high-concentration stock solution.
-
Stock Concentration: Dissolve this compound powder in DMSO to a final concentration of 10-20 mM.
-
Dissolution: Ensure complete dissolution by vortexing.
-
Aliquoting and Storage: Dispense the stock solution into small, single-use aliquots to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
-
Working Solution Preparation: For cell culture experiments, perform serial dilutions of the stock solution in pre-warmed (37°C) cell culture medium to achieve the desired final concentrations. It is crucial to add the DMSO stock to the medium and mix gently to prevent precipitation. The final DMSO concentration in the culture medium should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for attachment.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.31, 0.62, 1.25, 2.50, 5.00, and 10.00 µmol/L) for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (medium with the same concentration of DMSO used for the highest GA concentration).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate at 37°C for 2 to 4 hours, or until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the supernatant and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm or 590 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage of the vehicle-treated control cells.
Apoptosis Assay (Annexin V/PI Staining)
Annexin V/Propidium Iodide (PI) dual staining is a common method to detect apoptosis by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).
-
Cell Treatment: Culture cells to 70-80% confluency and treat with the desired concentrations of this compound for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis
Western blotting is used to detect changes in the expression and phosphorylation status of proteins involved in signaling pathways affected by this compound.
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay, such as the Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 120 µg) from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1-2 hours at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Bax, Bcl-2, cleaved Caspase-3, p-Akt, Akt) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control protein, such as GAPDH or β-actin, to determine the relative changes in protein expression.
Experimental Workflow
A typical workflow for the in vitro evaluation of this compound involves a series of assays to characterize its cytotoxic, pro-apoptotic, and mechanism-based effects.
References
- 1. This compound as a Candidate for Cancer Therapy: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Induces Pyroptosis of Colorectal Cancer Cells through the GSDME-Dependent Pathway and Elicits an Antitumor Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound affects ESCC progression through regulation of PI3K/AKT/mTOR signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for Gambogic Acid Administration in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the administration of gambogic acid (GA) in mouse xenograft models. This compound, a caged xanthone derived from the resin of the Garcinia hanburyi tree, has demonstrated significant anti-cancer properties by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor growth across a variety of cancer cell lines.[1][2] Its multifaceted mechanisms of action involve the modulation of several key signaling pathways, making it a compound of interest for cancer research and drug development.[1][3]
Quantitative Data Summary
The efficacy of this compound in preclinical mouse xenograft models varies depending on the cancer cell line, dosage, and administration route. The following tables summarize quantitative data from various studies.
Table 1: Efficacy of this compound in Different Mouse Xenograft Models
| Cancer Type | Cell Line | Mouse Strain | Dosage and Route | Treatment Schedule | Outcome |
| Hepatocellular Carcinoma | SMMC-7721 | Nude mice | 2, 4, 8 mg/kg, i.p. | Not specified | Significant tumor growth inhibition (33.1%, 50.3%, and 64.2% respectively)[3] |
| Hepatocellular Carcinoma | HepG2 | Nude mice | 20 mg/kg | Not specified | Tumor weight of ~1.10 g |
| Colorectal Cancer | HT-29 | BALB/c nude mice | 5, 10, 20 mg/kg, i.v. | Twice weekly | Significant and dose-dependent inhibition of tumor growth |
| Non-Small Cell Lung Cancer | NCI-H1993 | Athymic nude mice | 10, 20, 30 mg/kg, i.p. | Daily for 21 days | Dose-dependent inhibition of tumor growth |
| Prostate Cancer | PC3 | Nude mice | 3 mg/kg, s.c. | Daily for 15 days | Tumor volume increased from 51.74 ± 3.8 mm³ to only 127.4 ± 25.6 mm³ compared to control (51.18 ± 5.3 mm³ to 1144 ± 169 mm³) |
| Multiple Myeloma | U266 | BALB/c nude mice | 2, 4 mg/kg, i.p. | Every 2 days for 14 days | Significant, dose-dependent inhibition of tumor growth |
| Malignant Melanoma | A375 | Not specified | 100 mg/kg, i.p. | Not specified | Reduced tumor burden up to 40% |
| Ovarian Cancer | SKOV-3 | Not specified | Not specified | Not specified | Inhibition of tumor growth |
Table 2: Summary of this compound's Effects on Molecular Markers in Xenograft Models
| Cancer Type | Cell Line | Key Molecular Effects |
| Non-Small Cell Lung Cancer | NCI-H1993 | Inhibition of p-MET, p-AKT, and p-ERK1/2 expression; dose-dependent inhibition of Ki-67 expression |
| Colorectal Cancer | HT-29 | Increased levels of Fas, FasL, FADD, cytochrome c, and Apaf-1; decreased levels of pro-caspase-8, -9, and -3 |
| Multiple Myeloma | U266 | Inhibition of PI3K/Akt/mTOR pathway |
| Prostate Cancer | PC3 | Inhibition of VEGFR2 signaling and angiogenesis |
Experimental Protocols
Protocol for Establishing a Subcutaneous Xenograft Model
This protocol describes the subcutaneous implantation of cancer cells to generate tumors in immunocompromised mice.
Materials:
-
Cancer cell line of interest
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional, but can improve tumor take rate)
-
6-8 week old immunocompromised mice (e.g., BALB/c nude, SCID)
-
1 mL syringes with 27-30 gauge needles
-
Hemocytometer and trypan blue
-
Sterile surgical instruments
-
Anesthetics (e.g., ketamine/xylazine)
Procedure:
-
Cell Preparation:
-
Culture cancer cells in appropriate medium until they reach 70-80% confluency.
-
Harvest the cells by trypsinization, wash with PBS, and perform a cell count using a hemocytometer and trypan blue to ensure high viability.
-
Resuspend the cells in sterile PBS or a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5-10 x 10⁶ cells per 100 µL.
-
-
Animal Preparation and Cell Implantation:
-
Anesthetize the mouse using an approved anesthetic protocol.
-
Clean the injection site (typically the flank) with an alcohol wipe.
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of the mouse.
-
-
Tumor Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days.
-
Calculate the tumor volume using the formula: Volume = (Width)² x Length / 2.
-
Begin treatment when tumors reach a predetermined size (e.g., 100-200 mm³).
-
Protocol for Preparation and Administration of this compound
Materials:
-
This compound powder
-
Vehicle for solubilization (e.g., a mixture of DMSO, polyethylene glycol, and saline, or DMSO and Cremophor EL)
-
Sterile syringes and needles (25-27 gauge)
-
Vortex mixer and/or sonicator
Procedure:
-
This compound Preparation:
-
Due to its poor water solubility, this compound needs to be dissolved in a suitable vehicle.
-
A common method is to first dissolve the required amount of this compound in a small volume of DMSO to create a stock solution.
-
On the day of administration, further dilute the stock solution with other components of the vehicle, such as polyethylene glycol or Cremophor EL, and finally with saline to the desired final concentration. Ensure the final concentration of DMSO is low to minimize toxicity.
-
Vortex or sonicate the solution to ensure it is homogenous.
-
-
Administration:
-
Administer the prepared this compound solution to the mice via the desired route (e.g., intraperitoneal or intravenous injection).
-
The control group should receive an equivalent volume of the vehicle solution without this compound.
-
The dosage and treatment schedule should be based on previous studies or a pilot experiment to determine the optimal therapeutic window.
-
Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by targeting multiple signaling pathways involved in cell survival, proliferation, and apoptosis.
This compound has been shown to inhibit the NF-κB signaling pathway, which is crucial for cancer cell survival. It also suppresses the PI3K/AKT and MAPK/ERK pathways, which are key regulators of cell proliferation and growth. Furthermore, this compound can inhibit angiogenesis by targeting VEGFR2 signaling.
Apoptotic Pathways Induced by this compound
This compound is a potent inducer of apoptosis, activating both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways.
In the extrinsic pathway, this compound can increase the expression of death receptors like Fas and its ligand, FasL, leading to the activation of caspase-8. In the intrinsic pathway, it acts on the mitochondria to promote the release of cytochrome c, which in turn activates caspase-9. Both pathways converge on the activation of executioner caspases, such as caspase-3, leading to programmed cell death.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Gambogic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gambogic acid, a prominent bioactive caged xanthone derived from the resin of Garcinia species, particularly Garcinia hanburyi, has garnered significant scientific interest due to its potent anticancer properties.[1][2] Accurate and reliable quantification of this compound is crucial for the quality control of raw materials, pharmacokinetic studies, and the development of pharmaceutical formulations. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of this compound.
Principle of the Method
This method utilizes reversed-phase HPLC with UV detection to separate and quantify this compound. A C18 column is used as the stationary phase, and a mobile phase consisting of a mixture of acetonitrile and acidified water allows for the efficient separation of this compound from other components in the sample matrix. The quantification is achieved by comparing the peak area of this compound in the sample to a standard calibration curve.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The method employs a reversed-phase C18 column for the separation of this compound.
| Parameter | Condition |
| HPLC System | Agilent 1260 HPLC system with a photodiode array detector or equivalent[2] |
| Column | C18 column (150 × 4.6 mm, 5 µm)[1][2] |
| Mobile Phase | Acetonitrile and 0.1% orthophosphoric acid (85:15 v/v) |
| Flow Rate | 1.5 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Detection Wavelength | 360 nm |
| Run Time | Approximately 12 minutes |
| Retention Time of this compound | Approximately 9 minutes |
Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 10 minutes to ensure complete dissolution, and then adjust the volume to the mark with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations within the linear range (e.g., 5, 10, 25, 50, 100, and 120 µg/mL).
Sample Preparation
-
Accurately weigh the gamboge resin sample.
-
Dissolve the sample in methanol and mix thoroughly.
-
Filter the solution through a 0.45 µm membrane filter.
-
Dilute the filtered solution to an appropriate concentration within the calibration range using the mobile phase.
-
Acidify the dog plasma sample with hydrochloric acid.
-
Perform a liquid-liquid extraction with ethyl acetate.
-
Evaporate the ethyl acetate layer to dryness.
-
Reconstitute the residue in the mobile phase.
Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject 20 µL of each standard solution and sample solution into the HPLC system.
-
Record the chromatograms and measure the peak area for this compound.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Method Validation Summary
The described HPLC method has been validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating its suitability for its intended purpose.
Table 1: Summary of Method Validation Parameters for this compound Quantification in Gamboge Resin
| Parameter | Result |
| Linearity Range | 5 to 120 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.87% to 102.92% |
| Precision (% RSD) | < 2% |
| Limit of Detection (LOD) | 2.069 µg/mL |
| Limit of Quantification (LOQ) | 6.271 µg/mL |
Table 2: Summary of Method Validation Parameters for this compound Quantification in Dog Plasma
| Parameter | Result |
| Linearity Range | 0.156 to 20 µg/mL |
| Accuracy | 93.0% to 104.2% |
| Intra-assay and Inter-assay Variability | < 10.0% |
Visualizations
References
Application Notes and Protocols for Preparing Gambogic Acid Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and application of gambogic acid stock solutions for various experimental purposes. This compound, a xanthonoid derived from the resin of the Garcinia hanburyi tree, is a potent anticancer agent known to induce apoptosis and inhibit tumor growth by targeting multiple cellular pathways[1][2][3]. Due to its hydrophobic nature, proper preparation of stock solutions is critical for obtaining reproducible experimental results[1][4].
Data Presentation: Solubility and Recommended Concentrations
The following table summarizes the key quantitative data for preparing this compound solutions.
| Parameter | Value | Solvent | Source(s) |
| Maximum Solubility | ~100 mg/mL (159.04 mM) | DMSO | |
| ~65.93 mg/mL (104.86 mM) | DMSO | ||
| ~62.62 mg/mL (99.59 mM) | Ethanol | ||
| < 0.5 µg/mL | Water | ||
| Recommended Stock Concentration | 10 mM - 50 mM | DMSO | |
| Typical In Vitro Working Concentration | 0.2 µM - 10 µM | Cell Culture Medium | |
| Storage of Powder | -20°C for up to 3 years | N/A | |
| Storage of Stock Solution | -80°C for up to 1 year | DMSO | |
| -20°C for up to 3 months | DMSO |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder (MW: 628.75 g/mol )
-
Anhydrous or high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettes and sterile filter tips
Procedure:
-
Pre-warm DMSO: If the DMSO is frozen, bring it to room temperature and ensure it is completely thawed and homogenous before use. Use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can affect solubility.
-
Weigh this compound: Accurately weigh out 1 mg of this compound powder using a calibrated analytical balance and place it into a sterile microcentrifuge tube.
-
Add DMSO: Add 159.05 µL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder to achieve a final concentration of 10 mM.
-
Dissolve this compound: Vortex the solution thoroughly to dissolve the powder. Gentle warming (e.g., in a 37°C water bath) or sonication can be used to aid dissolution if necessary. Ensure the solution is clear and free of any precipitate before use.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for shorter-term storage (up to 1-3 months).
Note on Solvent Choice: this compound is stable in acetone, acetonitrile, and chloroform. However, it is unstable in methanol, where it can form a less active derivative over time, especially in the presence of alkalis. Therefore, methanol should be avoided as a solvent for stock solutions.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol describes the dilution of the this compound stock solution to prepare working solutions for treating cells in culture.
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate sterile cell culture medium
-
Sterile tubes and pipettes
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare Intermediate Dilutions (Optional but Recommended): To avoid pipetting very small volumes and to minimize the final concentration of DMSO in the cell culture, it is recommended to perform one or more serial dilutions of the stock solution in cell culture medium. For example, to prepare a 100 µM working solution, dilute the 10 mM stock 1:100 in cell culture medium.
-
Prepare Final Working Solutions: Further dilute the intermediate solution or the stock solution directly into the cell culture medium to achieve the desired final concentrations for your experiment (e.g., 0.2 µM, 0.4 µM, 1 µM, 5 µM, 10 µM). Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Treat Cells: Add the final working solutions to your cell cultures and incubate for the desired experimental duration.
Visualizations
Experimental Workflow
References
- 1. Improving aqueous solubility and antitumor effects by nanosized this compound-mPEG2000 micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound: Multi-gram scale isolation, stereochemical erosion toward epi-gambogic acid and biological profile [frontiersin.org]
- 3. selleckchem.com [selleckchem.com]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols: Gambogic Acid Nanoparticle Formulations for Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gambogic acid (GA) is a potent natural xanthone derived from the resin of the Garcinia hanburyi tree.[1][2] It demonstrates significant anticancer activity across a wide range of tumor types by inducing apoptosis, autophagy, and cell cycle arrest, as well as inhibiting tumor invasion, metastasis, and angiogenesis.[1][2] The primary mechanisms of action involve the modulation of multiple critical signaling pathways, including PI3K/Akt/mTOR and NF-κB.[3] Despite its therapeutic potential, the clinical application of GA is severely limited by its poor water solubility, instability, and unfavorable pharmacokinetic profile.
Nanoparticle-based drug delivery systems offer a promising strategy to overcome these limitations. Encapsulating GA into nanoparticles can enhance its aqueous solubility, improve stability, prolong circulation time, and enable targeted delivery to tumor tissues through effects like enhanced permeability and retention (EPR). This document provides detailed protocols for the preparation and characterization of GA-loaded nanoparticles and summarizes key data on their physicochemical properties and biological efficacy.
This compound Nanoparticle Formulations: A Comparative Overview
Various polymeric materials have been successfully employed to formulate GA nanoparticles, each offering distinct advantages in terms of drug loading, release kinetics, and targeting capabilities. The choice of formulation depends on the specific therapeutic goal. Below is a summary of different GA nanoparticle systems.
Table 1: Physicochemical Properties of Various this compound Nanoparticle Formulations
| Nanoparticle Type | Core/Shell Materials | Preparation Method | Particle Size (nm) | Encapsulation Efficiency (EE%) | Drug Loading (DL%) | Reference |
| Core-Shell Hybrid NPs | Core: Benzylamidated poly(γ-glutamic acid) (BzPGA) Shell: Hyaluronic acid-all-trans retinoic acid (HA-C6-ATRA) | Self-assembly (π-π stacking) | Sub-100 | ~100% | Not Specified | |
| PLGA NPs | Poly(lactic-co-glycolic acid) (PLGA) | Emulsification-Solvent Evaporation | ~182 | 85.5 ± 4.6% | 29.9 ± 0.8% | |
| Biomimetic NPs | Core: PLGA Shell: Red Blood Cell Membrane (RBCm) | Emulsification followed by extrusion | ~100-120 | Not Specified | Not Specified | |
| Layer-by-Layer Micelles | Core: Lecithin/Solutol HS15 Layers: Protamine (PRM), Hyaluronic Acid (HA) | Film-Dispersion and Self-Assembly | Not Specified | >90% | ~5% | |
| Magnetic NPs | Iron Oxide (Fe₃O₄) | Mechanical Absorption Polymerization | Not Specified | Not Specified | Not Specified |
Experimental Protocols
This section provides detailed, step-by-step methodologies for the preparation and characterization of GA-loaded nanoparticles.
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles
This protocol details the widely used oil-in-water (O/W) single emulsion-solvent evaporation method for encapsulating hydrophobic drugs like this compound within a PLGA matrix.
Materials:
-
This compound (GA)
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 1-5% w/v)
-
Deionized water
-
Probe sonicator
-
Magnetic stirrer
-
Rotary evaporator
-
High-speed centrifuge
Procedure:
-
Organic Phase Preparation: Dissolve a defined amount of PLGA and this compound in dichloromethane (DCM). For example, dissolve 250 mg of PLGA and 25 mg of GA in 5 mL of DCM.
-
Aqueous Phase Preparation: Prepare an aqueous solution of a surfactant, such as 1-5% PVA, in deionized water. This will stabilize the emulsion.
-
Emulsification: Add the organic phase dropwise to the aqueous phase under vigorous magnetic stirring to create a coarse pre-emulsion.
-
Sonication: Immediately sonicate the pre-emulsion using a probe sonicator while keeping the vial in an ice bath to prevent overheating. A typical cycle is 1 second on followed by 3 seconds off for a total of 3-5 minutes to form a stable oil-in-water (O/W) nanoemulsion.
-
Solvent Evaporation: Transfer the resulting nanoemulsion to a larger volume of PVA solution (e.g., 0.1% w/v) and stir for 3-4 hours at room temperature to allow the DCM to evaporate. A rotary evaporator can also be used to accelerate this step.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to separate the nanoparticles from the aqueous phase. A common procedure involves a low-speed spin (e.g., 8,000 rpm for 3 minutes) to remove larger aggregates, followed by high-speed centrifugation of the supernatant (e.g., 15,000 rpm for 20 minutes) to pellet the nanoparticles.
-
Washing: Wash the nanoparticle pellet by resuspending it in deionized water and repeating the centrifugation step 2-3 times to remove residual PVA and unencapsulated GA.
-
Storage: Resuspend the final, washed nanoparticle pellet in deionized water or a suitable buffer. For long-term storage, nanoparticles can be lyophilized.
References
- 1. This compound as a Candidate for Cancer Therapy: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging tendencies for the nano-delivery of this compound: a promising approach in oncotherapy - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08042K [pubs.rsc.org]
- 3. Unravelling the Therapeutic Potential of this compound: Deciphering Its Molecular Mechanism of Action and Emerging Role as an Anticancer Xanthone [gavinpublishers.com]
Application Notes: Flow Cytometry Analysis of Apoptosis Following Gambogic Acid Treatment
Introduction
Gambogic acid (GA), a xanthonoid extracted from the resin of the Garcinia hanburyi tree, has demonstrated potent anti-cancer properties in a variety of cancer cell lines.[1] One of the primary mechanisms through which GA exerts its cytotoxic effects is the induction of apoptosis, or programmed cell death.[1][2][3] Flow cytometry is a powerful and widely used technique to quantify and analyze apoptosis in response to therapeutic agents like this compound. This document provides detailed application notes and protocols for the analysis of apoptosis induced by this compound using flow cytometry.
Mechanism of this compound-Induced Apoptosis
This compound triggers apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2] Key molecular events include:
-
Modulation of Bcl-2 Family Proteins: GA upregulates the expression of pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins such as Bcl-2.
-
Mitochondrial Disruption: The altered Bax/Bcl-2 ratio leads to the disruption of the mitochondrial membrane potential (MMP), a critical event in the intrinsic apoptotic pathway.
-
Caspase Activation: GA treatment leads to the activation of initiator caspases (caspase-8 and caspase-9) and executioner caspases (caspase-3), which are key mediators of apoptosis.
-
Signaling Pathway Inhibition: GA has been shown to inhibit signaling pathways that promote cell survival, such as the Notch and MAPK pathways.
-
Induction of Reactive Oxygen Species (ROS): GA can induce the production of ROS, which can trigger oxidative stress and subsequent cell death.
Data Presentation
The following tables summarize the dose- and time-dependent effects of this compound on apoptosis in various cancer cell lines, as determined by flow cytometry.
Table 1: Dose-Dependent Induction of Apoptosis by this compound
| Cell Line | Concentration (µM) | Treatment Time (h) | Apoptotic Cells (%) | Reference |
| HT-29 (Colon Cancer) | 1.25 | 48 | 9.8 ± 1.2 | |
| 2.50 | 48 | 25.7 ± 3.3 | ||
| 5.00 | 48 | 49.3 ± 5.8 | ||
| JeKo-1 (Mantle Cell Lymphoma) | 0.5 (µg/mL) | 24 | >8.3 | |
| 1.0 (µg/mL) | 24 | ~20 | ||
| 2.0 (µg/mL) | 24 | 48.7 | ||
| A375 (Malignant Melanoma) | 2.5 (µg/mL) | 36 | 27.6 | |
| 5.0 (µg/mL) | 36 | ~35 | ||
| 7.5 (µg/mL) | 36 | 41.9 | ||
| MCF-7 (Breast Cancer) | 0.5 | 24 | 23.07 | |
| 1.0 | 24 | 28.9 | ||
| 2.0 | 24 | 43.25 | ||
| PTEN-/-/p53-/- (Prostate Cancer) | 1.0 | 6 | 11.78 | |
| 1.0 | 8 | 29.94 |
Table 2: Time-Dependent Induction of Apoptosis by this compound
| Cell Line | Concentration (µM) | Treatment Time (h) | Apoptotic Cells (%) | Reference |
| HT-29 (Colon Cancer) | 2.5 | 24 | Varies | |
| 48 | 25.7 ± 3.3 | |||
| 72 | Varies | |||
| A375 (Malignant Melanoma) | 1.57 (IC50 in µg/mL) | 24 | Not specified | |
| 1.31 (IC50 in µg/mL) | 36 | Not specified | ||
| 1.12 (IC50 in µg/mL) | 48 | Not specified |
Experimental Protocols
Protocol 1: Induction of Apoptosis with this compound
This protocol describes the general procedure for treating cultured cells with this compound to induce apoptosis.
Materials:
-
This compound (GA)
-
Cell culture medium appropriate for the cell line
-
Cultured cells of interest
-
Dimethyl sulfoxide (DMSO) for dissolving GA
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Cell culture plates or flasks
Procedure:
-
Cell Seeding: Seed the cells in appropriate culture vessels at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow the cells to adhere and grow for 16-24 hours.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. A vehicle control (medium with the same concentration of DMSO used for the highest GA concentration) should always be included.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Harvesting:
-
Suspension cells: Gently pipette the cells and transfer them to a centrifuge tube.
-
Adherent cells: Carefully collect the culture medium (which may contain detached apoptotic cells). Wash the adherent cells with PBS and then detach them using Trypsin-EDTA. Combine the trypsinized cells with the collected medium.
-
-
Washing: Centrifuge the cell suspension at a low speed (e.g., 300-400 x g) for 5 minutes. Discard the supernatant and wash the cell pellet with cold PBS. Repeat the wash step.
-
Proceed to Apoptosis Analysis: The harvested and washed cells are now ready for staining and analysis by flow cytometry.
Protocol 2: Annexin V-FITC and Propidium Iodide (PI) Staining for Flow Cytometry
This protocol details the staining procedure to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Harvested cells (from Protocol 1)
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Resuspension: Resuspend the washed cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (containing 1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex the tube and incubate for 15-20 minutes at room temperature in the dark.
-
Add 5 µL of Propidium Iodide (PI) staining solution.
-
-
Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the stained cells immediately (within 1 hour) using a flow cytometer.
-
FITC Signal (Annexin V): Detects early apoptotic cells (Annexin V positive, PI negative).
-
PI Signal: Detects late apoptotic and necrotic cells (Annexin V positive, PI positive) and necrotic cells (Annexin V negative, PI positive).
-
Unstained Cells: Viable cells (Annexin V negative, PI negative).
-
Mandatory Visualizations
Caption: Experimental workflow for apoptosis analysis.
Caption: this compound signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound induces apoptosis and inhibits colorectal tumor growth via mitochondrial pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induces mitochondria-dependent apoptosis by modulation of Bcl-2 and Bax in mantle cell lymphoma JeKo-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
Western Blotting Analysis of Gambogic Acid-Treated Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for utilizing Western blotting to investigate the cellular effects of gambogic acid (GA), a potent natural compound with demonstrated anti-cancer properties. This compound has been shown to modulate a variety of signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in numerous cancer cell lines.[1][2] This guide details the methodology for preparing cell lysates, performing gel electrophoresis and immunoblotting, and analyzing the expression and phosphorylation status of key proteins involved in GA-induced cellular responses.
Key Signaling Pathways Modulated by this compound
This compound exerts its biological effects by targeting multiple critical signaling cascades within cancer cells. Western blot analysis is an indispensable technique for elucidating these mechanisms. The primary pathways affected by this compound include:
-
Apoptosis Pathway: this compound is a well-established inducer of apoptosis through both intrinsic and extrinsic pathways. This involves the regulation of key proteins such as the Bcl-2 family members (Bcl-2 and Bax), caspases (e.g., Caspase-3, -8, -9), and Poly (ADP-ribose) polymerase (PARP).[3][4]
-
PI3K/Akt/mTOR Signaling Pathway: This pro-survival pathway is frequently downregulated by this compound treatment, leading to decreased cell growth and proliferation.[3] Western blotting can be used to assess the phosphorylation status of key kinases like Akt and mTOR.
-
STAT3 Signaling Pathway: this compound has been shown to inhibit the phosphorylation of STAT3, a critical transcription factor involved in cell proliferation, survival, and angiogenesis.
-
Wnt/β-catenin Signaling Pathway: Attenuation of β-catenin transcriptional activity by this compound has been observed, impacting cell fate and proliferation.
-
Endoplasmic Reticulum (ER) Stress Pathway: this compound can induce ER stress, leading to the unfolded protein response (UPR) and subsequent apoptosis.
Data Presentation: Proteins Modulated by this compound
The following table summarizes key proteins whose expression or phosphorylation status is commonly altered by this compound treatment, as identified by Western blot analysis in various studies. This information can guide antibody selection for your experiments.
| Pathway | Protein | Expected Change with GA Treatment |
| Apoptosis | Bcl-2 | Decrease |
| Bax | Increase | |
| Cleaved Caspase-3 | Increase | |
| Cleaved Caspase-8 | Increase | |
| Cleaved Caspase-9 | Increase | |
| Cleaved PARP | Increase | |
| PI3K/Akt/mTOR | PI3K | Decrease |
| p-Akt | Decrease | |
| p-mTOR | Decrease | |
| PTEN | Increase | |
| STAT3 Signaling | p-STAT3 | Decrease |
| Wnt/β-catenin | β-catenin | Decrease |
| c-Myc | Decrease | |
| ER Stress | GRP78 | Increase |
| p-PERK | Increase | |
| CHOP | Increase | |
| Other | GSDME-N | Increase |
| SHH | Decrease | |
| GLI1 | Decrease |
Experimental Protocols
This section provides a detailed methodology for performing Western blot analysis to investigate the effects of this compound on your target proteins.
Materials and Reagents
-
Cell culture medium and supplements
-
This compound (GA)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer (or other suitable lysis buffer)
-
Protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (e.g., 4-12% Bis-Tris)
-
Running buffer (e.g., MOPS or MES)
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (specific to your proteins of interest)
-
HRP-conjugated secondary antibodies
-
Tris-buffered saline with Tween 20 (TBST)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Experimental Workflow
Experimental workflow for Western blot analysis of this compound-treated cells.
Step-by-Step Protocol
-
Cell Culture and Treatment:
-
Culture the desired cell line to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for the desired time period. Include a vehicle-treated control (e.g., DMSO).
-
-
Cell Lysis and Protein Extraction:
-
After treatment, place the culture dish on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-cooled microcentrifuge tube.
-
Incubate the lysate on ice for 20-30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (containing the protein) to a new pre-cooled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation for SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to the protein lysates to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (typically 20-30 µg) into the wells of an SDS-PAGE gel. Include a molecular weight marker.
-
Run the gel according to the manufacturer's recommendations.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature or overnight at 4°C with gentle agitation.
-
Incubate the membrane with the primary antibody diluted in blocking buffer. The optimal dilution and incubation time should be determined empirically, but overnight incubation at 4°C is common.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Signal Detection and Data Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software. Normalize the intensity of the target protein to a loading control (e.g., β-actin or GAPDH) to account for variations in protein loading.
-
Signaling Pathway Diagrams
The following diagrams illustrate some of the key signaling pathways affected by this compound.
This compound-induced apoptosis pathway.
Inhibition of the PI3K/Akt/mTOR pathway by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound: A shining natural compound to nanomedicine for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound affects ESCC progression through regulation of PI3K/AKT/mTOR signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound enhances proteasome inhibitor-induced anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Purification of Gambogic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis and purification of various derivatives of gambogic acid (GA), a natural product with potent antitumor and antiangiogenic properties.[1] The methodologies described herein focus on modifications of the C-30 carboxyl group and the prenyl side chains to generate novel compounds with potentially enhanced therapeutic profiles.
Overview of this compound and its Derivatives
This compound, isolated from the resin of the Garcinia hanburyi tree, possesses a unique caged xanthone structure.[2] Its biological activity has prompted significant interest in the synthesis of derivatives to improve its pharmacological properties, such as solubility and targeted activity.[3][4] Key modification sites on the GA molecule include the C-30 carboxyl group, the C9-C10 double bond, and the carbon-carbon double bonds within the prenyl side chains at C-32/33 and C-37/38.[1]
Synthesis of this compound Derivatives
The following section details the protocols for common synthetic modifications of this compound.
General Materials and Methods
-
Starting Material: this compound (GA) can be isolated from commercially available gamboge resin. A common purification method involves converting the crude extract into a pyridine salt, followed by recrystallization, yielding approximately 5% w/w of GA.
-
Reagents and Solvents: All reagents and solvents should be of analytical or HPLC grade and used as received unless otherwise specified. Anhydrous conditions should be maintained for reactions sensitive to moisture.
-
Reaction Monitoring: Reactions can be monitored by thin-layer chromatography (TLC) on silica gel plates (e.g., Merck 60F-254) with visualization under UV light.
-
Characterization: The structure of synthesized derivatives should be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Protocol for Esterification of the C-30 Carboxyl Group
This protocol describes the synthesis of this compound esters by coupling GA with various alcohols or phenols.
Experimental Protocol:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (CH2Cl2), add the desired alcohol or phenol (1.1 eq).
-
Add 4-dimethylaminopyridine (DMAP) (0.5 eq) to the mixture.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.5 eq).
-
Allow the reaction to warm to room temperature and stir overnight.
-
Upon completion, dilute the reaction mixture with CH2Cl2.
-
Wash the organic layer sequentially with 1 M HCl and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol for Amidation of the C-30 Carboxyl Group
This protocol outlines the synthesis of this compound amides through the coupling of GA with various amines.
Experimental Protocol:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (CH2Cl2).
-
Add the desired amine (1.1 eq) to the solution.
-
Add DMAP (0.5 eq) to the reaction mixture.
-
Add EDCI (1.5 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, wash the solution with 1 M HCl and water.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the residue by silica gel column chromatography.
Protocol for Epoxidation of Prenyl Side Chains
This protocol details the epoxidation of the carbon-carbon double bonds at C-32/33 and C-37/38 of a this compound derivative.
Experimental Protocol:
-
Dissolve the starting this compound derivative (e.g., an amide derivative) (1.0 eq) in dichloromethane (CH2Cl2).
-
Add m-chloroperoxybenzoic acid (m-CPBA) (2.2 eq) to the solution at room temperature.
-
Stir the reaction for approximately 6 hours at 25 °C.
-
Monitor the formation of the diepoxide by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with CH2Cl2.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product via silica gel column chromatography.
Purification of this compound Derivatives
Purification of the synthesized derivatives is crucial to remove unreacted starting materials, reagents, and byproducts.
Silica Gel Column Chromatography
Protocol:
-
Prepare a slurry of silica gel in an appropriate non-polar solvent (e.g., hexanes).
-
Pack a glass column with the slurry.
-
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the dried silica-adsorbed product onto the top of the packed column.
-
Elute the column with a gradient of a more polar solvent (e.g., ethyl acetate) in the non-polar solvent (e.g., hexanes). A typical gradient could be from 30% to 40% ethyl acetate in hexanes.
-
Collect fractions and monitor by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to yield the purified derivative.
Data Presentation
The following tables summarize the quantitative data for representative this compound derivatives.
Table 1: Synthesis Yields of this compound Derivatives
| Derivative | Modification Site | Reagents | Yield (%) | Reference |
| Ester 4 | C-30 Carboxyl | Alcohol, DMAP, EDCI | 39-92% | |
| Amide 32 | C-30 Carboxyl | Amine, DMAP, EDCI | 49-73% | |
| Amide 35 | C-30 Carboxyl | Amine, DMAP, EDCI | 49-73% | |
| Epoxide 36 | C-32/33 & C-37/38 | m-CPBA | 71% |
Table 2: In Vitro Cytotoxicity (IC50) of this compound and its Derivatives
| Compound | A549 (μM) | HepG-2 (μM) | MCF-7 (μM) | Reference |
| This compound (GA) | >10 | >10 | >10 | |
| Derivative 9 | 1.37±0.06 | 1.49±0.11 | 0.64±0.16 | |
| Derivative 10 | - | - | - | |
| Derivative 11 | - | - | - | |
| Derivative 13 | - | - | - |
Visualizations
The following diagrams illustrate the synthesis workflows and a key signaling pathway affected by this compound.
Caption: General workflow for the synthesis and purification of this compound derivatives.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.
References
Application Notes and Protocols: Synergistic Antitumor Effects of Gambogic Acid and Cisplatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cisplatin is a cornerstone of chemotherapy for various cancers; however, its efficacy is often limited by the development of drug resistance. Gambogic acid (GA), a natural xanthonoid derived from the resin of the Garcinia hanburyi tree, has demonstrated potent anticancer activities.[1] Emerging evidence highlights the synergistic potential of combining this compound with cisplatin, particularly in overcoming cisplatin resistance in non-small-cell lung cancer (NSCLC) and other cancer types.[2][3] This document provides detailed application notes on the mechanisms of this combination therapy and protocols for key in vitro experiments.
Mechanism of Synergistic Action
The combination of this compound and cisplatin results in enhanced antitumor effects through multiple mechanisms:
-
Induction of Apoptosis: this compound sensitizes cancer cells to cisplatin-induced apoptosis. This is achieved through the modulation of key apoptotic proteins, including the upregulation of Bax and cleaved caspase-3, and the downregulation of Bcl-2 and pro-caspase-9.[4][5] The combination treatment leads to a significant increase in the apoptotic rate compared to either drug alone.
-
Cell Cycle Arrest: The combination therapy can induce cell cycle arrest, primarily at the G0/G1 phase, thereby inhibiting cancer cell proliferation.
-
Overcoming Drug Resistance: this compound has been shown to reverse cisplatin resistance by downregulating the expression of drug resistance proteins such as Multidrug Resistance-associated Protein 2 (MRP2) and Lung Resistance Protein (LRP).
-
Modulation of Signaling Pathways: The synergistic effect is mediated through the inhibition of pro-survival signaling pathways. Key pathways affected include:
-
NF-κB Signaling: this compound inhibits the activation of the NF-κB pathway, which is implicated in cisplatin resistance.
-
MAPK/HO-1 Signaling: The combination therapy suppresses the MAPK/heme oxygenase-1 (HO-1) signaling pathway.
-
Akt/mTOR Signaling: this compound can suppress the Akt/mTOR signaling pathway, contributing to its anticancer effects.
-
Quantitative Data Summary
The following tables summarize quantitative data from studies on the combination of this compound and cisplatin.
Table 1: IC50 Values of this compound and Cisplatin in NSCLC Cell Lines
| Cell Line | Drug | IC50 (µM) | Reference |
| A549 | This compound | 3.56 ± 0.36 | |
| Cisplatin | 21.88 ± 3.21 | ||
| NCI-H460 | This compound | 4.05 ± 0.51 | |
| Cisplatin | 25.76 ± 4.03 | ||
| NCI-H1299 | This compound | 1.12 ± 0.31 | |
| Cisplatin | 25.21 ± 4.38 | ||
| A549/DDP (Cisplatin-Resistant) | This compound (24h) | 2.591 ± 0.782 | |
| A549 (Parental) | This compound (24h) | 2.261 ± 0.218 |
Table 2: Apoptosis Rates in A549/DDP Cells Treated with this compound and/or Cisplatin
| Treatment | Duration | Apoptosis Rate (%) | Reference |
| Control | - | 5.67 ± 2.54 | |
| This compound (2 µM) | 24h | 27.30 ± 7.69 | |
| Cisplatin (10 µg/mL) + this compound (2 µM) | 24h | 18.0 | |
| 48h | 52.4 | ||
| 72h | 74.8 |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathways affected by this compound and cisplatin combination therapy.
Caption: General experimental workflow for in vitro analysis.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of this compound and cisplatin on cancer cell viability.
Materials:
-
Cancer cell lines (e.g., A549, NCI-H460)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound (GA) stock solution (in DMSO)
-
Cisplatin (CDDP) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound and cisplatin in complete culture medium.
-
Treat the cells with varying concentrations of GA, cisplatin, or the combination for 24, 48, or 72 hours. Include a vehicle control (DMSO) group.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)
This protocol is for quantifying apoptosis in cells treated with this compound and cisplatin.
Materials:
-
Treated and control cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with GA, cisplatin, or the combination for the desired time.
-
Harvest the cells (including floating cells) by trypsinization and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis
This protocol is for detecting the expression levels of proteins involved in apoptosis and drug resistance.
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against MRP2, LRP, Bax, Bcl-2, Caspase-3, β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated and control cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL detection reagent and a chemiluminescence imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound synergistically potentiates cisplatin-induced apoptosis in non-small-cell lung cancer through suppressing NF-κB and MAPK/HO-1 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A shining natural compound to nanomedicine for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combination of this compound with cisplatin enhances the antitumor effects on cisplatin-resistant lung cancer cells by downregulating MRP2 and LRP expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
Application Notes and Protocols: HUVEC Tube Formation Assay for Evaluating the Anti-Angiogenic Activity of Gambogic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the Human Umbilical Vein Endothelial Cell (HUVEC) tube formation assay to assess the anti-angiogenic properties of gambogic acid.
Introduction to Angiogenesis and this compound
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. The inhibition of angiogenesis is a key strategy in cancer therapy. This compound (GA), a natural xanthonoid derived from the resin of the Garcinia hanburyi tree, has demonstrated significant anti-cancer and anti-angiogenic activities.[1][2][3] It has been shown to inhibit the proliferation, migration, and tube formation of endothelial cells, key steps in the angiogenic process.[1][4]
The HUVEC tube formation assay is a widely used in vitro method to evaluate the potential of compounds to modulate angiogenesis. In this assay, endothelial cells are cultured on a basement membrane extract, such as Matrigel, where they differentiate and form capillary-like structures. The extent of this tube formation can be quantified to assess the pro- or anti-angiogenic effects of a test compound.
Mechanism of Action of this compound in Angiogenesis
This compound exerts its anti-angiogenic effects primarily by inhibiting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway. VEGFR2 is the main receptor for VEGF, a potent pro-angiogenic factor. By inhibiting VEGFR2 phosphorylation, this compound blocks the activation of downstream signaling molecules, including c-Src, Focal Adhesion Kinase (FAK), and Akt. This disruption of the VEGFR2 pathway ultimately leads to the inhibition of endothelial cell proliferation, migration, and tube formation, thereby suppressing angiogenesis.
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound on HUVEC tube formation as reported in the literature.
| Concentration of this compound | Observed Effect on HUVEC Tube Formation | Reference |
| 50 nM | Approximately 50% inhibition of tube formation. | |
| 100 nM | Complete inhibition of tube formation. | |
| 0.5 μM | 26.1% inhibition of tube formation. |
Experimental Protocols
Materials
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (ECGM)
-
Basement Membrane Extract (e.g., Matrigel)
-
This compound (GA)
-
96-well culture plates
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Calcein AM (for fluorescent visualization, optional)
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ)
HUVEC Tube Formation Assay Protocol
This protocol is adapted from established methodologies.
-
Preparation of Matrigel Plates:
-
Thaw Matrigel on ice overnight at 4°C.
-
Using pre-chilled pipette tips, add 50-100 μL of Matrigel to each well of a pre-chilled 96-well plate.
-
Ensure the entire surface of the well is covered.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
-
Cell Preparation:
-
Culture HUVECs in ECGM until they reach 80-90% confluency.
-
Harvest the cells using Trypsin-EDTA and neutralize with medium.
-
Centrifuge the cell suspension and resuspend the pellet in ECGM.
-
Perform a cell count and determine cell viability.
-
-
Treatment and Seeding:
-
Prepare serial dilutions of this compound in ECGM to achieve the desired final concentrations. A vehicle control (e.g., DMSO) should also be prepared.
-
Resuspend the HUVECs in the prepared media containing different concentrations of this compound or the vehicle control.
-
Seed the HUVECs onto the solidified Matrigel at a density of 1 x 104 to 2 x 104 cells per well.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 4-18 hours. The optimal incubation time may vary and should be determined empirically.
-
-
Visualization and Imaging:
-
After incubation, examine the plate under an inverted microscope.
-
Capture images of the tube-like structures in each well. For fluorescent imaging, cells can be pre-labeled or stained with Calcein AM before imaging.
-
-
Quantification:
-
Quantify the extent of tube formation using image analysis software.
-
Commonly measured parameters include:
-
Total tube length
-
Number of branch points
-
Number of enclosed loops or meshes
-
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the results to determine the dose-dependent effect of this compound on HUVEC tube formation.
-
Visualizations
Experimental Workflow
Caption: Workflow for HUVEC Tube Formation Assay with this compound.
This compound Signaling Pathway
Caption: this compound inhibits angiogenesis by targeting VEGFR2 signaling.
References
- 1. This compound inhibits angiogenesis and prostate tumor growth by suppressing VEGFR2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A shining natural compound to nanomedicine for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound as a Candidate for Cancer Therapy: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for the Determination of Gambogic Acid using Non-Aqueous Capillary Electrophoresis
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Gambogic acid (GA), a caged xanthone derived from the resin of Garcinia hanburyi, has garnered significant interest for its potent anti-tumor properties.[1][2] Due to its low solubility in water, analytical methods for its quantification can be challenging.[3] Non-aqueous capillary electrophoresis (NACE) presents a simple, efficient, and reproducible method for the determination of this compound, overcoming the solubility issues encountered with traditional aqueous-based separation techniques.[3] This document provides a detailed protocol for the NACE-based analysis of this compound, including sample preparation, electrophoretic conditions, and method validation parameters.
Introduction to Non-Aqueous Capillary Electrophoresis (NACE)
NACE is a powerful separation technique that utilizes organic solvents instead of aqueous buffers as the background electrolyte (BGE).[4] This approach offers several advantages for the analysis of hydrophobic compounds like this compound:
-
Enhanced Solubility: Analytes with poor water solubility can be readily dissolved and analyzed in organic solvents.
-
Modified Selectivity: The use of organic solvents can alter the ionization and solvation of analytes, leading to different migration behaviors and improved separation selectivity compared to aqueous capillary electrophoresis.
-
Reduced Joule Heating: Organic solvents often have lower electrical conductivity, resulting in less Joule heating and allowing for the application of higher voltages for faster and more efficient separations.
Experimental Protocols
Materials and Reagents
-
This compound standard
-
Gamboge resin (for sample analysis)
-
Sodium borohydride
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
β-cyclodextrin
-
Deionized water
-
0.1 M Sodium hydroxide (for pH adjustment)
-
0.1 M Hydrochloric acid (for pH adjustment)
Instrumentation
-
Capillary Electrophoresis system equipped with a UV detector.
-
Uncoated fused-silica capillary (e.g., 50 µm i.d., effective length 40 cm).
-
pH meter.
-
Vortex mixer.
-
Centrifuge.
-
Ultrasonic bath.
Preparation of Solutions
2.3.1. Background Electrolyte (BGE) Preparation
The optimal BGE for the analysis of this compound is a 20 mmol/L sodium borohydride solution (pH 9.86) containing 40% (v/v) acetonitrile and 10 mmol/L β-cyclodextrin.
-
Weigh the appropriate amount of sodium borohydride and β-cyclodextrin and dissolve in deionized water.
-
Add the required volume of acetonitrile.
-
Adjust the pH to 9.86 using 0.1 M sodium hydroxide or 0.1 M hydrochloric acid.
-
Filter the BGE through a 0.45 µm syringe filter before use.
2.3.2. Standard Solution Preparation
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
Prepare a series of working standard solutions by diluting the stock solution with the BGE to achieve concentrations ranging from 2 to 2000 mg/L.
2.3.3. Sample Preparation from Gamboge Resin
-
Accurately weigh a portion of the powdered gamboge resin.
-
Extract the this compound from the resin using methanol. This can be done by vortexing and sonication. A reproducible method involves stirring the gamboge with methanol for 10 minutes followed by rapid filtration under reduced pressure and concentration to dryness.
-
Reconstitute the dried extract with a known volume of the BGE.
-
Centrifuge the sample solution to remove any particulate matter.
-
Filter the supernatant through a 0.45 µm syringe filter before injection.
NACE Operating Conditions
The following table summarizes the optimized NACE conditions for the determination of this compound.
| Parameter | Condition |
| Capillary | Fused-silica, 50 µm i.d., 40 cm effective length |
| Background Electrolyte | 20 mmol/L sodium borohydride (pH 9.86) containing 40% (v/v) acetonitrile and 10 mmol/L β-cyclodextrin |
| Applied Voltage | 10 kV |
| Capillary Temperature | 30 °C |
| Injection Mode | Hydrodynamic injection (e.g., 50 mbar for 5 seconds) |
| Detection Wavelength | 280 nm |
Capillary Conditioning
Before the first use, and daily, the capillary should be conditioned by flushing sequentially with:
-
1 M Sodium hydroxide (10 min)
-
Deionized water (10 min)
-
Methanol (10 min)
-
Background Electrolyte (20 min)
Between runs, flush the capillary with the BGE for 2-3 minutes.
Data Presentation and Method Validation
The developed NACE method has been validated for its performance in quantifying this compound. The key validation parameters are summarized in the table below.
| Parameter | Result |
| Linearity Range | 2 - 2000 mg/L |
| Correlation Coefficient (r²) | 0.9996 |
| Limit of Quantification (LOQ) | 2 mg/L (S/N = 3) |
| Reproducibility (RSD, n=3) | 1.12% - 2.60% |
| Recovery | 95.2% - 105.6% |
Visualization of Experimental Workflow
The overall workflow for the determination of this compound using NACE is depicted below.
Caption: Workflow for NACE determination of this compound.
Signaling Pathway Context
While this application note focuses on the analytical determination of this compound, it is important to note its biological significance. This compound is known to induce apoptosis in cancer cells and can modulate various signaling pathways, including the NF-κB pathway. The accurate quantification of this compound is crucial for in-vitro and in-vivo studies investigating its mechanism of action.
Caption: Simplified overview of this compound's effect on the NF-κB pathway.
Conclusion
The non-aqueous capillary electrophoresis method detailed in this document provides a reliable and efficient means for the quantitative analysis of this compound. Its simplicity, coupled with high reproducibility and recovery, makes it a valuable tool for quality control of gamboge resin and for pharmacokinetic and pharmacological studies of this promising anti-cancer compound. The provided protocols and data serve as a comprehensive guide for researchers and scientists working with this compound.
References
- 1. Frontiers | this compound: Multi-gram scale isolation, stereochemical erosion toward epi-gambogic acid and biological profile [frontiersin.org]
- 2. This compound: A shining natural compound to nanomedicine for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nonaqueous capillary electrophoresis: a versatile completion of electrophoretic separation techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Gambogic Acid Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for improving the water solubility and bioavailability of gambogic acid (GA).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the clinical application of this compound?
Q2: What are the main strategies to improve the water solubility and bioavailability of this compound?
A2: The main strategies focus on developing advanced drug delivery systems. These include:
-
Nanoformulations: Encapsulating GA into nanoparticles, micelles, liposomes, or nanostructured lipid carriers can significantly increase its aqueous solubility and bioavailability.
-
Solid Dispersions: Creating amorphous solid dispersions of GA with hydrophilic carriers can enhance its dissolution rate and oral absorption.
-
Cyclodextrin Inclusion Complexes: Forming inclusion complexes with cyclodextrins can mask the hydrophobicity of GA and improve its solubility.
-
Prodrugs and Derivatives: Chemical modification of the GA molecule to create more soluble derivatives or prodrugs is another effective approach.
Q3: How do nanoformulations improve the bioavailability of this compound?
A3: Nanoformulations improve bioavailability through several mechanisms. The small particle size increases the surface area for dissolution. Many nanocarriers can protect GA from degradation in the gastrointestinal tract and during circulation. Furthermore, some nanoparticles can be designed for targeted delivery to tumor tissues, increasing local drug concentration and efficacy.
Q4: Can this compound be chemically modified to improve its properties?
A4: Yes, structural modification of this compound is a viable strategy. Introducing hydrophilic groups, such as aliphatic amines or pyrimidine heterocycles, at various positions on the GA molecule has been shown to increase its water solubility and anticancer activity. Glycosylation, the addition of sugar molecules, can also improve the physicochemical properties of GA.
Troubleshooting Guides
Issue 1: Poor Solubility and Precipitation of this compound in Aqueous Media
Question: I am observing precipitation when I dilute my DMSO stock of this compound into an aqueous buffer for my in vitro experiments. How can I resolve this?
Answer: This is a common issue due to the very low water solubility of this compound. Here are several troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous medium is as low as possible (typically <0.1%) and consistent across all experimental and control groups to avoid solvent-induced toxicity and precipitation.
-
Dilution Method: Add the this compound stock solution dropwise into the aqueous medium while gently vortexing or swirling. This helps to achieve a more uniform dispersion and prevent localized high concentrations that can lead to immediate precipitation.
-
Solvent Choice: this compound is known to be unstable in methanol and alkaline conditions. For stock solutions, DMSO is preferred. Acetone, acetonitrile, and chloroform are also suitable solvents where it exhibits greater stability.
-
Formulation Strategy: For in vivo studies or if precipitation persists, consider using a formulation strategy to enhance solubility, such as preparing polymeric micelles, liposomes, or solid dispersions as detailed in the protocols below.
Issue 2: Inconsistent Results in Cytotoxicity Assays (e.g., MTT, IC50 values)
Question: My IC50 values for this compound vary significantly between experiments. What could be the cause?
Answer: Inconsistent IC50 values can stem from several factors related to the compound's properties and the experimental setup:
-
Compound Instability and Epimerization: this compound can be unstable under certain conditions and may undergo epimerization, which can alter its biological activity. Always prepare fresh dilutions from a frozen stock for each experiment and minimize freeze-thaw cycles. Store stock solutions at -20°C or -80°C, protected from light.
-
Incomplete Solubilization: As mentioned in the previous issue, ensure the compound is fully dissolved in the stock solution and properly dispersed in the final aqueous medium. Any particulate matter will lead to inconsistent dosing.
-
Cell Seeding Density and Growth Phase: The density of cells at the time of treatment is critical. Cells that are too sparse or overly confluent will respond differently. Ensure you use a consistent seeding density and that cells are in the logarithmic growth phase.
-
Incubation Time: The duration of exposure to this compound will influence the IC50 value. Longer incubation times often result in lower IC50 values. Standardize the incubation time across all experiments for comparability.
Issue 3: Low Drug Loading or Encapsulation Efficiency in Nanoparticle Formulations
Question: I am struggling to achieve high drug loading and encapsulation efficiency for my this compound-loaded nanoparticles. What can I do to improve this?
Answer: Low drug loading is a frequent challenge. Here are some potential solutions:
-
Optimize the Drug-to-Carrier Ratio: Systematically vary the initial ratio of this compound to the polymer or lipid used in the formulation. An excess of the drug can lead to precipitation and low encapsulation.
-
Choice of Organic Solvent: The solvent used to dissolve both the drug and the carrier material is crucial. Ensure that this compound and the carrier are fully soluble in the chosen solvent system before proceeding with nanoparticle preparation.
-
Method of Preparation: The specific method used for nanoparticle formation (e.g., thin-film hydration, solvent evaporation, nanoprecipitation) can significantly impact loading efficiency. For instance, the thin-film hydration method is commonly used for preparing micelles and liposomes with good results. For liposomes, solvent-assisted active loading technology (SALT) can achieve high encapsulation efficiency.
-
Purification Method: After preparation, the method used to separate the encapsulated drug from the free drug (e.g., dialysis, centrifugation, column chromatography) can affect the final apparent encapsulation efficiency. Ensure the chosen method is validated and does not disrupt the nanoparticles.
Data on Improved Solubility and Bioavailability
The following tables summarize the quantitative improvements in water solubility and bioavailability of this compound achieved through various formulation strategies.
Table 1: Improvement in Aqueous Solubility of this compound
| Formulation Type | Carrier/Method | Solubility Improvement (Fold Increase) | Final Aqueous Solubility | Reference |
| Polymeric Micelles | mPEG2000 | 270,000x | 135.8 mg/mL | |
| Solid Dispersion | Meglumine (in deionized water) | 57.0x | 34.81 µg/mL | |
| Solid Dispersion | Meglumine (in pH 6.8 buffer) | 25.0x | 14.02 µg/mL | |
| Solid Dispersion | Meglumine (in pH 1.2 buffer) | 2.8x | 0.48 µg/mL |
Table 2: Improvement in Bioavailability of this compound
| Formulation Type | Carrier/Method | Animal Model | Improvement in AUC (Fold Increase) | Reference |
| Solid Dispersion | Meglumine | SD Rats | 2.0x | |
| Mixed Micelles | Kolliphor HS15 and Lecithin | Not Specified | 2.3x | |
| Nanoliposomes | Neothis compound Nanoliposomes | Rats | 4.83x | |
| Nanosuspension | Not Specified | Mice | 4.73x | |
| Liposomes (SALT) | Not Specified | Syngeneic Mice | Prolonged half-life (1.5h vs 18.6h) |
Experimental Protocols
Protocol 1: Preparation of this compound-mPEG2000 Micelles
This protocol is based on the direct dissolution method assisted by ultrasonication.
Materials:
-
This compound-mPEG2000 (GA-mPEG2000) conjugate
-
Distilled water
Procedure:
-
Dissolve 84 mg of GA-mPEG2000 conjugate in 10 mL of distilled water.
-
Sonicate the solution at 25°C for 1 minute.
-
The resulting clear and transparent solution contains the self-assembled GA-mPEG2000 micelles.
-
Determine the final concentration of GA in the micelles using an appropriate analytical method like HPLC.
Protocol 2: Preparation of Amorphous Solid Dispersion of this compound with Meglumine
This protocol utilizes the solvent evaporation method.
Materials:
-
This compound (GA)
-
Meglumine (MG)
-
Appropriate organic solvent (e.g., ethanol, methanol)
Procedure:
-
Dissolve equimolar quantities of this compound and meglumine in a suitable organic solvent.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to form a solid film.
-
Dry the resulting solid dispersion further under vacuum to remove any residual solvent.
-
The obtained product is the amorphous solid dispersion of GA with meglumine (GA/MG-SD).
-
Characterize the solid dispersion using techniques like FT-IR, DSC, and PXRD to confirm the amorphous state.
Protocol 3: Preparation of this compound-Loaded Mixed Micelles
This protocol employs the thin-film hydration method.
Materials:
-
This compound (GA)
-
Kolliphor HS15
-
Lecithin
-
Organic solvent (e.g., chloroform, methanol)
-
Phosphate-buffered saline (PBS) or distilled water
Procedure:
-
Dissolve this compound, Kolliphor HS15, and lecithin in a suitable organic solvent in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the inner wall of the flask.
-
Dry the film under vacuum for several hours to remove any residual solvent.
-
Hydrate the thin film with a pre-warmed aqueous solution (e.g., PBS) by rotating the flask. This will cause the self-assembly of the components into mixed micelles, encapsulating the this compound.
-
The resulting micellar solution can be further processed (e.g., sonicated) to obtain a uniform size distribution.
Visualizations
References
- 1. Improving aqueous solubility and antitumor effects by nanosized this compound-mPEG2000 micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Improving aqueous solubility and antitumor effects by nanosized this compound-mPEG2000 micelles | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Improved druggability of this compound using core-shell nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Emerging tendencies for the nano-delivery of this compound: a promising approach in oncotherapy - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08042K [pubs.rsc.org]
troubleshooting inconsistent IC50 values with gambogic acid
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in obtaining consistent and reliable results when working with gambogic acid.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during in vitro experiments with this compound, particularly focusing on the variability of IC50 values.
Issue 1: Inconsistent IC50 Values
Q1: We are observing significant variability in the IC50 value of this compound between experiments. What are the common causes for this?
A: Inconsistent IC50 values are a frequent challenge and can stem from several factors related to the compound's chemical properties and specific experimental variables.[1][2] Key factors include:
-
Compound Solubility and Stability: this compound has very poor water solubility (<0.5 µg/mL) and can precipitate when diluted into aqueous culture media.[1][3][4] It is also unstable in certain solvents like methanol and under alkaline conditions, which can lead to the formation of less active derivatives.
-
Cell-Dependent Factors: The initial cell seeding density, the growth phase of the cells, and the passage number can all significantly impact the calculated IC50 value. Different cell lines also exhibit varying sensitivity to the compound.
-
Assay Parameters: The duration of exposure to this compound is critical; longer incubation times often result in lower IC50 values. The type of cell viability assay used (e.g., MTT, XTT, SRB) can also yield different IC50 values as they measure different biological endpoints.
-
Handling and Storage: Repeated freeze-thaw cycles of stock solutions can degrade the compound. It's crucial to prepare fresh dilutions for each experiment from a properly stored, single-use aliquot.
Q2: My this compound precipitated when I added it to the cell culture medium. How can I prevent this?
A: This is a common problem due to the compound's low aqueous solubility. To prevent precipitation:
-
Use a High-Concentration Stock in DMSO: Always start by dissolving this compound in 100% DMSO to a concentration of 10-20 mM. Ensure it is fully dissolved.
-
Pre-warm the Medium: Use cell culture medium that has been pre-warmed to 37°C for making dilutions.
-
Perform Serial Dilutions: Do not add the DMSO stock directly to your final volume of media. Perform intermediate dilution steps in pre-warmed media.
-
Gentle Mixing: Add the final diluted solution to your cell plates drop-wise and mix gently by swirling the plate.
Q3: What is the correct way to store this compound?
A: Proper storage is essential to maintain the compound's potency.
-
Solid Form: Store solid this compound at -20°C.
-
Stock Solutions: Prepare stock solutions in 100% DMSO, dispense into small, single-use aliquots to avoid freeze-thaw cycles, and store at -20°C for short-term (up to 1 month) or -80°C for long-term storage (up to 6 months). Protect solutions from light.
Issue 2: Experimental Design
Q4: How does this compound work, and which signaling pathways does it affect?
A: this compound is a potent anti-cancer agent that induces apoptosis (programmed cell death) in a wide range of cancer cells. Its mechanism is multi-faceted and includes:
-
Inhibition of Bcl-2 Family Proteins: It directly binds to and inhibits anti-apoptotic Bcl-2 family proteins (like Bcl-2, Bcl-xL, and Mcl-1), which promotes the mitochondrial (intrinsic) pathway of apoptosis.
-
Caspase Activation: It leads to the activation of initiator caspases (caspase-8, -9) and executioner caspases (caspase-3), which are key proteases in the apoptotic cascade.
-
Modulation of Other Pathways: this compound has also been shown to suppress the NF-κB and PI3K/AKT/mTOR signaling pathways, inhibit proteasome activity, and down-regulate survivin expression.
Q5: What are the typical working concentrations and incubation times for IC50 determination?
A: The effective concentration is highly cell-line dependent, typically ranging from the low nanomolar to low micromolar (nM to µM) range.
-
Concentration Range: For an initial experiment, a broad range with 1:10 serial dilutions is recommended. Once a ballpark IC50 is known, a narrower range with 1:3 or 1:4 dilutions can provide more precision.
-
Incubation Time: Common incubation times for cell viability assays are 24, 48, and 72 hours. IC50 values are time-dependent, so it is crucial to be consistent and report the incubation time with the value.
Part 2: Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay Duration | IC50 Value (µM) | Reference |
| Saos-2 | Osteosarcoma | 48 h | 0.88 | |
| U2Os | Osteosarcoma | 48 h | 0.32 ± 0.06 | |
| 143B | Osteosarcoma | 48 h | 0.37 ± 0.02 | |
| MG63 | Osteosarcoma | 48 h | 0.51 ± 0.02 | |
| HOS | Osteosarcoma | 48 h | 0.60 ± 0.11 | |
| T47D | Breast Cancer | Not Specified | 0.78 (EC50) | |
| MCF-7 | Breast Cancer | Not Specified | 1.46 | |
| HepG2 | Hepatocellular Carcinoma | 48 h | 0.94 | |
| SMMC-7721 | Hepatocellular Carcinoma | Not Specified | 1.59 | |
| A549 | Non-Small Cell Lung | Not Specified | ~1.0 | |
| SH-SY5Y | Neuroblastoma | 6 h | 1.28 | |
| SNU-16 | Gastric Signet Ring Cell | 24 h | 0.655 |
Table 2: Solubility and Stability of this compound
| Solvent | Solubility | Stability | Notes | Reference |
| Water | < 0.5 µg/mL (Insoluble) | Poor | --- | |
| DMSO | 100 mg/mL (159 mM) | Good | Preferred solvent for stock solutions. | |
| Ethanol | 100 mg/mL | Good | --- | |
| Methanol | Soluble | Unstable | Forms a less active derivative (gambogoic acid). | |
| Acetone | Soluble | Stable | --- | |
| Acetonitrile | Soluble | Stable | --- | |
| Chloroform | Soluble | Stable | --- | |
| Alkaline Solutions | --- | Unstable | Increases the rate of chemical transformation. |
Part 3: Experimental Protocols & Visualizations
Troubleshooting Workflow for Inconsistent IC50 Values
The following diagram outlines a logical approach to troubleshooting variability in this compound IC50 experiments.
Protocol 1: Cell Viability (MTT) Assay for IC50 Determination
This protocol is adapted for determining the cytotoxic effects of this compound on adherent cancer cells using a 96-well plate format.
Materials:
-
This compound stock solution (10-20 mM in 100% DMSO)
-
Adherent cells in culture
-
Complete cell culture medium
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 100% DMSO or 4 mM HCl, 0.1% NP40 in isopropanol)
-
Microplate reader (absorbance at 570-590 nm)
Experimental Workflow Diagram:
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Include wells with medium only for blank controls. Incubate overnight to allow cells to adhere.
-
Compound Preparation: On the day of treatment, prepare fresh serial dilutions of this compound in pre-warmed complete culture medium from the DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells (typically <0.1%) and include a vehicle control (medium with the same final DMSO concentration).
-
Treatment: Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.
-
MTT Addition: After incubation, add 10-20 µL of 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully aspirate the medium containing MTT from each well. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Place the plate on a shaker for 10-15 minutes to ensure complete solubilization. Read the absorbance at 570 nm (or 590 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control wells. Use non-linear regression analysis (e.g., log(inhibitor) vs. response) with appropriate software to determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying this compound-induced apoptosis using flow cytometry.
Materials:
-
This compound stock solution
-
6-well cell culture plates
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding Buffer
-
Ice-cold PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat cells with various concentrations of this compound (e.g., based on the determined IC50) and a vehicle control for the desired time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both floating and adherent cells. For adherent cells, use trypsin and neutralize with complete medium. Combine all cells and centrifuge.
-
Washing: Wash the cell pellet twice with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1x10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
This compound-Induced Apoptosis Signaling Pathway
The diagram below illustrates the primary mechanism by which this compound induces apoptosis in cancer cells.
References
Technical Support Center: Optimizing Gambogic Acid for Apoptosis Induction
Welcome to the technical support center for the use of Gambogic Acid (GA) in apoptosis induction experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration range for this compound to induce apoptosis?
The optimal concentration of this compound (GA) for inducing apoptosis is highly dependent on the specific cell line and the duration of treatment.[1][2] Generally, effective concentrations range from the high nanomolar to the low micromolar scale. It is crucial to perform a dose-response experiment to determine the IC50 value for your specific cell line.
Q2: How long should I incubate my cells with this compound?
Incubation times can vary, typically between 24 to 72 hours.[1] Time-course experiments are recommended to identify the optimal duration for observing maximal apoptotic effects without inducing significant necrosis.
Q3: What are the known signaling pathways activated by this compound to induce apoptosis?
This compound has been shown to induce apoptosis through multiple signaling pathways. The primary mechanisms include the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][3] Key events include the modulation of Bcl-2 family proteins, activation of caspases, and the release of cytochrome c from the mitochondria. In some cell types, GA has also been shown to affect the STAT3, PI3K/Akt/mTOR, Wnt/β-catenin, and Notch signaling pathways.
Q4: I am not observing the expected apoptotic effect. What could be the issue?
Several factors could contribute to a lack of apoptotic response:
-
Suboptimal Concentration: The GA concentration may be too low for your specific cell line.
-
Inappropriate Time Point: The chosen time point for analysis might be too early or too late to detect the peak of apoptosis.
-
Cell Health: Ensure cells are healthy, in the logarithmic growth phase, and have not been passaged too many times.
-
Compound Stability: this compound can be unstable in certain solvents and conditions. Prepare fresh dilutions for each experiment and minimize freeze-thaw cycles of the stock solution.
Q5: My vehicle control wells are showing signs of cell death. What should I do?
Cell death in vehicle control wells can be caused by:
-
High DMSO Concentration: Although a common solvent, DMSO can be toxic at higher concentrations. Ensure the final DMSO concentration is low and consistent across all wells (typically <0.1%).
-
Contamination: Bacterial, fungal, or mycoplasma contamination can induce cell stress and death.
-
Poor Cell Health: Unhealthy cells are more susceptible to stress from the experimental conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent IC50 values | Compound instability or precipitation. | Prepare fresh dilutions from a frozen stock for each experiment. Visually inspect for any precipitation when diluting into aqueous media. |
| Cell density and proliferation rate. | Optimize and maintain a consistent cell seeding density for all experiments. Ensure cells are in the logarithmic growth phase at the time of treatment. | |
| High background in apoptosis assays | Excessive reagent concentration. | Titrate fluorescently labeled reagents (e.g., Annexin V) to determine the optimal concentration. |
| Inadequate washing. | Increase the number and duration of wash steps after staining to remove unbound reagents. | |
| No PARP cleavage observed in Western Blot | Timing of analysis is not optimal. | Perform a time-course experiment to identify the peak of PARP cleavage, which is a marker for apoptosis. |
| Insufficient GA concentration. | Increase the concentration of this compound based on initial dose-response data. |
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| HT-29 | Colorectal Cancer | 48 | ~2.5 | |
| BGC-823 | Gastric Cancer | 24 | 1.02 ± 0.05 | |
| MKN-28 | Gastric Cancer | 48 | Not specified | |
| LOVO | Colorectal Cancer | 48 | Not specified | |
| SW-116 | Colorectal Cancer | 48 | Not specified | |
| A549 | Non-Small Cell Lung Cancer | 24 | ~0.75 | |
| SPC-A1 | Non-Small Cell Lung Cancer | 24 | ~0.75 | |
| K562 | Leukemia | Not specified | >0.5 | |
| JeKo-1 | Mantle Cell Lymphoma | 24 | ~1 µg/mL | |
| Bel-7402 | Hepatocellular Carcinoma | Not specified | 0.59 | |
| SMMC-7721 | Hepatocellular Carcinoma | Not specified | 1.59 | |
| HepG2 | Hepatocellular Carcinoma | Not specified | 0.94 | |
| BxPC-3 | Pancreatic Cancer | 48 | <1.7 | |
| MIA PaCa-2 | Pancreatic Cancer | 48 | <1.7 | |
| PANC-1 | Pancreatic Cancer | 48 | <1.7 | |
| MCF-7 | Breast Cancer | Not specified | 1.46 |
Table 2: Apoptosis Induction by this compound in HT-29 Cells
| GA Concentration (µmol/L) | Incubation Time (h) | Percentage of Apoptotic Cells (%) |
| 0.00 | 48 | 1.4 ± 0.3 |
| 1.25 | 48 | 9.8 ± 1.2 |
| 2.50 | 48 | 25.7 ± 3.3 |
| 5.00 | 48 | 49.3 ± 5.8 |
| Data from a study on HT-29 human colon cancer cells. |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures.
Materials:
-
This compound (GA)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Treat cells with various concentrations of GA and a vehicle control (e.g., DMSO).
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm or 590 nm using a microplate reader.
TUNEL Assay for Apoptosis Detection
This protocol is a general guide for fluorescent TUNEL assays.
Materials:
-
Cells cultured on coverslips or in a 96-well plate
-
PBS (Phosphate-Buffered Saline)
-
4% Paraformaldehyde in PBS (Fixative)
-
0.25% Triton X-100 in PBS (Permeabilization Reagent)
-
TUNEL assay kit (containing TdT enzyme and labeled dUTPs)
-
DAPI or Hoechst for nuclear counterstaining
Procedure:
-
Treat cells with GA as required.
-
Wash cells once with PBS.
-
Fix the cells with 4% paraformaldehyde for 15-30 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 for 20 minutes at room temperature.
-
Wash twice with PBS.
-
Follow the manufacturer's instructions for the TUNEL reaction, which typically involves incubating the cells with the TdT reaction mixture for 1 hour at 37°C in a humidified atmosphere.
-
Wash the cells to remove unincorporated nucleotides.
-
Counterstain the nuclei with DAPI or Hoechst.
-
Mount the coverslips or image the plate using a fluorescence microscope. TUNEL-positive cells will show green fluorescence.
Western Blot for Apoptosis-Related Proteins
This is a generalized protocol for Western blotting to detect changes in apoptosis-related protein expression.
Materials:
-
Cell lysates from GA-treated and control cells
-
Lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Caspase-3, PARP, Bcl-2, Bax)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence detection system
Procedure:
-
Prepare cell lysates from cells treated with GA for the desired time.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence detection system.
-
Normalize the intensity of the target protein to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: this compound Induced Apoptosis Pathways.
Caption: Experimental Workflow for GA Apoptosis Studies.
References
Technical Support Center: Managing Gambogic Acid Toxicity in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing gambogic acid (GA) toxicity in animal studies.
Troubleshooting Guides
Issue 1: Unexpected Acute Toxicity or Mortality
Question: We observed unexpected mortality or severe adverse effects in our animals shortly after administering this compound. What could be the cause and how can we troubleshoot this?
Possible Causes and Solutions:
-
Formulation and Solubility Issues: this compound has poor aqueous solubility. Incomplete dissolution can lead to the administration of a higher effective dose or localized toxicity.
-
Solution: Ensure GA is completely dissolved in a suitable vehicle (e.g., DMSO followed by dilution in saline or corn oil). Visually inspect the solution for any precipitation before administration. It is known to be unstable in methanol and alkaline conditions.
-
-
Vehicle Toxicity: The vehicle itself might be contributing to toxicity, especially at high volumes or concentrations.
-
Solution: Run a vehicle-only control group to assess its effects.
-
-
Route and Speed of Administration: The method of administration can significantly impact acute toxicity.
-
Solution: For intravenous (IV) injections, administer the solution slowly to avoid potential cardiotoxicity. For oral gavage, ensure proper technique to prevent accidental administration into the lungs.
-
-
Animal Strain and Health Status: Different animal strains can have varying sensitivities to drug-induced toxicity. Underlying health issues can also increase susceptibility.
-
Solution: Ensure the animal strain is appropriate and consistent with referenced literature. All animals should be healthy and properly acclimated before the experiment.
-
-
Dose Calculation and Preparation: Inaccurate dosing can lead to toxicity.
-
Solution: Use accurate and recent body weights for dose calculations. If using a suspension, ensure it is homogenous before each administration.
-
Issue 2: Inconsistent or Non-Reproducible Biomarker Data
Question: Our measurements of liver and kidney function biomarkers (e.g., ALT, AST, BUN, creatinine) are highly variable between animals in the same treatment group. How can we improve the consistency of our results?
Possible Causes and Solutions:
-
Sample Collection and Handling: Improper sample handling can lead to variability in biomarker measurements.
-
Solution: Standardize the timing and method of blood collection. Centrifuge samples promptly and store serum/plasma at the recommended temperature.
-
-
Animal-Related Factors: Stress and underlying health conditions can affect physiological parameters.
-
Solution: Handle animals gently and consistently to minimize stress. Ensure all animals are healthy before the study.
-
-
Assay-Related Factors: The quality and execution of the assay can introduce variability.
-
Solution: Use validated and reliable assay kits. Ensure proper calibration and quality control for analytical instruments. Analyze all samples from a single experiment in the same run to minimize inter-assay variability.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary target organs for this compound toxicity?
A1: The primary target organs for this compound toxicity in animal studies are the liver and kidneys.[1][2][3][4]
Q2: What are the typical signs of this compound toxicity to observe in animals?
A2: Common clinical signs of toxicity include weight loss, lethargy, ruffled fur, and changes in behavior.[5] At higher doses, more severe signs such as significant increases in serum ALT, AST, BUN, and creatinine, along with histopathological damage to the liver and kidneys, may be observed.
Q3: What are the key biochemical markers to assess this compound-induced hepatotoxicity and nephrotoxicity?
A3: For hepatotoxicity, the key serum biomarkers are alanine aminotransferase (ALT) and aspartate aminotransferase (AST). For nephrotoxicity, the primary serum biomarkers are blood urea nitrogen (BUN) and creatinine.
Q4: What is the proposed mechanism of this compound-induced toxicity?
A4: this compound is thought to induce toxicity primarily through the induction of oxidative stress and apoptosis. This involves the generation of reactive oxygen species (ROS) and the modulation of the Bcl-2 family of proteins, leading to caspase activation and programmed cell death.
Q5: How can the toxicity of this compound be mitigated in animal studies?
A5: Strategies to mitigate this compound's toxicity include:
-
Formulation Strategies: Using nanoparticle, liposomal, or prodrug formulations can improve solubility, alter biodistribution, and reduce systemic toxicity.
-
Dose Adjustment: Careful dose titration is crucial to find a balance between therapeutic efficacy and toxicity.
-
Supportive Care: Ensuring adequate hydration and nutrition can help animals better tolerate the treatment.
Q6: Are there any known issues with the stability of this compound solutions?
A6: Yes, this compound is unstable in certain solvents like methanol and under alkaline conditions. It can also undergo epimerization, which may alter its biological activity. It is recommended to prepare fresh dilutions from a frozen stock for each experiment and protect solutions from light.
Quantitative Toxicity Data
The following tables summarize quantitative data on the toxicity of this compound in different animal models.
Table 1: Hepatotoxicity Data for this compound
| Animal Model | Dose | Route of Administration | Dosing Schedule | Key Findings | Reference(s) |
| Rats | 120 mg/kg | Oral | Every other day for 13 weeks | Significant increase in serum ALT and AST; histopathological liver damage. | |
| Rats | 60 mg/kg | Oral | Every other day for 13 weeks | No significant changes in liver biochemical markers or histopathology. | |
| Dogs | 4 mg/kg | Intravenous | Every other day for 13 weeks | Innocuous dose established. |
Table 2: Nephrotoxicity Data for this compound
| Animal Model | Dose | Route of Administration | Dosing Schedule | Key Findings | Reference(s) |
| Rats | 120 mg/kg | Oral | Every other day for 13 weeks | Significant increase in BUN and creatinine; histopathological kidney damage. | |
| Rats | 60 mg/kg | Oral | Every other day for 13 weeks | No significant changes in kidney function markers or histopathology. |
Table 3: Acute Toxicity Data for this compound
| Animal Model | LD50 | Route of Administration | Key Findings | Reference(s) |
| Mice | 45.96 mg/kg (95% confidence limit: 43.18-48.45 mg/kg) | Intraperitoneal | Determination of the median lethal dose. |
Experimental Protocols
Protocol 1: Assessment of Acute Hepatotoxicity in Mice
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Acclimation: Acclimate animals for at least one week before the experiment.
-
Grouping: Divide animals into at least four groups: Vehicle control, Low-dose GA, Mid-dose GA, and High-dose GA (n=8-10 per group).
-
Drug Preparation: Dissolve this compound in a suitable vehicle (e.g., 10% DMSO in corn oil).
-
Administration: Administer GA or vehicle via oral gavage as a single dose.
-
Observation: Monitor animals for clinical signs of toxicity and record body weights daily.
-
Sample Collection: At 24, 48, and 72 hours post-administration, collect blood via retro-orbital sinus or tail vein for serum biochemical analysis (ALT, AST).
-
Histopathology: At the final time point, euthanize animals and collect liver tissue for histopathological examination (e.g., H&E staining).
Protocol 2: Assessment of Chronic Nephrotoxicity in Rats
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old).
-
Acclimation: Acclimate animals for at least one week.
-
Grouping: Divide animals into control and treatment groups (n=10 per group).
-
Drug Preparation: Prepare this compound in an appropriate vehicle.
-
Administration: Administer GA or vehicle orally every other day for 13 weeks.
-
Monitoring: Record body weights weekly and observe for any signs of toxicity.
-
Sample Collection: At the end of the study, collect blood for serum biochemical analysis (BUN, creatinine).
-
Histopathology: Euthanize animals and collect kidney tissue for histopathological examination.
Visualizations
Caption: this compound Induced Apoptosis via Bcl-2 Pathway.
Caption: this compound Inhibition of the VEGFR2 Signaling Pathway.
Caption: General Workflow for In Vivo Toxicity Studies.
References
- 1. This compound inhibits angiogenesis and prostate tumor growth by suppressing VEGFR2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jcpsp.pk [jcpsp.pk]
- 3. Toxicological studies of this compound and its potential targets in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on the toxicity of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Large-Scale Isolation of Gambogic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the large-scale isolation of gambogic acid (GA). This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to address common challenges encountered during the extraction and purification of this promising anti-cancer compound.
Troubleshooting Guides
This section addresses specific issues that may arise during the isolation process in a practical question-and-answer format.
Question: My final yield of pure this compound is significantly lower than expected. What are the potential causes and solutions?
Answer: Low yield is a common challenge in natural product isolation. Several factors could be responsible:
-
Inefficient Initial Extraction: The choice of solvent is critical. While solvents like acetone, acetonitrile, and dichloromethane can be used, methanol has been shown to be more efficient for initial extraction from gamboge resin.[1][2] However, prolonged exposure to methanol can lead to the formation of unstable conjugate addition products.[1][2]
-
Suboptimal Extraction Time: Extended extraction times do not necessarily improve yield and can increase the formation of impurities. A rapid extraction (e.g., stirring with methanol for 10 minutes) is often sufficient to extract the desired components without significant degradation.[1]
-
Losses During Crystallization: The crystallization of the this compound pyridinium salt is a critical purification step. If crystallization is inefficient, a significant amount of the product can be lost. Ensure you are using the optimal solvent ratio (an 85:15 mixture of pyridine/water is effective) and temperature control (dissolving at 60°C followed by slow cooling) to maximize the formation of high-quality crystals.
-
Degradation: this compound is unstable in certain conditions. It is particularly unstable in methanol and alkaline conditions. Ensure that the process avoids these conditions where possible and that the final product is stored correctly.
Question: My final product is contaminated with significant amounts of epi-gambogic acid. How can I improve its diastereomeric purity?
Answer: Epi-gambogic acid, the C2 epimer of this compound, is the most common impurity found in both commercial and freshly isolated samples. Its formation is often induced by heat.
-
Solution: Repeated Crystallization. The most effective method to separate this compound from its epimer is through repeated crystallization of its pyridinium salt. The pyridinium salt of this compound has different crystallization properties than that of epi-gambogic acid, allowing for its selective isolation. Subjecting the crystallized salt to a second or even a third recrystallization step can significantly increase the diastereomeric purity to >97%.
Question: I'm having difficulty with the filtration step after the initial solvent extraction. The filter clogs quickly.
Answer: This issue, often referred to as "swelling," can occur with certain solvents.
-
Cause: Solvents such as acetone, acetonitrile, diethyl ether, and dichloromethane have been noted to cause the gamboge resin to swell, which impedes efficient filtration.
-
Solution: Methanol-based extraction is less prone to causing this swelling issue, allowing for a more rapid and efficient filtration under reduced pressure. If you must use other solvents, consider using a larger filter apparatus or applying more significant vacuum, though switching to a methanol-based protocol is the recommended solution.
Question: The biological activity of my isolated this compound is inconsistent between batches. What could be the cause?
Answer: Inconsistent biological activity can often be traced back to issues of purity and stability.
-
Purity: While epi-gambogic acid is the most common impurity, its presence may not be the cause of inconsistent activity. Studies have shown that pure this compound and an equilibrated mixture of GA/epi-GA exhibit similar levels of cytotoxicity in cancer cell lines. Therefore, the presence of other, unidentified impurities may be the culprit. Ensure the purification process, particularly the crystallization steps, is robust.
-
Compound Instability: this compound's stability is a critical factor. Improper storage or handling can lead to degradation. The compound is known to be unstable in methanol and under alkaline conditions.
-
Recommended Storage: For long-term stability, store purified this compound as a solid, protected from light, at -20°C or -80°C. When preparing stock solutions, use stable solvents like acetone or acetonitrile, and store them in small aliquots to avoid repeated freeze-thaw cycles.
Frequently Asked Questions (FAQs)
Q1: What is the primary impurity encountered during this compound isolation? A1: The most significant and common impurity is epi-gambogic acid (epi-GA), a diastereomer of this compound that is formed via a heat-induced epimerization at the C2 position.
Q2: What is the purpose of converting this compound into a pyridinium salt? A2: This conversion is a crucial purification step. The pyridinium salt of this compound is a crystalline solid that can be selectively crystallized from a solution containing other impurities, most notably epi-gambogic acid. This process is key to achieving high diastereomeric purity.
Q3: What kind of yield can be expected from a large-scale isolation? A3: Traditional methods often report low overall yields of around 5%. However, an optimized, multi-gram scale process can reproducibly yield approximately 13 grams of this compound with >97% diastereomeric purity from 100 grams of gamboge resin.
Q4: Does the presence of the epi-gambogic acid impurity affect its anti-cancer activity? A4: No, studies indicate that the C2 isomerization does not significantly impact the compound's cytotoxic bioactivity. Both pure this compound and an equilibrated mixture of GA and epi-GA show similar IC50 values and induction of apoptosis in cancer cell lines like MBA-MB-231.
Q5: Which solvents are best for extracting and storing this compound? A5: For initial extraction from gamboge resin, a brief extraction with methanol is highly efficient. However, for storage and subsequent experiments, this compound is more stable in acetone, acetonitrile, and chloroform. It is known to be unstable in methanol over prolonged periods.
Data Presentation
Table 1: Typical Yields from an Optimized Multi-Gram Scale Isolation Protocol
| Starting Material | Step | Product | Yield | Composition |
| 100 g Gamboge Resin | 1. Methanol Extraction | Crude Solid | ~70 g | ~30% GA, ~25% epi-GA, ~45% Other Compounds |
| 70 g Crude Solid | 2. Recrystallization x2 | GBA•pyr Crystals | ~15.8 g | 89% GBA•pyr, 9% epi-GBA•pyr, 2% Unidentified |
| ~15.8 g GBA•pyr | 3. Acidification | Pure this compound | ~13 g | >97% Diastereomeric Purity |
Data compiled from a multi-gram scale isolation protocol.
Table 2: Purity Improvement via Recrystallization of Pyridinium Salt (GBA•pyr)
| Crystallization Step | GBA•pyr Content | epi-GBA•pyr Content | Other Impurities |
| First Crystallization | 76% | 18% | 6% |
| Second Crystallization | 89% | 9% | 2% |
This table demonstrates the effectiveness of repeated crystallization in removing the epi-gambogic acid impurity.
Experimental Protocols
Protocol 1: Detailed Methodology for Multi-Gram Scale Isolation of this compound
This protocol is based on an efficient, three-step method for isolating this compound with high purity.
Step 1: Crude Extraction
-
Weigh 100 g of commercially available gamboge resin.
-
Add the resin to a suitable flask and add methanol.
-
Stir the mixture vigorously for 10 minutes.
-
Perform a rapid filtration under reduced pressure to separate the methanol-soluble components from the insoluble resin material.
-
Concentrate the filtrate to dryness using a rotary evaporator to yield approximately 70 g of a solid referred to as "crude GBA."
Step 2: Purification via Pyridinium Salt Crystallization
-
Transfer the 70 g of crude GBA to a large flask.
-
Prepare a solvent mixture of pyridine and water in an 85:15 ratio.
-
Add the pyridine/water mixture to the crude GBA and heat to 60°C with stirring until the solid is completely dissolved.
-
Allow the solution to cool slowly to room temperature. Orange crystals should begin to form.
-
Let the mixture stand for 16 hours at room temperature to allow for complete crystallization.
-
Filter the resulting orange crystals and dry them. This first batch of crystals will be enriched with the this compound pyridinium salt (GBA•pyr).
-
(Recrystallization) To further enhance purity, repeat the crystallization process (Steps 2.2 - 2.6) with the collected crystals. A second recrystallization is typically required to achieve >97% purity.
Step 3: Liberation of Free this compound
-
Dissolve the purified GBA•pyr crystals in an appropriate organic solvent.
-
Perform an acidification step to neutralize the pyridinium salt and revert it to the free acid form of this compound.
-
Extract the free this compound using a suitable extraction solvent.
-
Concentrate the final extract to yield pure this compound as an orange, amorphous solid.
Visualizations
Caption: Workflow for the large-scale isolation of this compound.
Caption: Troubleshooting logic for low product purity.
Caption: Reversible epimerization of this compound at the C2 center.
References
preventing epimerization of gambogic acid during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of gambogic acid (GA) to prevent its epimerization and degradation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during storage?
A1: The primary cause of this compound (GA) degradation during storage is epimerization at the C2 center, which leads to the formation of its diastereomer, epi-gambogic acid (epi-GA). This process is primarily induced by heat.[1] While GA is susceptible to this stereochemical change, studies have shown that the resulting mixture of GA and epi-GA retains a similar level of cytotoxicity to pure GA.[1]
Q2: What are the optimal storage conditions for solid this compound?
A2: Solid this compound should be stored in a cool, dark, and dry place. For long-term storage, it is recommended to keep it at -20°C.[2]
Q3: Which solvents are recommended for preparing and storing this compound stock solutions?
A3: For optimal stability, it is recommended to prepare stock solutions of this compound in acetone, acetonitrile, or chloroform. Studies have shown that GA is stable in these solvents.[3] Methanol should be avoided for long-term storage as it can react with this compound to form gambogoic acid, a derivative with significantly weaker cytotoxic effects.[3]
Q4: How should I store my this compound stock solutions?
A4: For long-term storage, stock solutions of this compound should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.
Q5: Is this compound sensitive to light?
A5: this compound appears to be relatively stable under visible light. One study showed that exposure to a sunlamp for 24 hours at 25°C did not result in any measurable isomerization. However, as a general precaution for all sensitive chemical compounds, it is advisable to store this compound, both in solid form and in solution, protected from light.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or unexpected experimental results. | Degradation of this compound stock solution due to improper storage. | - Prepare fresh stock solutions in a recommended stable solvent (acetone, acetonitrile, or chloroform). - Verify the purity and concentration of your stock solution using a validated analytical method like HPLC. |
| Appearance of a new peak in HPLC analysis of a this compound sample. | Formation of degradation products such as epi-gambogic acid or gambogoic acid. | - If the stock solution was stored at elevated temperatures, the new peak is likely epi-gambogic acid. - If the stock solution was prepared in methanol, the new peak could be gambogoic acid. - Confirm the identity of the new peak using mass spectrometry. - Switch to a more stable solvent and adhere to recommended storage temperatures. |
| Reduced biological activity of this compound. | Formation of the less active derivative, gambogoic acid, due to storage in methanol. | - Discard the methanolic stock solution. - Prepare a fresh stock solution in acetone, acetonitrile, or chloroform. |
Quantitative Data on this compound Epimerization
The following table summarizes the quantitative data on the heat-induced epimerization of this compound (GA) to epi-gambogic acid (epi-GA).
| Condition | Solvent | Time | Ratio of GA:epi-GA | Reference |
| 100°C | CDCl₃ | 4 hours | 60:40 | |
| 100°C | DMSO-d₆ | 4 hours | ~60:40 | |
| 25°C (Visible Light) | Not specified | 24 hours | No measurable isomerization |
Experimental Protocols
Protocol 1: Monitoring this compound Epimerization by HPLC
This protocol provides a general framework for monitoring the epimerization of this compound to epi-gambogic acid using High-Performance Liquid Chromatography (HPLC).
1. Materials and Equipment:
-
This compound standard
-
HPLC-grade acetonitrile, methanol, and water
-
Phosphoric acid or acetic acid
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm)
2. Preparation of Mobile Phase:
-
A common mobile phase is a mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 85:15 v/v).
-
Alternatively, a mixture of methanol and 0.1% acetic acid in water can be used (e.g., 93:7 v/v).
-
Filter and degas the mobile phase before use.
3. Preparation of Standard and Sample Solutions:
-
Standard Solution: Prepare a stock solution of this compound in a stable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL). Prepare a series of working standards by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 5-120 µg/mL).
-
Sample Solution: Dissolve the this compound sample to be tested in a stable solvent at a suitable concentration.
4. HPLC Conditions:
-
Column: C18 (150 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile: 0.1% Phosphoric Acid (85:15 v/v)
-
Flow Rate: 1.0 - 1.5 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 360 nm
-
Injection Volume: 20 µL
5. Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution.
-
Identify and quantify the peaks corresponding to this compound and epi-gambogic acid based on their retention times and comparison with the standard. The peak for epi-gambogic acid will typically appear close to the this compound peak.
Protocol 2: Forced Degradation Study (Thermal Stress)
This protocol outlines a method to assess the thermal stability of this compound.
1. Sample Preparation:
-
Accurately weigh a known amount of solid this compound into several vials.
-
Prepare solutions of this compound in a stable solvent (e.g., acetonitrile) in separate vials.
2. Stress Conditions:
-
Place the vials (both solid and solution) in an oven at a controlled elevated temperature (e.g., 60°C or 100°C).
-
As a control, store a set of identical samples at the recommended storage temperature (-20°C).
3. Time Points:
-
Withdraw samples at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours).
4. Analysis:
-
At each time point, cool the samples to room temperature.
-
Analyze the samples using the HPLC method described in Protocol 1 to quantify the amount of this compound and any degradation products, primarily epi-gambogic acid.
5. Data Evaluation:
-
Calculate the percentage of this compound remaining and the percentage of epi-gambogic acid formed at each time point.
-
Plot the degradation of this compound and the formation of epi-gambogic acid over time to determine the degradation kinetics.
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating key signaling pathways affected by this compound and a typical experimental workflow for stability testing.
References
- 1. This compound: Multi-gram scale isolation, stereochemical erosion toward epi-gambogic acid and biological profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Progress in the Field of this compound and Its Derivatives as Antineoplastic Drugs [mdpi.com]
- 3. Stability and cytotoxicity of this compound and its derivative, gambogoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
issues with gambogic acid degradation in methanol solutions
Welcome to the Technical Support Center for gambogic acid. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the handling and use of this compound, with a specific focus on its degradation in methanol solutions.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or lower than expected bioactivity of this compound in my assay. | Degradation of this compound in methanol solution. | Avoid using methanol as a solvent for stock solutions or during experimental procedures where stability over time is required. Use alternative solvents such as DMSO, acetone, acetonitrile, or chloroform in which this compound is stable.[1][2][3] If methanol is unavoidable, prepare fresh solutions immediately before use and minimize storage time. |
| Formation of less active degradation products. | The primary degradation product in methanol is gambogoic acid, which exhibits significantly weaker cytotoxic effects.[1][2] Be aware that prolonged storage in methanol will lead to the formation of this less potent compound. | |
| Stereochemical erosion (epimerization). | This compound can undergo epimerization at the C2 position to form epi-gambogic acid. While this may not significantly impact cytotoxicity in all cell lines, it is a sign of inherent instability. To minimize this, store this compound as a dry powder at -20°C and prepare solutions fresh. | |
| I observe a new peak in my HPLC analysis of a this compound solution. | Nucleophilic addition of methanol. | If your solution was prepared in methanol and stored, especially at room temperature or under alkaline conditions, the new peak is likely gambogoic acid. The rate of this transformation is increased by the presence of alkalis. |
| Formation of other degradation products. | Under specific conditions, such as microwave irradiation in acidic methanol, different degradation products can form. Ensure your experimental conditions are controlled to avoid unintended reactions. | |
| My this compound solution changed color. | Potential degradation. | A color change can indicate chemical instability. Discard the solution and prepare a fresh one using a recommended stable solvent. |
| How can I confirm the integrity of my this compound? | Spectroscopic and chromatographic analysis. | Use HPLC-MS to compare your sample with a known standard of this compound. This will allow you to detect the presence of degradation products like gambogoic acid. |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound degrading in a methanol solution?
This compound is unstable in methanol due to a nucleophilic addition reaction. The methanol molecule attacks the α,β-unsaturated carbonyl moiety at the C-10 position of the this compound molecule. This results in the formation of a new derivative called gambogoic acid. This chemical transformation can occur when this compound is stored in a methanol solution at room temperature, and the rate of this reaction is accelerated in the presence of alkalis.
Q2: What is the impact of this degradation on the biological activity of this compound?
The degradation of this compound to gambogoic acid significantly reduces its cytotoxic activity. The α,β-unsaturated carbonyl group at C-10 is crucial for the biological activity of this compound. Therefore, the formation of gambogoic acid, where this feature is altered, leads to a weaker inhibitory effect on cancer cell lines.
Q3: What are the recommended solvents for dissolving and storing this compound?
This compound is stable when dissolved in acetone, acetonitrile, and chloroform. For biological experiments, DMSO is also a commonly used solvent, with solutions in DMSO being stable for up to one month when stored at -20°C. It is recommended to store this compound as a solid at -20°C for long-term stability.
Q4: How quickly does this compound degrade in methanol?
A new derivative (gambogoic acid) was detected after storing this compound in a methanol solution for one week at room temperature. The degradation rate is increased by the addition of alkalis. For experiments requiring the active form of this compound, it is critical to use freshly prepared solutions if methanol is the solvent.
Q5: Are there other stability issues with this compound I should be aware of?
Yes, besides degradation in methanol, this compound can also undergo stereochemical erosion at the C2 stereocenter to form its epimer, epi-gambogic acid. This isomerization can occur thermally. While some studies suggest this epimerization does not significantly alter the cytotoxic effects in certain cancer cell lines, it is an indicator of the compound's inherent instability. Additionally, treatment of this compound with methanol under acidic conditions with microwave irradiation can lead to the formation of different, novel products.
Quantitative Data Summary
Table 1: Stability of this compound in Various Solvents
| Solvent | Stability | Observation | Reference |
| Methanol | Unstable | Forms gambogoic acid after one week at room temperature. | |
| Acetone | Stable | No degradation observed. | |
| Acetonitrile | Stable | No degradation observed. | |
| Chloroform | Stable | No degradation observed. | |
| DMSO | Stable | Solutions can be stored at -20°C for up to one month. |
Table 2: Cytotoxicity of this compound and its Degradation Product
| Compound | Effect on Cytotoxicity | Details | Reference |
| Gambogoic Acid | Weaker inhibitory effects | The α,β-unsaturated carbonyl moiety at C-10 contributes to the cytotoxicity of this compound. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Methanol via HPLC-MS
This protocol outlines a method to analyze the stability of this compound in a methanol solution.
-
Solution Preparation: Prepare a stock solution of this compound in methanol at a known concentration (e.g., 1 mg/mL).
-
Incubation: Store the solution at room temperature.
-
Sampling: At various time points (e.g., 0, 24, 48, 72, 96, 120, 144, 168 hours), take an aliquot of the solution for analysis.
-
HPLC-MS Analysis:
-
Inject the aliquot into an HPLC system coupled with a mass spectrometer (MS).
-
Use a suitable C18 column.
-
Employ a gradient elution method with mobile phases such as water (containing 0.1% formic acid) and acetonitrile (containing 0.1% formic acid).
-
Monitor the elution of this compound and any potential degradation products using UV detection (e.g., at 254 nm and 360 nm) and mass spectrometry.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass-to-charge ratio (m/z).
-
Look for the appearance of new peaks over time. The primary degradation product in methanol, gambogoic acid, will have a different retention time and a mass corresponding to the addition of methanol.
-
Quantify the peak areas to determine the percentage of remaining this compound and the formation of degradation products over time.
-
Visualizations
References
Technical Support Center: Optimizing Gambogic Acid Experiments and Mitigating Off-target Effects
Welcome to the technical support center for researchers utilizing Gambogic Acid (GA) in their experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you navigate potential challenges, with a focus on minimizing off-target effects and ensuring data accuracy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound (GA) is a natural xanthone that exhibits anti-cancer activity through multiple mechanisms. Its primary modes of action include the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and suppression of angiogenesis (the formation of new blood vessels).[1][2][3] GA has been shown to interact with a variety of molecular targets to exert its effects.
Q2: What are the known molecular targets of this compound?
A2: GA is known to interact with several proteins, which can contribute to both its therapeutic and off-target effects. Some of the key targets include:
-
Transferrin Receptor (TfR): GA binds to the transferrin receptor, which is often overexpressed on cancer cells, leading to apoptosis.[1]
-
Bcl-2 family proteins: GA can modulate the expression of Bcl-2 family proteins, such as decreasing the levels of the anti-apoptotic protein Bcl-2 and increasing the levels of the pro-apoptotic protein Bax, to promote apoptosis.[4]
-
Proteasome: GA can inhibit the chymotrypsin-like activity of the 20S proteasome, leading to the accumulation of polyubiquitinated proteins and inducing apoptosis.
-
Signaling Pathway Components: GA has been shown to modulate various signaling pathways critical for cancer cell survival and proliferation, including the PI3K/Akt/mTOR, Wnt/β-catenin, and NF-κB pathways.
Q3: What are the typical working concentrations for this compound in cell culture?
A3: The effective concentration of GA is highly dependent on the cell line and the duration of treatment. Generally, concentrations in the low micromolar (µM) to nanomolar (nM) range are used. It is crucial to perform a dose-response experiment (e.g., using an MTT or similar cell viability assay) to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.
| Cell Line | Treatment Duration | IC50 / Effective Concentration | Reference |
| Pancreatic Cancer Cells | 12, 24, 48 hrs | < 8.3, 3.8, 1.7 µM | |
| HT-29 (Colon Cancer) | 24, 48, 72 hrs | Dose-dependent inhibition from 0.31 to 10.00 µmol/L | |
| ESCC Cells | 24 hrs | 0.5 µM and 1 µM showed inhibitory effects | |
| A549 & SPC-A1 (NSCLC) | Not specified | 0.5, 0.75, and 1.0 μmol/l | |
| Colorectal Cancer Cells | 12 hrs | 1-2 µmol/L |
Q4: How should I prepare and store this compound stock solutions?
A4: this compound has poor aqueous solubility. Therefore, it is essential to prepare a high-concentration stock solution in an organic solvent.
-
Solvent: 100% DMSO is recommended.
-
Concentration: Prepare a stock solution of 10-20 mM.
-
Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.
-
Working Solution: For experiments, dilute the stock solution in pre-warmed (37°C) cell culture medium to the desired final concentration. To avoid precipitation, perform serial dilutions.
Troubleshooting Guides
Problem 1: High variability in cell viability assay results.
Question: My cell viability assays (e.g., MTT, MTS) with this compound show inconsistent results between experiments. What could be the cause and how can I improve reproducibility?
Answer: High variability can stem from several factors. Here is a systematic approach to troubleshoot this issue:
| Possible Cause | Recommended Solution |
| This compound Preparation | GA is susceptible to degradation. Prepare fresh dilutions from a concentrated stock for each experiment. Ensure the stock solution is properly stored in aliquots at -20°C or -80°C and protected from light. Avoid repeated freeze-thaw cycles. |
| Cell Seeding Density | Inconsistent cell numbers at the start of the experiment will lead to variable results. Ensure a uniform cell seeding density across all wells by performing an accurate cell count and creating a single-cell suspension. |
| Incubation Time | The cytotoxic effects of GA are time-dependent. Standardize the incubation time with GA across all experiments. A time-course experiment (e.g., 24, 48, 72 hours) is recommended to determine the optimal endpoint for your cell line. |
| Vehicle Control (DMSO) | High concentrations of DMSO can be toxic to cells. Ensure the final concentration of DMSO in your culture medium is consistent across all wells (including controls) and is at a non-toxic level (typically ≤ 0.1%). |
Problem 2: Observing unexpected or off-target effects.
Question: I am observing effects that may not be related to the known targets of this compound. How can I confirm the specificity of the observed effects?
Answer: Given that this compound has multiple molecular targets, it is crucial to design experiments to distinguish between on-target and potential off-target effects.
| Experimental Approach | Detailed Methodology |
| Dose-Response Analysis | Perform a comprehensive dose-response analysis to identify a concentration range where the desired on-target effect is observed with minimal off-target toxicity. Use concentrations at and below the IC50 value. |
| Target Knockdown/Overexpression | Use techniques like siRNA, shRNA, or CRISPR/Cas9 to knockdown the expression of a putative target of GA. If the observed effect is diminished in the knockdown cells, it suggests the effect is on-target. Conversely, overexpressing a target protein may rescue cells from GA-induced effects. |
| Use of Inactive Analogs | If available, use a structurally related analog of GA that is known to be inactive against the primary target. If this analog does not produce the same cellular effect, it provides evidence that the effect of GA is specific to its chemical structure and interaction with its target. The C9-C10 double bond in GA is crucial for its activity. |
| Orthogonal Assays | Confirm your findings using multiple, independent assays that measure the same biological endpoint. For example, if you observe apoptosis with an Annexin V assay, confirm this with a caspase activity assay or by observing PARP cleavage via Western blot. |
| Proteomic Profiling | Employ proteomic techniques to identify all proteins that interact with GA in your experimental system. This can help uncover previously unknown off-target interactions. |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
This compound Treatment: Treat cells with a range of GA concentrations (e.g., 0.1, 0.5, 1, 2.5, 5, 10 µM) for 24, 48, or 72 hours. Include a vehicle-only control (DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
Protocol 2: Apoptosis (Annexin V/PI) Assay by Flow Cytometry
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of GA for the determined time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.
Protocol 3: Western Blot Analysis for Signaling Pathways
-
Protein Extraction: After GA treatment, lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against proteins of interest (e.g., p-Akt, Akt, p-mTOR, mTOR, β-catenin, cleaved caspase-3) overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent.
Visualizations
Caption: this compound induced apoptosis pathways.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound.
Caption: this compound's inhibitory effect on the Wnt/β-catenin signaling pathway.
Caption: A logical workflow for troubleshooting experimental issues with this compound.
References
- 1. This compound: A shining natural compound to nanomedicine for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular targets of this compound in cancer: recent trends and advancements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits angiogenesis and prostate tumor growth by suppressing VEGFR2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound induces apoptosis and inhibits colorectal tumor growth via mitochondrial pathways - PMC [pmc.ncbi.nlm.nih.gov]
gambogic acid short half-life and pharmacokinetic problems
Welcome to the technical support center for researchers, scientists, and drug development professionals working with gambogic acid (GA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenges associated with the short half-life and pharmacokinetic problems of this promising anti-cancer compound.
Frequently Asked Questions (FAQs)
Q1: Why does this compound have such a short half-life and poor pharmacokinetic profile?
A1: The primary reasons for this compound's challenging pharmacokinetic profile are:
-
Poor Water Solubility: GA is a highly lipophilic molecule, making it difficult to dissolve in aqueous solutions for administration and leading to low bioavailability.[1][2][3][4][5]
-
Chemical Instability: The structure of this compound can be unstable under certain conditions, leading to degradation.
-
Rapid Metabolism and Clearance: Studies in rats have shown that GA is rapidly eliminated from the bloodstream. It undergoes extensive metabolism in the liver and intestines. The primary route of excretion is through bile.
Q2: What are the typical pharmacokinetic parameters of unmodified this compound?
A2: Pharmacokinetic studies in rats have demonstrated the rapid clearance of this compound. After intravenous administration, the elimination half-life (t½) is approximately 15-16 minutes.
Q3: What are the main strategies to overcome the pharmacokinetic limitations of this compound?
A3: The most successful strategies to date involve the use of drug delivery systems and chemical modification:
-
Nanoformulations: Encapsulating this compound in nanoparticles, liposomes, micelles, or other nanocarriers can significantly improve its solubility, stability, and circulation time. These formulations can also offer targeted delivery to tumor tissues through the enhanced permeability and retention (EPR) effect.
-
Chemical Derivatives: Modifying the chemical structure of this compound can enhance its solubility and stability, leading to improved bioavailability and potency.
Q4: How do nanoformulations improve the half-life of this compound?
A4: Nanoformulations protect this compound from rapid metabolism and clearance by the reticuloendothelial system. The carrier shields the drug from enzymatic degradation and premature excretion, allowing it to circulate in the bloodstream for a longer period. This extended circulation time increases the likelihood of the drug accumulating in tumor tissues.
Troubleshooting Guides
Problem: Low bioavailability of this compound in in vivo experiments.
| Possible Cause | Troubleshooting Suggestion |
| Poor water solubility of GA. | Formulate GA in a suitable drug delivery system such as nanoparticles, liposomes, or micelles to enhance its solubility and absorption. |
| Rapid metabolism in the liver and intestines. | Consider co-administration with an inhibitor of relevant metabolic enzymes (use with caution and after thorough investigation). Alternatively, utilize a nanoformulation to protect GA from metabolic degradation. |
| Inefficient administration route. | For preclinical studies, intravenous administration of a properly formulated GA solution or nanosuspension is often preferred to bypass initial absorption barriers. |
Problem: High variability in experimental results related to this compound's efficacy.
| Possible Cause | Troubleshooting Suggestion |
| Instability of the this compound formulation. | Prepare fresh formulations for each experiment. If using a stock solution, store it under appropriate conditions (e.g., protected from light, at a low temperature) and for a limited time. Evaluate the stability of your specific formulation over time. |
| Inconsistent particle size or drug loading in nanoformulations. | Characterize each batch of your nanoformulation for particle size, polydispersity index (PDI), and drug encapsulation efficiency to ensure consistency between experiments. |
Quantitative Data
Table 1: Pharmacokinetic Parameters of this compound in Rats (Intravenous Administration)
| Parameter | Value | Reference |
| Elimination Half-Life (t½) | 14.9 - 16.1 min | |
| Primary Excretion Route | Bile (36.5% over 16 h) | |
| Fecal Excretion (48 h) | 1.26% | |
| Urinary Excretion | Not detected |
Table 2: Improvement of this compound Half-Life with Nanoformulations in Rats
| Formulation | Half-Life (t½) | Fold Increase vs. Unmodified GA | Reference |
| This compound Solution | ~15 min | - | |
| Neothis compound Nanoliposomes | 10.14 ± 0.03 hours | ~40.6 | |
| This compound Nanosuspension | Significantly prolonged circulation time (AUC 4.73 times greater) | - | |
| GA-OACS Formulation | 2.0-fold increase | 2.0 |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Human Serum Albumin (HSA) Nanoparticles
This protocol is based on the albumin-bound (nab™) technology.
-
Dissolve this compound: Dissolve this compound in a suitable organic solvent (e.g., ethanol).
-
Prepare HSA Solution: Prepare an aqueous solution of human serum albumin.
-
Nanoparticle Formation: Add the this compound solution dropwise to the HSA solution while stirring continuously.
-
Homogenization: Subject the mixture to high-pressure homogenization to reduce the particle size and achieve a uniform suspension.
-
Solvent Removal: Remove the organic solvent by evaporation under reduced pressure.
-
Purification: Purify the nanoparticle suspension by dialysis or centrifugation to remove free drug and other impurities.
-
Lyophilization: Lyophilize the purified nanoparticle suspension to obtain a stable powder for long-term storage.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a general procedure for assessing the pharmacokinetics of a this compound formulation.
-
Animal Model: Use healthy adult Sprague-Dawley rats.
-
Catheterization: Cannulate the jugular vein for blood sampling and the femoral vein for drug administration.
-
Drug Administration: Administer the this compound formulation intravenously at a specific dose.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 h) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Extract this compound from the plasma samples and quantify its concentration using a validated analytical method such as high-performance liquid chromatography (HPLC).
-
Pharmacokinetic Analysis: Use appropriate software to calculate pharmacokinetic parameters such as half-life (t½), area under the curve (AUC), and clearance (CL).
Visualizations
References
- 1. Research Progress in the Field of this compound and Its Derivatives as Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging tendencies for the nano-delivery of this compound: a promising approach in oncotherapy - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08042K [pubs.rsc.org]
- 3. Improved druggability of this compound using core-shell nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Emerging tendencies for the nano-delivery of this compound: a promising approach in oncotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research Progress in the Field of this compound and Its Derivatives as Antineoplastic Drugs [mdpi.com]
Validation & Comparative
A Comparative Analysis of Gambogic Acid and Cisplatin in Lung Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of gambogic acid (GA) and cisplatin, a standard chemotherapeutic agent, in preclinical lung cancer models. The following sections present a comprehensive overview of their respective mechanisms of action, cytotoxic effects, and the potential for synergistic application, supported by experimental data from peer-reviewed studies.
I. Overview of this compound and Cisplatin
This compound (GA) is a natural xanthonoid derived from the resin of the Garcinia hanburyi tree.[1][2] It has demonstrated potent anticancer activities across a variety of human cancer cell lines, including lung cancer.[1][2][3] Its mechanisms of action are multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of various signaling pathways. Notably, GA has entered Phase II clinical trials in China for the treatment of lung cancer.
Cisplatin (cis-diamminedichloroplatinum(II)) is a cornerstone of platinum-based chemotherapy for numerous cancers, including non-small cell lung cancer (NSCLC). Its primary mode of action involves forming crosslinks with DNA, which obstructs DNA replication and repair, ultimately leading to apoptosis in rapidly dividing cancer cells. However, its clinical utility can be limited by significant side effects and the development of drug resistance.
II. Comparative Efficacy in Lung Cancer Cell Lines
The cytotoxic effects of this compound and cisplatin have been evaluated in various lung cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of drug potency, is a key metric for comparison.
| Cell Line | Drug | IC50 (µM) | Citation |
| A549 | This compound | 3.56 ± 0.36 | |
| Cisplatin | 21.88 ± 3.21 | ||
| This compound | 16.19 ± 0.26 | ||
| Cisplatin | ~9.0 | ||
| Cisplatin | 6.59 (72h) | ||
| NCI-H460 | This compound | 4.05 ± 0.51 | |
| Cisplatin | 25.76 ± 4.03 | ||
| This compound | 11.87 ± 0.21 | ||
| NCI-H1299 | This compound | 1.12 ± 0.31 | |
| Cisplatin | 25.21 ± 4.38 | ||
| A549/DDP (Cisplatin-resistant) | This compound | Not explicitly stated, but shown to inhibit proliferation | |
| Cisplatin | Higher than sensitive A549 cells |
III. Synergistic Effects and Reversal of Cisplatin Resistance
A significant area of research has focused on the combined application of this compound and cisplatin. Studies have consistently shown a synergistic effect, where the combination is more effective than either drug alone.
Key Findings:
-
Enhanced Apoptosis: The sequential treatment of cisplatin followed by this compound markedly increases apoptosis in NSCLC cells compared to either treatment alone or simultaneous administration.
-
Reversal of Cisplatin Resistance: this compound has been shown to re-sensitize cisplatin-resistant lung cancer cells (A549/DDP) to cisplatin. This is achieved, in part, by downregulating the expression of multidrug resistance-associated protein 2 (MRP2) and lung resistance protein (LRP).
-
Increased Efficacy in vivo: In xenograft models using A549 cells, the combination of cisplatin and this compound resulted in greater tumor growth inhibition than either agent alone.
| Combination Regimen | Cell Line | Effect | Citation |
| Cisplatin (10 µg/mL) + GA (2 µM) | A549/DDP | Apoptotic rate of 74.8% after 72 hours | |
| Sequential CDDP-GA treatment | A549, NCI-H460, NCI-H1299 | Strong synergistic action in inhibiting cell viability | |
| GA + Cisplatin | A549, NCI-H460 | Stronger growth inhibition effect than either drug alone |
IV. Mechanisms of Action: A Comparative Overview
Both this compound and cisplatin induce apoptosis in lung cancer cells, but through distinct and sometimes overlapping signaling pathways.
This compound: A Multi-Targeted Approach
This compound exerts its anticancer effects by modulating several key signaling pathways:
-
Induction of Apoptosis: GA induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It upregulates pro-apoptotic proteins like Bax and cleaved caspase-3, -8, and -9, while downregulating anti-apoptotic proteins such as Bcl-2.
-
Cell Cycle Arrest: GA can induce cell cycle arrest at the G0/G1 phase in lung cancer cells.
-
Inhibition of Pro-Survival Pathways: GA has been shown to suppress the NF-κB and MAPK/HO-1 signaling pathways, which are implicated in cisplatin resistance. It also inhibits the Akt/mTOR and Notch signaling pathways.
-
Generation of Reactive Oxygen Species (ROS): GA can enhance the accumulation of ROS, contributing to its apoptotic effects.
Cisplatin: The DNA Damaging Agent
Cisplatin's primary mechanism involves the induction of DNA damage:
-
DNA Adduct Formation: Cisplatin forms covalent adducts with DNA, primarily intrastrand crosslinks, which inhibit DNA replication and transcription, leading to cell cycle arrest and apoptosis.
-
Induction of Apoptosis: The DNA damage triggers a cellular response that activates apoptotic pathways, including the p53 signaling pathway and the activation of caspases.
-
Generation of Reactive Oxygen Species (ROS): Cisplatin can also induce the production of ROS, which contributes to its cytotoxicity.
V. Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathways modulated by this compound in lung cancer cells.
Caption: Primary mechanism of action for Cisplatin in inducing apoptosis.
Caption: General experimental workflow for comparing drug efficacy.
VI. Experimental Protocols
The following are summaries of standard protocols used in the cited studies to evaluate the efficacy of this compound and cisplatin.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Lung cancer cells are seeded into 96-well plates at a specific density (e.g., 5 x 10^4 cells/well) and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with varying concentrations of this compound, cisplatin, or their combination for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 550 nm) using a microplate reader. Cell viability is calculated as a percentage of the untreated control. The IC50 value is determined from the dose-response curve.
Apoptosis Analysis (Flow Cytometry)
-
Cell Treatment and Harvesting: Cells are treated with the drugs as described for the viability assay. After treatment, both adherent and floating cells are collected.
-
Staining: Cells are washed and then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of late apoptotic or necrotic cells with compromised membranes.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. The percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and viable (Annexin V-negative, PI-negative) cells is quantified.
Western Blot Analysis
-
Protein Extraction: Following drug treatment, cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the proteins of interest (e.g., cleaved caspase-3, Bax, Bcl-2, MRP2, LRP). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
VII. Conclusion
The available preclinical data suggests that this compound is a potent anticancer agent in lung cancer models, demonstrating comparable or, in some cases, superior single-agent cytotoxicity to cisplatin. More significantly, this compound exhibits a strong synergistic effect when combined with cisplatin, particularly in cisplatin-resistant lung cancer cells. Its ability to overcome cisplatin resistance by modulating key signaling pathways highlights its potential as an adjuvant therapy in the treatment of lung cancer. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound, both as a monotherapy and in combination with existing chemotherapeutic regimens.
References
- 1. Combination of this compound with cisplatin enhances the antitumor effects on cisplatin-resistant lung cancer cells by downregulating MRP2 and LRP expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Induces Apoptosis of Non-Small Cell Lung Cancer (NSCLC) Cells by Suppressing Notch Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound synergistically potentiates cisplatin-induced apoptosis in non-small-cell lung cancer through suppressing NF-κB and MAPK/HO-1 signalling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Gambogic Acid and 5-Fluorouracil in Colon Cancer Cells
For Immediate Release
In the landscape of colorectal cancer therapeutics, the quest for more effective and less toxic treatment options is paramount. This guide provides a detailed, data-driven comparison of gambogic acid (GA), a natural xanthonoid, and 5-fluorouracil (5-FU), a conventional chemotherapeutic agent, on colon cancer cells. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their respective mechanisms, efficacy, and underlying signaling pathways.
Executive Summary
This compound has demonstrated significant cytotoxic and pro-apoptotic effects on colon cancer cells, including those resistant to 5-FU.[1][2] Experimental data indicates that GA's anti-cancer activities are often comparable to or, in some contexts, more potent than 5-FU. It operates through multiple signaling pathways, including the induction of both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways, and modulation of the PI3K/AKT and JNK signaling cascades.[1][3][4] In contrast, 5-FU primarily exerts its cytotoxic effects by inhibiting thymidylate synthase and incorporating into RNA and DNA, leading to cell cycle arrest and apoptosis, often mediated by caspase-9, PKCδ, and p53 signaling pathways. This guide synthesizes the available quantitative data, presents detailed experimental protocols for key assays, and visualizes the complex biological processes involved.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data from various studies, comparing the efficacy of this compound and 5-fluorouracil in different colon cancer cell lines.
Table 1: Cytotoxicity (IC50 Values)
| Cell Line | Drug | Concentration (µM) | Incubation Time (h) | Reference |
| HT-29 | This compound | ~2.5 | 48 | |
| HCT 116 | 5-Fluorouracil | ~185 | 24 | |
| SW480 | 5-Fluorouracil | >200 (less sensitive) | 72 | |
| HCT-15P (5-FU sensitive) | This compound | 0.0625 - 0.5 | 7-9 days (colony formation) | |
| HCT-15R (5-FU resistant) | This compound | 0.0625 - 0.5 | 7-9 days (colony formation) |
Note: IC50 values can vary significantly between studies due to different experimental conditions.
Table 2: Apoptosis Induction
| Cell Line | Drug | Concentration (µmol/L) | Treatment Time (h) | Apoptosis Rate (%) | Reference |
| HT-29 | This compound | 1.25 | 48 | 9.8 ± 1.2 | |
| HT-29 | This compound | 2.50 | 48 | 25.7 ± 3.3 | |
| HT-29 | This compound | 5.00 | 48 | 49.3 ± 5.8 | |
| HT-29 | Control | - | 48 | 1.4 ± 0.3 |
Signaling Pathways
The anti-cancer effects of this compound and 5-fluorouracil are mediated by distinct and overlapping signaling pathways.
This compound Signaling Pathways
This compound induces apoptosis through a multi-pronged approach. It activates the extrinsic pathway by upregulating Fas and FasL, and the intrinsic pathway by modulating Bax and Bcl-2 levels, leading to cytochrome c release. Furthermore, GA has been shown to inhibit the pro-survival PI3K/AKT pathway and activate the stress-related JNK signaling pathway.
Caption: this compound Signaling Pathways in Colon Cancer Cells.
5-Fluorouracil Signaling Pathways
5-Fluorouracil's mechanism involves the activation of caspase-9-dependent apoptosis, which can be mediated by the activation of protein kinase C-δ (PKCδ). Additionally, 5-FU-induced cellular stress can lead to the activation of p53, a tumor suppressor protein that plays a crucial role in apoptosis.
Caption: 5-Fluorouracil Signaling Pathways in Colon Cancer Cells.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MTT Assay for Cell Viability
This assay quantitatively measures the metabolic activity of cells, which is an indicator of cell viability.
Caption: Experimental Workflow for MTT Assay.
Protocol:
-
Cell Seeding: Seed colon cancer cells (e.g., HT-29, HCT116) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Treat the cells with varying concentrations of this compound or 5-fluorouracil. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability as (absorbance of treated cells / absorbance of control cells) x 100. The IC50 value is determined from the dose-response curve.
Flow Cytometry for Apoptosis (Annexin V/PI Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Culture and Treatment: Plate colon cancer cells in 6-well plates and treat with this compound or 5-fluorouracil at the desired concentrations for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both the adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Staining: Resuspend the cell pellet in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Western Blotting for Protein Expression
This technique is used to detect specific proteins in a sample and assess changes in their expression levels.
Protocol:
-
Protein Extraction: After drug treatment, lyse the colon cancer cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., caspases, Bax, Bcl-2, p-AKT, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize with an imaging system. GAPDH or β-actin is typically used as a loading control to normalize protein levels.
Conclusion
Both this compound and 5-fluorouracil demonstrate significant anti-cancer effects against colon cancer cells, albeit through different primary mechanisms. This compound's ability to induce apoptosis in both 5-FU-sensitive and -resistant cell lines suggests its potential as an alternative or complementary therapeutic agent. The data presented herein provides a foundation for further investigation into the clinical utility of this compound in colorectal cancer treatment. Researchers are encouraged to consider the specific molecular profiles of tumors when evaluating the potential efficacy of these compounds.
References
- 1. This compound inhibits growth, induces apoptosis, and overcomes drug resistance in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits growth, induces apoptosis, and overcomes drug resistance in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induces apoptosis and inhibits colorectal tumor growth via mitochondrial pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound induces apoptosis and inhibits colorectal tumor growth via mitochondrial pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Cytotoxic Potential: A Comparative Analysis of Gambogic Acid and Its Derivatives
A comprehensive guide for researchers and drug development professionals on the cytotoxic profiles of gambogic acid and its analogs, supported by experimental data and mechanistic insights.
This compound (GA), a natural xanthonoid derived from the resin of Garcinia hanburyi, has garnered significant attention in oncology research due to its potent cytotoxic effects against a wide array of cancer cells.[1][2][3] This has spurred the development of numerous derivatives aimed at enhancing its therapeutic index, improving solubility, and overcoming drug resistance. This guide provides a comparative overview of the cytotoxicity of this compound and its key derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.
Cytotoxicity Profile: A Quantitative Comparison
The cytotoxic efficacy of this compound and its derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), representing the concentration of a compound that inhibits 50% of cell growth or viability. The following table summarizes the IC50 values of this compound and several of its derivatives across various human cancer cell lines, as determined by in vitro studies.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound (GA) | SH-SY5Y | Neuroblastoma | 1.28 | [4] |
| MCF-7 | Breast Cancer | 1.46 | [5] | |
| JeKo-1 | Mantle Cell Lymphoma | Not specified, but growth inhibited in a time- and dose-dependent manner | ||
| HT-29 | Colon Cancer | Not specified, but showed dose- and time-dependent anti-proliferative effects | ||
| A549 | Non-Small Cell Lung Cancer | Not specified, but reduced cell viability | ||
| SPC-A1 | Non-Small Cell Lung Cancer | Not specified, but reduced cell viability | ||
| K562 | Leukemia | 6.08 (average parental) | ||
| MCF-7 | Breast Cancer | 5.55 (parental) | ||
| Bel-7402 | Hepatocellular Carcinoma | 0.59 | ||
| SMMC-7721 | Hepatocellular Carcinoma | 1.59 | ||
| Bel-7404 | Hepatocellular Carcinoma | 1.99 | ||
| QGY-7701 | Hepatocellular Carcinoma | 0.41 | ||
| HepG2 | Hepatocellular Carcinoma | 0.94 | ||
| Gambogoic Acid (GOA) | Various | Not specified | Significantly weaker inhibitory effects than GA | |
| Dihydrothis compound | Various | Not specified | Inhibitory effects on proteasome function corresponded with apoptosis induction and cell death | |
| GA3 | Various | Leukemia, Lung, Breast, Gastric, Hepatocellular, Colon, Ovarian, Cervical | 2.15 (average) | |
| K562/A02 (drug-resistant) | Leukemia | 8.88 | ||
| MCF-7/ADR (drug-resistant) | Breast Cancer | 25.40 | ||
| Derivative 9 (C-34 modification) | A549 | Lung Cancer | 0.74 (µg/mL) | |
| BGC-823 | Gastric Cancer | 0.67 (µg/mL) | ||
| U251 | Glioblastoma | 1.02 (µg/mL) | ||
| HepG2 | Hepatocellular Carcinoma | 0.24 (µg/mL) | ||
| MB-231 | Breast Cancer | 1.09 (µg/mL) | ||
| Derivative 10 (C-39 modification) | HepG2 | Hepatocellular Carcinoma | 0.023 (µg/mL) | |
| Derivative 11 (C-39 modification) | HepG2 | Hepatocellular Carcinoma | 0.028 (µg/mL) | |
| Derivative 14 (C-34/39 modification) | BGC-823 | Gastric Cancer | Almost 20 times more toxic than GA | |
| Derivative 22 (C-30 modification) | Bel-7402 | Hepatocellular Carcinoma | 0.59 | |
| Derivative 23 (C-30 modification) | Bel-7402 | Hepatocellular Carcinoma | 0.045 | |
| Derivative 24 (C-30 modification) | Bel-7402 | Hepatocellular Carcinoma | 0.086 | |
| Rattan glycoside 27 | K562, SMMC7721, A549, LoVo, HL-60, B16 | Various | 10-50 times more potent than GA | |
| Compound 3e | Bel-7402 | Hepatocellular Carcinoma | 0.045 | |
| SMMC-7721 | Hepatocellular Carcinoma | 0.73 | ||
| Bel-7404 | Hepatocellular Carcinoma | 1.25 | ||
| QGY-7701 | Hepatocellular Carcinoma | 0.12 | ||
| HepG2 | Hepatocellular Carcinoma | 0.067 |
Experimental Protocols
The following section outlines a generalized methodology for assessing the cytotoxicity of this compound and its derivatives, based on commonly employed assays in the cited literature.
Cell Culture and Treatment
-
Cell Lines: Human cancer cell lines are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: this compound and its derivatives are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then diluted to the desired concentrations with culture medium. The final DMSO concentration in the culture should be kept below 0.1% to avoid solvent-induced toxicity.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (medium with DMSO) and a blank control (medium only) are included. Cells are then incubated for a specified period (e.g., 24, 48, or 72 hours).
Cytotoxicity Assays
MTT Assay:
-
Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.
-
The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 490 nm using a microplate reader.
-
Cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100%.
SRB (Sulforhodamine B) Assay:
-
After incubation with the compounds, cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
The plates are washed five times with tap water and air-dried.
-
Cells are stained with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
The plates are washed with 1% acetic acid to remove unbound dye and then air-dried.
-
The bound dye is solubilized with 10 mM Tris base solution.
-
The absorbance is read at 515 nm.
-
The percentage of cell survival is calculated based on the absorbance of treated versus control cells.
Mechanistic Insights: Signaling Pathways
This compound and its derivatives exert their cytotoxic effects by modulating various cellular signaling pathways, primarily leading to apoptosis (programmed cell death).
Apoptosis Signaling Pathway
This compound has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, leading to mitochondrial membrane permeabilization, cytochrome c release, and subsequent activation of caspases.
References
- 1. This compound is cytotoxic to cancer cells through inhibition of the ubiquitin-proteasome system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability and cytotoxicity of this compound and its derivative, gambogoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Induces Apoptosis of Non-Small Cell Lung Cancer (NSCLC) Cells by Suppressing Notch Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic effect of this compound on SH-SY5Y neuroblastoma cells is mediated by intrinsic caspase-dependent signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: A shining natural compound to nanomedicine for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Validating Gambogic Acid as a Bcl-2 Family Protein Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of gambogic acid's performance as a Bcl-2 family protein inhibitor against other well-established alternatives. The information presented is supported by experimental data to offer an objective assessment for research and drug development purposes.
Introduction
The B-cell lymphoma 2 (Bcl-2) family of proteins are crucial regulators of the intrinsic apoptotic pathway, making them key targets in oncology. Overexpression of anti-apoptotic Bcl-2 family members, such as Bcl-2, Bcl-xL, and Mcl-1, is a hallmark of many cancers, enabling malignant cells to evade programmed cell death. This compound, a natural xanthonoid derived from the resin of the Garcinia hanburyi tree, has emerged as a promising anti-cancer agent that targets this pathway. This guide will delve into the experimental validation of this compound as a Bcl-2 family protein inhibitor, comparing its efficacy with established inhibitors such as Venetoclax, ABT-737, and Navitoclax.
Mechanism of Action of this compound
This compound induces apoptosis by directly binding to the hydrophobic groove of anti-apoptotic Bcl-2 family proteins, thereby mimicking the action of pro-apoptotic BH3-only proteins.[1][2] This competitive inhibition prevents the sequestration of pro-apoptotic proteins like Bax and Bak.[1][2] Once liberated, Bax and Bak can oligomerize on the mitochondrial outer membrane, leading to its permeabilization, the release of cytochrome c, and subsequent activation of the caspase cascade, culminating in apoptosis.[1] Studies have shown that this compound can downregulate the expression of Bcl-2 and upregulate the expression of Bax in cancer cells.
Comparative Performance Data
The following tables summarize the inhibitory activity of this compound and other notable Bcl-2 family inhibitors. The data is primarily derived from in vitro binding and cellular assays.
Table 1: In Vitro Inhibitory Activity (IC50, µM) of Bcl-2 Family Inhibitors Determined by Fluorescence Polarization Assay (FPA)
| Compound | Bcl-2 | Bcl-xL | Bcl-w | Mcl-1 | Bfl-1/A1 | Bcl-B |
| This compound | 1.21 | 1.47 | 2.02 | 0.79 | 1.06 | 0.66 |
| ABT-737 | ~0.0303 | ~0.0787 | ~0.1978 | Inactive | Inactive | Low Activity |
| Navitoclax (ABT-263) | ≤ 0.001 | ≤ 0.0005 | ≤ 0.001 | - | - | - |
Note: IC50 values can vary depending on the specific assay conditions.
Table 2: Cellular Inhibitory Activity (IC50/EC50) of Bcl-2 Family Inhibitors in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50/EC50 (nM) |
| This compound | MGC-803 | Human Gastric Carcinoma | 960 (as µg/ml) |
| A375 | Human Malignant Melanoma | 1120 (as µg/ml) | |
| Venetoclax | T-ALL | T-cell Acute Lymphoblastic Leukemia | 2600 |
| B-ALL | B-cell Acute Lymphoblastic Leukemia | 690 | |
| OCI-Ly1 | Lymphoma | 60 | |
| MOLM-13 | Acute Myeloid Leukemia | 200 | |
| ABT-737 | HL60 | Acute Promyelocytic Leukemia | 50 |
| KG1 | Acute Myeloid Leukemia | 80 | |
| Neuroblastoma cell lines | Neuroblastoma | 580 - 15300 | |
| Navitoclax (ABT-263) | RS4;11 | Acute Lymphoblastic Leukemia | ~50 |
| H146 | Small Cell Lung Cancer | ~35 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Fluorescence Polarization Assay (FPA) for Bcl-2 Family Protein Inhibition
This assay quantitatively measures the displacement of a fluorescently labeled BH3 peptide from a Bcl-2 family protein by a test compound.
Materials:
-
Purified recombinant Bcl-2 family proteins (Bcl-2, Bcl-xL, Bcl-w, Mcl-1, Bfl-1, Bcl-B)
-
Fluorescein-labeled BH3 peptide (e.g., from Bid or Bad protein)
-
Test compound (this compound or other inhibitors)
-
Assay Buffer (e.g., PBS)
-
Microplate reader with fluorescence polarization capabilities
Protocol:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a microplate, add the purified Bcl-2 family protein to each well at a fixed concentration (e.g., 100 nM).
-
Add the diluted test compound to the wells and incubate for a short period (e.g., 2 minutes) at room temperature to allow for binding.
-
Add the fluorescently labeled BH3 peptide to each well at a fixed concentration (e.g., 5 nM).
-
Incubate the plate for a specified time (e.g., 10 minutes) at room temperature, protected from light.
-
Measure the fluorescence polarization of each well using a microplate reader.
-
Calculate the percentage of inhibition of peptide binding for each concentration of the test compound and determine the IC50 value by plotting the data and fitting to a dose-response curve.
Cellular Apoptosis Assay using Annexin V Staining
This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.
Materials:
-
Cancer cell line of interest
-
Test compound (this compound or other inhibitors)
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer (10 mM HEPES, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Seed the cancer cells in a culture plate and treat them with various concentrations of the test compound for a specified duration (e.g., 24-48 hours). Include an untreated control.
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells with cold PBS and then resuspend them in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in different populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the binding affinity and kinetics between a ligand (e.g., Bcl-2 protein) and an analyte (e.g., this compound).
General Protocol Outline:
-
Ligand Immobilization: A purified Bcl-2 family protein is immobilized on the surface of a sensor chip.
-
Analyte Injection: A solution containing the test compound (analyte) at various concentrations is flowed over the sensor chip surface.
-
Signal Detection: The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected in real-time as a change in resonance units (RU).
-
Data Analysis: The binding data (association and dissociation curves) are fitted to a suitable binding model to determine the kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD).
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat changes that occur upon the binding of a small molecule to a protein, providing a complete thermodynamic profile of the interaction.
General Protocol Outline:
-
Sample Preparation: A solution of the purified Bcl-2 family protein is placed in the sample cell of the calorimeter, and a solution of the test compound is loaded into the injection syringe.
-
Titration: The test compound is titrated into the protein solution in a series of small injections.
-
Heat Measurement: The heat released or absorbed during each injection is measured.
-
Data Analysis: The resulting data is plotted as heat change per injection versus the molar ratio of the ligand to the protein. This binding isotherm is then fitted to a binding model to determine the binding affinity (Ka), stoichiometry (n), and enthalpy of binding (ΔH).
Visualizations
The following diagrams illustrate key pathways and workflows related to the validation of this compound as a Bcl-2 inhibitor.
Caption: The intrinsic apoptosis pathway regulated by the Bcl-2 family of proteins.
Caption: Experimental workflow for validating a Bcl-2 family protein inhibitor.
Caption: Mechanism of action of this compound as a Bcl-2 family inhibitor.
References
Gambogic Acid: A Comparative Analysis of its Biological Activity Against Other Natural Xanthones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gambogic acid, a caged xanthone derived from the resin of the Garcinia hanburyi tree, has garnered significant attention in the scientific community for its potent biological activities. This guide provides an objective comparison of this compound's performance against other well-known natural xanthones, supported by experimental data. We will delve into its anticancer, anti-inflammatory, and antioxidant properties, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key signaling pathways to offer a comprehensive resource for researchers in drug discovery and development.
Anticancer Activity: A Potent Cytotoxic Agent
This compound has consistently demonstrated potent cytotoxic effects across a wide range of cancer cell lines, often exhibiting lower IC50 values compared to other natural xanthones. Its efficacy stems from its ability to induce apoptosis, arrest the cell cycle, and inhibit key signaling pathways crucial for cancer cell survival and proliferation.
Comparative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other selected natural xanthones against various cancer cell lines. It is important to note that direct comparisons of absolute IC50 values across different studies should be made with caution due to variations in experimental conditions. However, studies involving direct comparisons under identical conditions provide the most reliable assessment of relative potency.
| Xanthone | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | K562 | Leukemia | 0.5 | [1] |
| BGC-823 | Gastric Cancer | 0.38 - 4.45 | [2] | |
| A549 | Lung Cancer | 0.38 - 4.45 | [2] | |
| HepG2 | Liver Cancer | 0.38 - 4.45 | [2] | |
| HT-29 | Colon Cancer | 0.38 - 4.45 | [2] | |
| MCF-7 | Breast Cancer | 0.38 - 4.45 | ||
| DU-145 | Prostate Cancer | 0.38 - 4.45 | ||
| T98G | Glioblastoma | 0.3 | ||
| α-Mangostin | MDA-MB-231 | Breast Cancer | 20 | |
| U87 MG | Glioblastoma | 74.14 | ||
| GBM 8401 | Glioblastoma | 64.67 | ||
| γ-Mangostin | MDA-MB-231 | Breast Cancer | 25 | |
| Isomorellin | KKU-100 | Cholangiocarcinoma | 0.02 - 2.64 | |
| Isomorellinol | KKU-M156 | Cholangiocarcinoma | 0.02 - 2.64 | |
| Forbesione | KKU-100 | Cholangiocarcinoma | 0.02 - 2.64 | |
| Ananixanthone | K562 | Leukemia | 7.21 | |
| Caloxanthone B | K562 | Leukemia | 3.00 |
Key Signaling Pathways in Anticancer Activity
This compound exerts its anticancer effects by modulating several critical signaling pathways. One of the primary mechanisms is the induction of apoptosis through both intrinsic and extrinsic pathways. It has been shown to bind to the transferrin receptor, triggering apoptosis. Furthermore, this compound is a known inhibitor of the PI3K/Akt/mTOR and STAT3 signaling pathways, which are frequently overactive in cancer, promoting cell survival and proliferation. Both this compound and α-mangostin have also been identified as potential inhibitors of the p53-MDM2 interaction, which is a key target for cancer therapy.
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases, including cancer. Several natural xanthones, including this compound, possess significant anti-inflammatory properties. They can modulate inflammatory pathways by inhibiting the production of pro-inflammatory mediators.
Comparative Anti-inflammatory Data
The following table presents a comparison of the anti-inflammatory activities of this compound and other xanthones.
| Xanthone | Assay | IC50 (µg/mL) | Reference |
| This compound Analogs | Superoxide Anion Generation | 5.84 (for xanthone 4) | |
| Elastase Release | More potent than PMSF (for compound 17) | ||
| α-Mangostin | Nitric Oxide Production | - |
Note: Data for direct comparison of this compound and other natural xanthones in the same anti-inflammatory assays is limited. The table reflects data on this compound analogs and general anti-inflammatory properties of other xanthones.
Key Signaling Pathways in Anti-inflammatory Activity
The anti-inflammatory effects of many xanthones, including α-mangostin, are mediated through the inhibition of the NF-κB signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.
Caption: α-Mangostin inhibits the NF-κB signaling pathway.
Antioxidant Activity
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a variety of diseases. Xanthones are known for their antioxidant properties, which are attributed to their chemical structure that allows them to scavenge free radicals.
Comparative Antioxidant Data
Direct comparative studies on the antioxidant activity of this compound and other natural xanthones are not abundant. However, studies on related compounds and extracts provide some insights.
| Xanthone/Extract | Assay | Activity | Reference |
| Mangosteen Rind Extract (rich in α-mangostin) | DPPH Scavenging | Very Strong | |
| Xanthone Derivatives | DPPH Scavenging | Variable | |
| FRAP | Variable |
Note: The antioxidant activity of xanthones can vary significantly based on their specific chemical structure, including the number and position of hydroxyl and prenyl groups.
Experimental Protocols
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the xanthone compounds and a vehicle control. Incubate for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow of the MTT assay for cytotoxicity testing.
Neutrophil Elastase Release Assay
This assay measures the release of elastase from activated neutrophils, a marker of inflammation.
-
Neutrophil Isolation: Isolate neutrophils from fresh human blood using density gradient centrifugation.
-
Cell Treatment: Pre-incubate the isolated neutrophils with the test compounds or vehicle control.
-
Stimulation: Stimulate the neutrophils with a chemoattractant such as fMLP (N-formylmethionyl-leucyl-phenylalanine) in the presence of cytochalasin B.
-
Supernatant Collection: Centrifuge the samples and collect the supernatant.
-
Enzyme Assay: Add a specific substrate for neutrophil elastase (e.g., MeO-Suc-Ala-Ala-Pro-Val-pNA) to the supernatant.
-
Absorbance Measurement: Measure the change in absorbance over time at 405 nm, which is proportional to the elastase activity.
DPPH and ABTS Radical Scavenging Assays
These are common spectrophotometric assays used to determine the antioxidant capacity of compounds.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay:
-
Prepare a solution of DPPH in methanol.
-
Mix the test compound with the DPPH solution.
-
Incubate in the dark for 30 minutes.
-
Measure the decrease in absorbance at 517 nm.
-
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay:
-
Generate the ABTS radical cation (ABTS•+) by reacting ABTS with potassium persulfate.
-
Dilute the ABTS•+ solution to a specific absorbance at 734 nm.
-
Mix the test compound with the ABTS•+ solution.
-
Measure the decrease in absorbance at 734 nm after a set incubation time.
-
Conclusion
This compound stands out as a particularly potent natural xanthone, especially in the realm of anticancer activity, where it consistently demonstrates high cytotoxicity at low micromolar and even nanomolar concentrations. Its multifaceted mechanism of action, involving the induction of apoptosis and the inhibition of key oncogenic signaling pathways, makes it a promising candidate for further drug development. While other natural xanthones like α-mangostin also exhibit significant biological activities, the available data suggests that this compound often has a superior potency in anticancer assays. Further direct comparative studies are warranted to fully elucidate the relative efficacy of these compounds in various therapeutic areas. The detailed experimental protocols and pathway visualizations provided in this guide aim to facilitate such future research and accelerate the translation of these promising natural products into clinical applications.
References
A Comparative Guide to VEGFR2 Signaling Inhibition: Gambogic Acid and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of gambogic acid (GA) in inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling against other well-established inhibitors. The experimental data presented herein is intended to assist researchers in making informed decisions for their anti-angiogenic studies.
Performance Comparison of VEGFR2 Inhibitors
This compound, a natural xanthonoid, has demonstrated potent inhibitory effects on VEGFR2, a key regulator of angiogenesis. To contextualize its efficacy, this section compares its performance with commercially available and widely studied VEGFR2 inhibitors: Sunitinib, Sorafenib, and Axitinib.
Table 1: In Vitro VEGFR2 Kinase Inhibition
| Compound | Target | IC50 (VEGFR2 Kinase Assay) | Reference |
| This compound | VEGFR2 | 12 pM | [1] |
| Sunitinib | VEGFR2, PDGFRβ, c-Kit | 80 nM | [2] |
| Sorafenib | VEGFR2, PDGFRβ, Raf-1 | 90 nM | |
| Axitinib | VEGFR1, VEGFR2, VEGFR3 | 0.2 nM | [3] |
Table 2: Inhibition of Endothelial Cell Proliferation (HUVEC)
| Compound | Assay | IC50 (HUVEC Proliferation) | Reference |
| This compound | Not Specified | ~100 nM | [1] |
| Gambogic Amide | MTS Assay (48h) | 126.9 nM | |
| Sunitinib | MTT Assay (48h) | 1.47 µM | |
| Sunitinib | VEGF-induced Proliferation | 40 nM | |
| Sorafenib | MTT Assay (48h) | 1.53 µM | |
| Axitinib | Cell Viability | ~0.3 µM |
Table 3: Inhibition of Endothelial Cell Migration and Tube Formation
| Compound | Assay | Effective Concentration | Reference |
| This compound | Wound-Healing Migration | 10 nM (significant inhibition) | |
| This compound | Transwell Invasion | 40 nM (almost complete inhibition) | |
| This compound | Tube Formation | 50 nM (50% inhibition) | |
| Sunitinib | Tube Formation | Significant inhibition at 880 nM | |
| Sorafenib | Tube Formation | Affected tube formation at 2.5 µM | |
| Axitinib | Tube Formation | 65-70% inhibition at 30 nM |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental process, the following diagrams are provided.
VEGFR2 Signaling Pathway and Inhibition by this compound.
Experimental Workflow for Assessing VEGFR2 Inhibition.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
VEGFR2 Kinase Assay
This assay determines the direct inhibitory effect of a compound on VEGFR2 kinase activity.
-
Principle: A recombinant VEGFR2 kinase domain is incubated with a substrate (e.g., a synthetic peptide) and ATP. The amount of phosphorylated substrate is then quantified, typically using a luminescence-based method that measures the amount of ATP remaining after the kinase reaction.
-
Protocol Outline:
-
Prepare serial dilutions of the test compounds (e.g., this compound).
-
In a 96-well plate, add the recombinant VEGFR2 enzyme, a suitable kinase buffer, and the test compound.
-
Initiate the reaction by adding the substrate and ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
-
Western Blot for VEGFR2 Phosphorylation
This method is used to assess the inhibition of VEGFR2 autophosphorylation in a cellular context.
-
Principle: Cells are treated with an inhibitor and then stimulated with VEGF. Cell lysates are then subjected to SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated VEGFR2 (p-VEGFR2) and total VEGFR2.
-
Protocol Outline:
-
Seed Human Umbilical Vein Endothelial Cells (HUVECs) and grow to 80-90% confluency.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of the inhibitor (e.g., this compound) for 1-2 hours.
-
Stimulate the cells with VEGF (e.g., 50 ng/mL) for 5-10 minutes.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-VEGFR2 (e.g., Tyr1175) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
Strip the membrane and re-probe with an antibody for total VEGFR2 as a loading control.
-
Quantify band intensities using densitometry software like ImageJ.
-
HUVEC Proliferation Assay (MTT Assay)
This assay measures the effect of a compound on the proliferation of endothelial cells.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Protocol Outline:
-
Seed HUVECs (e.g., 5 x 10³ cells/well) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the inhibitor in complete medium for 48-72 hours.
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
-
Wound Healing (Scratch) Migration Assay
This assay assesses the effect of a compound on the directional migration of a cell monolayer.
-
Principle: A "scratch" or cell-free area is created in a confluent monolayer of cells. The rate at which the cells migrate to close the scratch is monitored over time.
-
Protocol Outline:
-
Seed HUVECs in a 6-well or 12-well plate and grow to full confluency.
-
Create a linear scratch in the monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing various concentrations of the inhibitor.
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 6, 12, 24 hours) using a microscope.
-
Measure the width of the scratch at different points for each condition and time point using software like ImageJ.
-
Calculate the percentage of wound closure relative to the initial scratch area.
-
Tube Formation Assay
This assay evaluates the ability of endothelial cells to form capillary-like structures (tubes) in vitro.
-
Principle: Endothelial cells are plated on a basement membrane matrix (e.g., Matrigel), where they differentiate and form a network of tube-like structures.
-
Protocol Outline:
-
Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C for 30-60 minutes.
-
Resuspend HUVECs (1-2 x 10⁴ cells/well) in medium containing various concentrations of the inhibitor.
-
Gently add the cell suspension to the Matrigel-coated wells.
-
Incubate the plate at 37°C for 4-18 hours.
-
Visualize and capture images of the tube network using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as the number of junctions, total tube length, and number of loops using software like ImageJ with the Angiogenesis Analyzer plugin.
-
Conclusion
The data presented in this guide indicate that this compound is a potent inhibitor of VEGFR2 signaling, with an exceptionally low IC50 value in direct kinase assays. Its efficacy in cellular assays, such as inhibiting HUVEC proliferation, migration, and tube formation, is comparable to or, in some aspects, more potent than established VEGFR2 inhibitors like Sunitinib and Sorafenib, and on par with Axitinib in certain assays. The provided experimental protocols offer a standardized framework for researchers to further investigate and validate the anti-angiogenic properties of this compound and other potential inhibitors. This guide serves as a valuable resource for the scientific community engaged in the discovery and development of novel anti-cancer and anti-angiogenic therapies.
References
A Comparative Analysis of Gambogic Acid and Neogambogic Acid for Drug Development Professionals
An objective, data-driven comparison of two potent natural compounds from Garcinia hanburyi, this guide provides researchers, scientists, and drug development professionals with a comprehensive analysis of gambogic acid and neothis compound. We delve into their chemical properties, biological activities, and underlying mechanisms of action, supported by experimental data and detailed protocols.
This compound (GA) and its isoform, neothis compound (NGA), are prominent bioactive compounds isolated from the gamboge resin of the Garcinia hanburyi tree.[1] Both compounds have garnered significant interest in the scientific community for their potent therapeutic properties, particularly in the realm of oncology and inflammation. While structurally similar, preliminary studies suggest that neothis compound may possess a broader antitumor activity and lower toxicity profile compared to this compound.[2] This guide aims to provide a detailed comparative analysis of these two molecules to aid in research and development efforts.
Chemical and Physical Properties
This compound and neothis compound share a core xanthone structure, but differ in the hydration of a double bond in the prenyl side chain. This seemingly minor structural difference can influence their physicochemical properties and biological activities.
| Property | This compound (GA) | Neothis compound (NGA) |
| Chemical Structure | C38H44O8 | C38H46O9 |
| Molecular Weight | 628.75 g/mol | 646.77 g/mol |
| Source | Resin of Garcinia hanburyi | Resin of Garcinia hanburyi |
| Appearance | Brownish-to-orange resin | Yellow powder |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone |
Comparative Biological Activities
Anticancer Activity
Both this compound and neothis compound have demonstrated significant anticancer properties across a range of cancer cell lines. However, a direct head-to-head comparison with extensive quantitative data in the same study is limited in the currently available literature. The following table summarizes the cytotoxic effects of this compound on various cancer cell lines from different studies. Neothis compound has been reported to inhibit the proliferation of HCT-8, Bel-7402, BGC-823, A549, and A2780 cancer cell lines with IC50 values ranging from 1.75 to 3 µM.
It is crucial to note that the following IC50 values for this compound are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
| Cancer Cell Line | Cancer Type | This compound IC50 (µM) |
| BGC-823 | Gastric Cancer | 0.67 |
| SMMC-7721 | Hepatocellular Carcinoma | 1.59 |
| HepG2 | Hepatocellular Carcinoma | 0.94 |
| A549 | Lung Cancer | 0.74 |
| U251 | Glioblastoma | 1.02 |
| MB-231 | Breast Cancer | 1.09 |
| Bel-7402 | Hepatocellular Carcinoma | 0.59 |
Anti-inflammatory Activity
Both compounds exhibit potent anti-inflammatory effects, primarily through the inhibition of the NF-κB signaling pathway.[3][4]
-
This compound: Has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in LPS-activated macrophages.[3] It has also demonstrated therapeutic efficacy in a rat model of antigen-induced arthritis.
-
Neothis compound: Has been shown to exert anti-inflammatory effects in a mouse model of sepsis by reducing levels of pro-inflammatory cytokines and inactivating the MAPK/NF-κB pathway.
Antibacterial Activity
A direct comparative study on the antibacterial effects of this compound and neothis compound against Enterococcus faecalis and methicillin-resistant Staphylococcus aureus (MRSA) has been conducted, providing valuable quantitative data.
| Organism | Assay | This compound | Neothis compound |
| E. faecalis | IC50 (µM) for EfaUPPS inhibition | 3.08 | 3.07 |
| E. faecalis | MIC (µg/mL) | 2 | 2 |
| MRSA (ATCC33591) | Adhesion Rate at 0.25 µg/mL | 69.9% | 57.6% |
Signaling Pathways
The biological activities of this compound and neothis compound are mediated through the modulation of several key signaling pathways. Both compounds are known to inhibit the NF-κB pathway , a central regulator of inflammation and cell survival. Additionally, the MAPK pathway is implicated in the mechanism of action of both molecules.
Experimental Protocols
Cytotoxicity Assessment by MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
This compound and Neothis compound stock solutions (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound or neothis compound and incubate for the desired time (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 values.
Western Blot Analysis of NF-κB Pathway
Western blotting is used to detect specific proteins in a sample. This protocol outlines the detection of key proteins in the NF-κB pathway.
Materials:
-
Cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p65, anti-phospho-IκBα, anti-IκBα)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse treated and untreated cells and determine the protein concentration.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add the chemiluminescent substrate.
-
Detect the protein bands using an imaging system.
Conclusion
This compound and neothis compound are promising natural compounds with significant therapeutic potential. While both exhibit potent anticancer, anti-inflammatory, and antibacterial activities, neothis compound is suggested to have a more favorable therapeutic profile with potentially broader antitumor activity and lower toxicity. The direct comparative data on their antibacterial effects supports their potential as novel antimicrobial agents. Further head-to-head comparative studies are warranted to fully elucidate their differential effects on various cancer types and inflammatory conditions to guide future drug development and clinical applications.
References
- 1. Neothis compound relieves myocardial injury induced by sepsis via p38 MAPK/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induces heme oxygenase-1 through Nrf2 signaling pathway and inhibits NF-κB and MAPK activation to reduce inflammation in LPS-activated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: A shining natural compound to nanomedicine for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Anti-Metastatic Effects of Gambogic Acid
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Gambogic Acid's Performance Against Standard Chemotherapeutic Agents in Preclinical Models.
This compound (GA), a natural xanthonoid derived from the resin of the Garcinia hanburyi tree, has emerged as a promising candidate in oncology research due to its potent anti-tumor and anti-metastatic properties. This guide provides a comprehensive comparison of the in vivo anti-metastatic efficacy of this compound against established chemotherapeutic agents—cisplatin, doxorubicin, and paclitaxel. The data presented is collated from various preclinical studies, offering a side-by-side look at their performance in relevant animal models.
Comparative Efficacy: A Quantitative Overview
The following tables summarize the in vivo anti-metastatic effects of this compound and its comparators across different cancer models. These data highlight the reduction in metastatic burden and primary tumor growth, providing a quantitative basis for comparison.
Table 1: In Vivo Anti-Metastatic Effects of this compound
| Cancer Model | Animal Model | Treatment Protocol | Key Findings | Reference |
| Colorectal Cancer | Nude Mice (Peritoneal Carcinomatosis Model) | Intraperitoneal injection of GA | Decreased number of liver metastatic nodules.[1] | [1] |
| Lung Cancer (A549) | BALB/c Nude Mice (Orthotopic Model) | Not specified | Suppressed lung growth and metastasis.[2] | [2] |
| Breast Cancer (MDA-MB-231) | Athymic BALB/c Nude Mice | Not specified | Significantly inhibited lung metastases.[3] | |
| Prostate Cancer (PC3) | SCID Male Mice (Xenograft Model) | 3 mg/kg/day GA | Effectively inhibited tumor angiogenesis and suppressed tumor growth. | |
| Lung Carcinoma (SPC-A1) | Nude Mice | Intravenous injection | Suppressed transplantable tumor growth for up to 21 days. |
Table 2: In Vivo Anti-Metastatic Effects of Cisplatin
| Cancer Model | Animal Model | Treatment Protocol | Key Findings | Reference |
| Breast Cancer (4T1) | BALB/c Mice | 2 mg/kg cisplatin | Blocked cancer metastasis to lungs and spleens. | |
| Breast Cancer (4T1) | BALB/c Mice | 6 mg/kg cisplatin | Inhibited both cancer growth and metastasis (with side effects). | |
| Lung Cancer (Pc9/cis-luciferase) | BALB/c Nude Mice (Orthotopic Xenograft) | 4.0 mg/kg cisplatin every 7 days | Did not significantly inhibit metastasis in this resistant model. |
Table 3: In Vivo Anti-Metastatic Effects of Doxorubicin
| Cancer Model | Animal Model | Treatment Protocol | Key Findings | Reference |
| Breast Cancer (4T1-Luc-M3) | BALB/c Mice | 12 mg/kg doxorubicin (intravenous) | Tested as a standard of care for its potential to inhibit metastasis. | |
| Breast Cancer (4T1) | BALB/c Mice | 4 mg/kg/wk doxorubicin (intravenous) | Enhanced metastasis to bone. | |
| Melanoma | Not specified | Not specified | Inhibited the growth of metastases but did not decrease the number of dormant cells. |
Table 4: In Vivo Anti-Metastatic Effects of Paclitaxel
| Cancer Model | Animal Model | Treatment Protocol | Key Findings | Reference |
| Breast Cancer (MCF-7) | Mice | 4 mg/ml paclitaxel (intratumoral) | Significantly inhibited breast tumor growth. | |
| Breast Cancer | Nude Mice | 3 and 6 mg/kg/d paclitaxel (intraperitoneal) | Possesses anti-angiogenesis properties. | |
| Breast Cancer | Mouse Model | Low dose paclitaxel | Enhanced liver metastasis. |
Experimental Protocols: A Closer Look at the Methodology
Understanding the experimental design is crucial for interpreting the results. Below are detailed protocols for representative in vivo metastasis models used in the cited studies.
This compound in a Colorectal Cancer Metastasis Model
-
Animal Model: Nude mice.
-
Cell Line: Not specified.
-
Tumor Induction: A peritoneal carcinomatosis (PC) model was established.
-
Treatment: Mice received intraperitoneal injections of this compound.
-
Metastasis Assessment: Livers were collected, and metastatic nodules were observed and counted after hematoxylin and eosin staining.
Cisplatin in a Breast Cancer Metastasis Model
-
Animal Model: BALB/c mice.
-
Cell Line: 4T1 murine breast cancer cells.
-
Tumor Induction: 4T1 cells were implanted into the mammary fat pad.
-
Treatment: Mice were treated with cisplatin (e.g., 2 mg/kg or 6 mg/kg) and/or paclitaxel (18 mg/kg) at specified time points.
-
Metastasis Assessment: Metastasis to the lungs and spleens was measured at the end of the experiment (e.g., 25 days).
Doxorubicin in a Breast Cancer Metastasis Model
-
Animal Model: BALB/c mice.
-
Cell Line: 4T1-Luc-M3 (luciferase-expressing) breast cancer cells.
-
Tumor Induction: Cells were implanted into the mammary fat pad.
-
Treatment: Doxorubicin was administered intravenously at 12 mg/kg on days 4, 9, and 16 after implantation.
-
Metastasis Assessment: Whole-body imaging was used to detect metastatic foci, and ex vivo luciferase measurement of organs determined the metastatic load.
Paclitaxel in a Breast Cancer Metastasis Model
-
Animal Model: Mice.
-
Cell Line: MCF-7 human breast cancer cells.
-
Tumor Induction: 1x10^7 MCF-7 cells were subcutaneously implanted.
-
Treatment: When tumors reached 5-6 mm in diameter, mice received intratumoral injections of paclitaxel (4 mg/ml).
-
Metastasis Assessment: While the primary outcome was tumor growth inhibition, metastasis is a key concern in breast cancer models.
Signaling Pathways and Experimental Workflows
The anti-metastatic effects of these compounds are mediated through complex signaling pathways. The following diagrams, created using the DOT language, illustrate these mechanisms and the general workflow of in vivo metastasis experiments.
Caption: this compound's Anti-Metastatic Signaling Pathways.
Caption: Cisplatin's Mechanism of Metastasis Inhibition.
Caption: Doxorubicin's Pro-Metastatic Signaling Pathway.
Caption: Paclitaxel's Dual Role in Metastasis.
Caption: General Experimental Workflow for In Vivo Metastasis Studies.
References
- 1. Mechanism of this compound repressing invasion and metastasis of colorectal cancer by regulating macrophage polarization via tumor cell-derived extracellular vesicle-shuttled miR-21 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound suppresses cancer invasion and migration by inhibiting TGFβ1-induced epithelial-to-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cisplatin prevents breast cancer metastasis through blocking early EMT and retards cancer growth together with paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
Gambogic Acid's Impact on NF-κB and MAPK Pathways: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Gambogic acid, a natural xanthone derived from the resin of Garcinia hanburyi, has garnered significant attention for its potent anti-cancer and anti-inflammatory properties. A substantial body of evidence points to its ability to modulate two critical cellular signaling cascades: the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This guide provides a comprehensive cross-validation of this compound's effects on these pathways, presenting quantitative data, detailed experimental protocols, and a comparative analysis with other known inhibitors.
Mechanism of Action: A Two-Pronged Approach
This compound exerts its influence on the NF-κB and MAPK pathways through distinct, yet interconnected, mechanisms. In the NF-κB pathway, it has been shown to directly interact with and inhibit the IκB kinase β (IKKβ) subunit.[1] This inhibition prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. As a result, the translocation of the active p65 subunit of NF-κB to the nucleus is blocked, leading to the downregulation of NF-κB target genes involved in inflammation, cell survival, and proliferation.[2][3]
Concurrently, this compound modulates the MAPK signaling network, which comprises three major kinase cascades: the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs. Studies have demonstrated that this compound can suppress the phosphorylation, and thus the activation, of key kinases within these pathways, including ERK1/2, JNK, and p38.[3][4] The modulation of these pathways contributes to the anti-proliferative and pro-apoptotic effects of this compound in various cancer cell lines. Some of the effects of this compound on the NF-κB pathway have been linked to its interaction with the transferrin receptor.
Quantitative Analysis: Gauging the Potency of this compound
The efficacy of this compound in inhibiting cancer cell growth, a downstream consequence of its pathway modulation, has been quantified across numerous studies. The half-maximal inhibitory concentration (IC50) values for cell viability highlight its potent cytotoxic effects.
| Cell Line | Cancer Type | IC50 of this compound (µM) | Reference |
| 143B | Osteosarcoma | 0.37 ± 0.02 | |
| U2Os | Osteosarcoma | 0.32 ± 0.06 | |
| MG63 | Osteosarcoma | 0.51 ± 0.02 | |
| HOS | Osteosarcoma | 0.60 ± 0.11 | |
| BMMs | Bone Marrow Macrophages | 0.32 | |
| A375 | Malignant Melanoma | Sub-IC50 concentrations effective | |
| B16-F10 | Malignant Melanoma | Sub-IC50 concentrations effective | |
| KKU-M213 | Cholangiocarcinoma | Time and dose-dependent | |
| HuCCA-1 | Cholangiocarcinoma | Time and dose-dependent | |
| Pancreatic Cancer Cells | Pancreatic Cancer | <8.3 (12h), <3.8 (24h), <1.7 (48h) |
Comparative Efficacy: this compound vs. Alternative Pathway Inhibitors
To contextualize the inhibitory potential of this compound, it is valuable to compare it with other well-characterized inhibitors of the NF-κB and MAPK pathways.
| Target Pathway | Inhibitor | Mechanism of Action | Reported IC50 | References |
| NF-κB | This compound | Inhibits IKKβ, prevents p65 nuclear translocation. | Cell Viability IC50: 0.32 - 1.7 µM (cell type dependent) | |
| Parthenolide | Sesquiterpene lactone that inhibits IKK, preventing IκBα degradation. | Blocks TLR4 expression with an IC50 of 1.373 µM. | ||
| BAY 11-7082 | Irreversibly inhibits TNF-α-induced IκBα phosphorylation. | 10 µM for TNFα-induced IκBα phosphorylation. Cell viability IC50 in gastric cancer cells: 4.23 - 11.22 nM (time-dependent). | ||
| MAPK (JNK) | This compound | Suppresses phosphorylation of JNK. | - | |
| SP600125 | Reversible, ATP-competitive inhibitor of JNK1, JNK2, and JNK3. | JNK1: 40 nM, JNK2: 40 nM, JNK3: 90 nM. | ||
| MAPK (ERK) | This compound | Suppresses phosphorylation of ERK1/2. | - | |
| U0126 | Non-competitive inhibitor of MEK1 and MEK2, upstream of ERK. | MEK1: 72 nM, MEK2: 58 nM. | ||
| MAPK (p38) | This compound | Suppresses phosphorylation of p38. | - | |
| SB203580 | Selective inhibitor of p38α and p38β isoforms. | p38α (SAPK2a): 50 nM, p38β (SAPK2b): 500 nM. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key protocols used to assess the effects of this compound on the NF-κB and MAPK pathways.
Western Blot Analysis for Protein Phosphorylation
This technique is used to detect the phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.
-
Cell Lysis:
-
Treat cells with this compound at desired concentrations and time points.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a Bradford or BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% bovine serum albumin (BSA) or non-fat milk in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated forms of target proteins (e.g., anti-phospho-p65, anti-phospho-ERK1/2, anti-phospho-JNK, anti-phospho-p38) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies against the total forms of the respective proteins.
-
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB.
-
Cell Transfection:
-
Seed cells in a multi-well plate.
-
Co-transfect the cells with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element and a control plasmid containing the Renilla luciferase gene for normalization.
-
-
Cell Treatment:
-
After transfection, treat the cells with this compound for a specified duration.
-
Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).
-
-
Luciferase Activity Measurement:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
In Vitro IKKβ Kinase Assay
This assay directly measures the enzymatic activity of IKKβ.
-
Reaction Setup:
-
In a microplate, combine recombinant IKKβ enzyme with a specific substrate (e.g., a peptide containing the IκBα phosphorylation site) in a kinase reaction buffer.
-
-
Inhibitor Addition:
-
Add this compound or a control vehicle to the reaction mixture at various concentrations.
-
-
Kinase Reaction:
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 30°C for a defined period to allow for phosphorylation of the substrate.
-
-
Detection:
-
Stop the reaction and measure the amount of phosphorylated substrate or the amount of ADP produced. This can be done using various methods, including radioactivity-based assays (³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™).
-
Visualizing the Pathways and Processes
To better understand the complex interactions, the following diagrams illustrate the NF-κB and MAPK signaling pathways and a general experimental workflow.
Caption: The NF-κB signaling pathway and the inhibitory action of this compound.
Caption: The MAPK signaling pathways and the inhibitory action of this compound.
Caption: General experimental workflow for studying pathway modulation.
References
- 1. Frontiers | The therapeutic effect and mechanism of parthenolide in skeletal disease, cancers, and cytokine storm [frontiersin.org]
- 2. This compound, a novel ligand for transferrin receptor, potentiates TNF-induced apoptosis through modulation of the nuclear factor-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. This compound: A shining natural compound to nanomedicine for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Gambogic Acid: A Comprehensive Guide for Laboratory Professionals
IMMEDIATE SAFETY AND LOGISTICAL INFORMATION: Gambogic acid is a potent cytotoxic compound that demands rigorous adherence to safety protocols to protect laboratory personnel and the environment.[1] All materials that come into contact with this compound are considered contaminated and must be managed as hazardous waste.[2] It is imperative to consult your institution's specific protocols and Safety Data Sheet (SDS) for this compound before handling or disposal.[2]
Proper disposal of this compound and its associated waste is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe handling and disposal of this cytotoxic agent, designed for researchers, scientists, and drug development professionals.
Immediate Safety Precautions
Before initiating any disposal procedures, ensure all necessary personal protective equipment (PPE) is worn. This includes, but is not limited to:
-
Double chemotherapy gloves: Provides enhanced protection against exposure.[3]
-
Impermeable, long-sleeved gown: Protects skin and clothing from contamination.[4]
-
Safety goggles or a face shield: Shields eyes from splashes or aerosols.
-
A NIOSH-certified respirator: Should be used when there is a risk of aerosol generation, such as during spill cleanup.
All handling of this compound, including waste segregation and container sealing, should be performed within a certified chemical fume hood or a Class II Type B2 biological safety cabinet to minimize inhalation exposure. A designated area within the laboratory should be clearly marked for handling this compound and its waste.
Quantitative Data Summary
| Data Point | Value | Species | Route | Citation |
| Oral TDLO | 420 mg/kg/1W (intermittent) | Rat | Oral | |
| Intraperitoneal LD50 | 88 mg/kg | Rat | Intraperitoneal | |
| Subcutaneous LD50 | 354 mg/kg | Mouse | Subcutaneous | |
| Interperitoneal LDLO | 39.37 mg/kg | Mouse | Intraperitoneal |
TDLO (Lowest Published Toxic Dose); LD50 (Median Lethal Dose); LDLO (Lowest Published Lethal Dose)
Waste Segregation and Disposal Workflow
The proper segregation of waste at the point of generation is a fundamental principle of hazardous waste management. The following diagram illustrates the decision-making process and workflow for the disposal of this compound waste.
Experimental Protocol: General Chemical Inactivation of Cytotoxic Drug Waste
While a specific chemical inactivation protocol for this compound is not widely established, a general procedure for the treatment of cytotoxic drug waste using sodium hypochlorite can be adapted. This procedure should be validated for this compound in a controlled laboratory setting before routine use.
Objective: To chemically inactivate liquid waste containing this compound to reduce its cytotoxicity prior to collection by hazardous waste personnel.
Materials:
-
Liquid waste containing this compound
-
Sodium hypochlorite solution (e.g., household bleach, typically 5.25-8.25%)
-
Sodium thiosulfate solution (1% w/v)
-
Personal Protective Equipment (PPE) as described above
-
Appropriate hazardous waste container
-
pH indicator strips
Methodology:
-
Preparation: This procedure must be conducted in a chemical fume hood. Ensure all necessary PPE is worn.
-
Initial Inactivation: Slowly add a 2% sodium hypochlorite solution with detergent to the liquid this compound waste. A common recommendation for other cytotoxic agents is to add an excess of the oxidizing agent.
-
Contact Time: Allow the mixture to react for a minimum of 30 seconds. For a more thorough inactivation, a longer contact time (e.g., 1-2 hours) may be advisable, with occasional gentle swirling.
-
Neutralization: After the inactivation period, neutralize the excess sodium hypochlorite by adding a 1% sodium thiosulfate solution.
-
pH Verification: Check the pH of the treated waste using a pH indicator strip. The pH should be in the neutral range (6-8). Adjust as necessary with appropriate neutralizing agents.
-
Final Disposal: The treated liquid waste should still be considered hazardous and collected in a properly labeled hazardous waste container for disposal through your institution's EHS office.
Detailed Disposal Procedures
1. Waste Segregation at the Source:
-
Solid Waste: Includes contaminated gloves, pipette tips, vials, and lab paper. These items must be placed directly into a designated, clearly labeled hazardous waste container (often a yellow bag or bin).
-
Liquid Waste: All solutions containing this compound, including unused stock solutions, cell culture media, and rinsing solvents, must be collected in a dedicated, leak-proof, and chemically resistant container. Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. Do not dispose of liquid this compound waste down the drain.
-
Sharps Waste: Needles, syringes, and any other contaminated sharps must be disposed of in a puncture-proof sharps container that is clearly labeled as containing cytotoxic waste.
2. Labeling of Waste Containers:
Accurate and complete labeling of all waste containers is a critical regulatory requirement. Each container must be labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazard: "Toxic"
-
The date of accumulation
-
The laboratory of origin (building and room number)
-
The name of the principal investigator
3. Storage of Waste:
-
Store sealed hazardous waste containers in a designated, secure area away from general laboratory traffic.
-
The storage area should be cool, dry, and well-ventilated.
-
Utilize secondary containment (e.g., a larger bin) to prevent the spread of material in case of a leak.
4. Final Disposal:
-
The ultimate disposal of this compound waste must be handled by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
Do not transport hazardous waste outside of the laboratory unless you are specifically trained and authorized to do so. The final disposal method for cytotoxic waste is typically high-temperature incineration or chemical neutralization.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Gambogic Acid
For Immediate Implementation by Laboratory Personnel
This guide provides essential safety and logistical information for the handling and disposal of Gambogic Acid, a potent cytotoxic agent. Adherence to these protocols is critical for ensuring personnel safety and maintaining a secure and compliant laboratory environment. This document is intended for researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a toxic and hazardous substance. It can cause skin, eye, and respiratory irritation.[1][2][3] Ingestion is toxic.[1][2] Therefore, stringent adherence to PPE protocols is mandatory.
Required Personal Protective Equipment:
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant nitrile or butyl rubber gloves. Must be ASTM D6978 compliant. | To prevent skin contact and absorption. |
| Eye Protection | Safety goggles or a full-face shield. | To protect eyes from splashes and dust. |
| Body Protection | A long-sleeved, impermeable lab coat or gown that closes in the back. | To protect skin and clothing from contamination. |
| Respiratory Protection | An N95 mask or a full-face respirator with acid gas cartridges may be necessary. | Required when handling the powder form outside of a chemical fume hood or when there is a risk of aerosolization. |
Engineering Controls: All handling of this compound powder must be conducted in a certified chemical fume hood to minimize the risk of inhalation.
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Weighing:
-
Before handling, ensure all required PPE is donned correctly.
-
Conduct all weighing and preparation of this compound powder within a chemical fume hood.
-
Use dedicated utensils (spatulas, weigh boats) for handling the compound.
2. Solution Preparation:
-
When dissolving this compound, add the solvent slowly to the powder to avoid splashing.
-
Common solvents include DMSO, ethanol, and DMF.
-
Cap and seal containers tightly after preparation.
3. Experimental Use:
-
Clearly label all solutions containing this compound with "Cytotoxic" and other relevant hazard warnings.
-
When working with cell cultures or animals, handle all contaminated materials as hazardous waste.
4. Spill Management:
-
In case of a spill, evacuate the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material like sand or vermiculite.
-
Collect the absorbed material into a sealed, labeled hazardous waste container.
-
Clean the spill area with a suitable decontaminating solution.
Quantitative Toxicological Data
The following table summarizes key toxicological data for this compound.
| Metric | Value | Species | Exposure Route |
| Oral TDLO | 420 mg/kg/1W (intermittent) | Rat | Oral |
| Intraperitoneal LD50 | 88 mg/kg | Rat | Intraperitoneal |
| Intravenous LD50 | 107 mg/kg | Rat | Intravenous |
| Subcutaneous LD50 | 354 mg/kg | Mouse | Subcutaneous |
| Intraperitoneal LDLO | 39.37 mg/kg | Mouse | Intraperitoneal |
LD50: Lethal Dose, 50%; TDLO: Lowest Published Toxic Dose; LDLO: Lowest Published Lethal Dose.
Disposal Plan: Managing this compound Waste
All materials contaminated with this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.
Waste Segregation:
-
Solid Waste: Contaminated gloves, gowns, bench paper, and other solid materials must be collected in a designated, leak-proof, and puncture-resistant container labeled "Cytotoxic Waste".
-
Liquid Waste: Unused this compound solutions and contaminated liquid media should be collected in a sealed, leak-proof container clearly labeled "Hazardous Waste: this compound". Do not pour down the drain.
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated, puncture-proof sharps container for cytotoxic waste.
Final Disposal: Arrange for the pickup and disposal of all this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
